molecular formula C7H4Cl3NO2 B572135 Methyl 2,3,5-trichloroisonicotinate CAS No. 1221791-65-6

Methyl 2,3,5-trichloroisonicotinate

Cat. No.: B572135
CAS No.: 1221791-65-6
M. Wt: 240.464
InChI Key: CRSDEIIJMVDXIW-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trichloroisonicotinate is a versatile chlorinated pyridine derivative serving as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring a methyl ester and strategically placed chlorine atoms on the pyridine ring, makes it a key precursor for constructing more complex molecules. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create novel compound libraries. It is also a crucial scaffold in the development of active pharmaceutical ingredients (APIs) and agrochemicals. As a high-purity building block, it enables the exploration of new chemical spaces in medicinal chemistry programs. The compound must be stored per the recommended conditions to maintain stability and is intended for use by qualified laboratory professionals. Intended Use: This product is for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Safety: Please consult the Safety Data Sheet (SDS) for proper handling, hazard, and disposal information.

Properties

IUPAC Name

methyl 2,3,5-trichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSDEIIJMVDXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678882
Record name Methyl 2,3,5-trichloropyridine-4-carboxylate
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Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1221791-65-6
Record name Methyl 2,3,5-trichloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,5-trichloropyridine-4-carboxylate
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Foundational & Exploratory

Methyl 2,3,5-trichloroisonicotinate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Halogenated Heterocycle

Methyl 2,3,5-trichloroisonicotinate (CAS 1221791-65-6) emerges as a pivotal, yet underexplored, building block in the landscape of modern synthetic chemistry. Its densely functionalized pyridine core, adorned with three chlorine atoms and a methyl ester, presents a unique electronic and steric environment, rendering it a highly reactive intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, aiming to unlock the synthetic potential of this versatile reagent. We will delve into its physicochemical properties, logical synthetic pathways, predictable reactivity patterns, and potential applications, grounding our discussion in the fundamental principles of organic chemistry and field-proven insights.

Core Molecular Attributes and Physicochemical Profile

This compound is a crystalline solid at room temperature, possessing the key structural features of a polychlorinated pyridine ring with a methyl ester at the 4-position. The strategic placement of three electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring, making it highly susceptible to certain chemical transformations.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource/Comment
CAS Number 1221791-65-6[1]
Molecular Formula C₇H₄Cl₃NO₂[1]
Molecular Weight 240.47 g/mol [1]
Appearance White to off-white solid (predicted)Based on related compounds like its precursor acid.
Solubility Soluble in common organic solventsPredicted based on structure.
Storage Conditions 2-8°C, under inert gas[1]

Strategic Synthesis: From Precursor to Product

The most logical and industrially scalable synthesis of this compound begins with its corresponding carboxylic acid, 2,3,5-trichloroisonicotinic acid. The transformation is a classic esterification reaction, a cornerstone of organic synthesis.

Synthesis of the Precursor: 2,3,5-Trichloropyridine

The precursor, 2,3,5-trichloropyridine, is an important intermediate in the agrochemical industry, often used in the preparation of herbicides.[2] Its synthesis can be achieved through various methods, including the direct chlorination of pyridine or lower chloropyridines, or the selective dechlorination of more highly chlorinated pyridines like pentachloropyridine.[3][4] One patented method involves the reaction of pentachloropyridine with zinc dust in an alkaline aqueous solution.[4]

Proposed Esterification Protocol

The conversion of 2,3,5-trichloroisonicotinic acid to its methyl ester can be efficiently achieved via Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used.

G cluster_0 Synthesis of this compound Acid 2,3,5-Trichloroisonicotinic Acid Product This compound Acid->Product Reflux Methanol Methanol (excess) Methanol->Product Catalyst H₂SO₄ (catalyst) Catalyst->Product Water Water Product->Water Byproduct

Caption: Proposed Fischer Esterification Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,3,5-trichloroisonicotinic acid in a large excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization and Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets. One singlet, corresponding to the single aromatic proton at the C6 position of the pyridine ring, would appear in the downfield region (typically δ 8.0-9.0 ppm). The other singlet, representing the three protons of the methyl ester group, would be observed in the upfield region (around δ 3.9-4.1 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be more complex. We expect to see signals for the seven distinct carbon atoms. The carbonyl carbon of the ester will be in the δ 160-170 ppm range. The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with those bonded to chlorine atoms showing characteristic shifts. The methyl carbon of the ester will be found in the upfield region (around δ 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹.

  • C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 240.47 g/mol . A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and chlorine-containing fragments, which is a powerful tool for structural confirmation.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom and the three chlorine substituents. This electronic profile makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the chlorine atoms and the ester group, stabilizes this intermediate, thereby facilitating the reaction.

G cluster_1 General SₙAr Mechanism Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination Leaving_Group Chloride Ion (Cl⁻) Product->Leaving_Group

Caption: Generalized Nucleophilic Aromatic Substitution Pathway.

Regioselectivity: The positions of the chlorine atoms are not equally reactive. The chlorine at the C2 position is generally the most susceptible to nucleophilic attack, followed by the C5 and C3 positions. This is due to the combined electron-withdrawing effects of the ring nitrogen and the other chloro substituents, which maximally stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C2 position. However, the specific reaction conditions and the nature of the nucleophile can influence this regioselectivity.

Applications in Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the ability to selectively replace the chlorine atoms with other functional groups, allowing for the construction of a diverse range of substituted pyridine derivatives.

Agrochemicals

The polychlorinated pyridine scaffold is a common feature in many herbicides.[2] By reacting this compound with various nucleophiles, novel derivatives can be synthesized and screened for herbicidal activity. The chlorine atoms can be replaced by moieties that are known to interact with specific enzymes in plants, leading to the development of new crop protection agents.[1]

Pharmaceuticals

Substituted pyridines are a prevalent structural motif in a vast number of pharmaceuticals. The ability to introduce diverse functionalities onto the pyridine ring of this compound makes it a valuable starting material for the synthesis of new drug candidates. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.

Safety, Handling, and Storage

As with all polychlorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a potent and versatile building block for synthetic chemists. Its highly functionalized and electron-deficient pyridine core offers a platform for a wide range of chemical transformations, particularly nucleophilic aromatic substitution reactions. While its full potential is yet to be realized, this in-depth technical guide provides the foundational knowledge for researchers to explore its utility in the synthesis of novel agrochemicals, pharmaceuticals, and other advanced materials. The strategic application of this compound, grounded in a solid understanding of its reactivity, will undoubtedly lead to the discovery of new and valuable molecules.

References

[1] MySkinRecipes. This compound. [Link] [5] Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. [2] Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine. [6] Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link] [3] Google Patents. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine. [7] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link] [8] Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(16), 9205-9207. [9] Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. [10] Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link] [11] Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link] [12] Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link] [13] Palacky University Olomouc. Table of Characteristic IR Absorptions. [Link] [14] Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3,5-trichloroisonicotinate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its highly functionalized pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, commencing from commercially available starting materials. The described methodology is grounded in established chemical principles and supported by relevant literature, offering insights into the causal relationships behind experimental choices and ensuring a self-validating protocol. This document is intended to equip researchers and professionals in drug development and agrochemical synthesis with the necessary knowledge to produce this valuable intermediate.

Introduction: The Significance of this compound

Polychlorinated pyridine derivatives are a critical class of intermediates in the chemical industry, finding extensive application in the synthesis of herbicides, insecticides, and fungicides.[2] Among these, this compound stands out due to the strategic placement of its chloro and ester functionalities on the isonicotinate framework. The electron-withdrawing nature of the three chlorine atoms significantly influences the reactivity of the pyridine ring, making it amenable to various nucleophilic substitution reactions. This property is harnessed in the development of new chemical entities with desired biological activities. The methyl ester group, in turn, provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

This guide will delineate a multi-step synthesis beginning with the selective dechlorination of 2,3,5,6-tetrachloropyridine, followed by the introduction of a carboxyl moiety at the 4-position, and culminating in the esterification to yield the target molecule.

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached in three main stages, as illustrated in the workflow diagram below. This strategy prioritizes the use of readily available starting materials and employs well-understood, scalable chemical transformations.

Synthesis_Workflow A 2,3,5,6-Tetrachloropyridine B 2,3,5-Trichloropyridine A->B Selective Dechlorination C 2,3,5-Trichloro-4-lithiopyridine B->C Directed Ortho-metalation D 2,3,5-Trichloroisonicotinic Acid C->D Carboxylation E This compound D->E Fischer Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,3,5-Trichloropyridine

The initial step involves the selective removal of the chlorine atom at the 6-position of 2,3,5,6-tetrachloropyridine. This transformation can be effectively achieved through a reduction reaction.

Protocol:

A plausible method for this selective dechlorination is based on the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution, as described in U.S. Patent 4,111,938.[3]

Parameter Value/Condition Rationale/Causality
Starting Material 2,3,5,6-TetrachloropyridineCommercially available and highly chlorinated precursor.
Reagent Zinc dustActs as the reducing agent.
Solvent System Water-immiscible organic solvent (e.g., toluene) and a strongly alkaline aqueous solution (e.g., NaOH)The biphasic system facilitates the reaction at the interface. The alkaline medium is crucial for the reaction to proceed.[3]
Temperature 20°C to 100°CThe reaction rate is temperature-dependent. A moderate temperature is chosen to ensure a controlled reaction and minimize side products.[3]
Reaction Time 1 to 120 hoursThe reaction time will depend on the scale and specific conditions. Monitoring by techniques like GC-MS is recommended to determine completion.[3]
Work-up Separation of the organic layer, washing with water, drying, and removal of the solvent.Standard procedure to isolate the product from the reaction mixture.
Purification Distillation or recrystallizationTo obtain high-purity 2,3,5-trichloropyridine.

Mechanistic Insight: The reaction proceeds via a reductive dechlorination mechanism where zinc metal transfers electrons to the electron-deficient pyridine ring, leading to the cleavage of a C-Cl bond. The selectivity for the 6-position is likely influenced by steric and electronic factors.

Step 2: Synthesis of 2,3,5-Trichloroisonicotinic Acid

This crucial step involves the introduction of a carboxylic acid group at the 4-position of the 2,3,5-trichloropyridine ring. A common and effective strategy for such a transformation is through directed ortho-metalation, followed by carboxylation.

Protocol:

  • Lithiation: 2,3,5-Trichloropyridine is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4][5] LDA is a hindered base that selectively abstracts the most acidic proton, which in this case is at the 4-position, to form the corresponding lithiated intermediate.[6][7]

  • Carboxylation: The resulting 2,3,5-trichloro-4-lithiopyridine is then quenched with a source of carbon dioxide, such as dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. This is followed by an acidic work-up to protonate the carboxylate and yield 2,3,5-trichloroisonicotinic acid.

Parameter Value/Condition Rationale/Causality
Starting Material 2,3,5-TrichloropyridinePrepared in the previous step.
Reagent Lithium Diisopropylamide (LDA)A strong, sterically hindered base that favors proton abstraction over nucleophilic addition.[5]
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent for organolithium reactions.
Temperature -78 °C (Dry ice/acetone bath)Low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.
Carboxylating Agent Dry Ice (Solid CO₂)A readily available and effective source of carbon dioxide.
Work-up Quenching with an aqueous acid (e.g., HCl)To protonate the carboxylate and isolate the carboxylic acid.
Purification RecrystallizationTo obtain pure 2,3,5-trichloroisonicotinic acid.

Mechanistic Insight: The directed ortho-metalation is guided by the directing effect of the nitrogen atom in the pyridine ring and the inductive effects of the chlorine atoms, which increase the acidity of the proton at the 4-position. The subsequent reaction with CO₂ is a standard method for the formation of carboxylic acids from organolithium reagents.

An alternative route to the carboxylic acid could involve the synthesis of 2,3,5-trichloro-4-cyanopyridine followed by hydrolysis. The cyanation of pyridine N-oxides is a known method for introducing a cyano group.[8] While a direct cyanation of 2,3,5-trichloropyridine at the 4-position is not explicitly documented, this remains a potential alternative synthetic strategy. The subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established transformation.

Step 3: Synthesis of this compound

The final step is the esterification of 2,3,5-trichloroisonicotinic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this purpose.[9][10]

Protocol:

A procedure analogous to the esterification of isonicotinic acid can be employed.[11]

  • 2,3,5-Trichloroisonicotinic acid is dissolved in an excess of methanol, which acts as both the reactant and the solvent.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[12][13]

  • The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[13]

  • After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purification can be achieved by distillation under vacuum or by column chromatography.

Parameter Value/Condition Rationale/Causality
Starting Material 2,3,5-Trichloroisonicotinic AcidSynthesized in the previous step.
Reagent Methanol (in excess)Serves as both the alcohol for esterification and the solvent, driving the equilibrium towards the product side.
Catalyst Concentrated Sulfuric AcidA strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10]
Temperature RefluxTo increase the reaction rate and help shift the equilibrium.
Reaction Time Several hours (e.g., 8 hours)Reaction progress should be monitored by TLC or GC-MS.[11]
Work-up Neutralization with NaHCO₃ and extractionTo remove the acid catalyst and unreacted carboxylic acid, and to isolate the ester.
Purification Vacuum distillation or column chromatographyTo obtain the final product in high purity.

Mechanistic Insight: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

Fischer_Esterification cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ + H+ R-C(OH)2(O+HCH3) R-C(OH)2(O+HCH3) R-C(OH)2+->R-C(OH)2(O+HCH3) + CH3OH R-C(OH)(OCH3)(OH2+) R-C(OH)(OCH3)(OH2+) R-C(OH)2(O+HCH3)->R-C(OH)(OCH3)(OH2+) - H+ + H+ R-C(=O+H)OCH3 R-C(=O+H)OCH3 R-C(OH)(OCH3)(OH2+)->R-C(=O+H)OCH3 - H2O R-COOCH3 R-COOCH3 R-C(=O+H)OCH3->R-COOCH3 - H+

Caption: Simplified mechanism of Fischer Esterification.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (around 3.9-4.0 ppm) and a singlet for the proton on the pyridine ring.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts will be influenced by the presence of the chlorine atoms.[14]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (240.47 g/mol for C₇H₄Cl₃NO₂), along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹) and bands characteristic of the chlorinated pyridine ring.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Chlorinated Pyridines: These compounds are generally toxic and should be handled with care. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes.

  • Organolithium Reagents (LDA): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive and should be handled with extreme caution.

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic route for the preparation of this compound. By starting from 2,3,5,6-tetrachloropyridine, a multi-step sequence involving selective dechlorination, directed ortho-metalation and carboxylation, and finally Fischer esterification provides a logical pathway to the target molecule. The provided protocols, grounded in established chemical literature, offer a solid foundation for researchers to produce this important chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its utility in the development of novel pharmaceuticals and agrochemicals.

References

  • U.S. Patent 4,111,938, "Preparation of 2,3,5-trichloropyridine," issued September 5, 1978.
  • Chinese Patent CN104478793A, "Synthetic method of 2, 3, 5-trichloropyridine," published March 25, 2015.
  • MySkinRecipes, "this compound." [Link]

  • Zhu, X. M., et al. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, vol. 26, no. 1, 2014, pp. 245-247. [Link]

  • Sun, C., et al. "Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine." Journal of the American Chemical Society, vol. 131, no. 4, 2009, pp. 1636-1644. [Link]

  • OperaChem, "Fischer Esterification-Typical Procedures." [Link]

  • Van Loon, L. L., and H. C. Allen. "Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study." The Journal of Physical Chemistry B, vol. 108, no. 38, 2004, pp. 14668-14675. [Link]

  • ResearchGate, "Lithium diisopropylamide (LDA)." [Link]

  • Kaur, H. "Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review." International Research Journal of Advanced Science, vol. 3, no. 1, 2016, pp. 1-4. [Link]

  • Master Organic Chemistry, "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." [Link]

  • Japanese Patent JPS56169672A, "Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid," published December 24, 1981.
  • ResearchGate, "Any procedure for the esterification of isonicotinic acid?" [Link]

  • Chinese Patent CN112159349B, "Synthetic method of 2,3,5-trichloropyridine," published April 19, 2022.
  • Sun, C., and D. B. Collum. "Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis." Journal of the American Chemical Society, vol. 127, no. 21, 2005, pp. 7912-7913. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. [Link]

  • University of Missouri-St. Louis, "Lab5 procedure esterification." [Link]

  • ResearchGate, "Preparation of Cyanopyridines by Direct Cyanation | Request PDF." [Link]

  • Chinese Patent CN103804287B, "A kind of preparation method of 2-chloroisonicotinic acid," published October 28, 2016.
  • ResearchGate, "Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone." [Link]

  • Sadler, S. A., et al. "Supporting Information: Iridium-catalysed C–H borylation of pyridines." Chemical Science, vol. 5, no. 1, 2014, pp. 274-283. [Link]

  • Yang, X., et al. "Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety." Asian Journal of Chemistry, vol. 26, no. 3, 2014, pp. 751-753. [Link]

  • Lindon, J. C., et al. "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 83, 2014, pp. 1-43. [Link]

Sources

An In-Depth Technical Guide to Methyl 2,3,5-trichloroisonicotinate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,5-trichloroisonicotinate is a highly functionalized pyridine derivative of significant interest to the agrochemical and pharmaceutical industries. Its polysubstituted, electron-deficient aromatic ring system serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of three chlorine atoms and a methyl ester group at strategic positions on the pyridine ring imparts unique reactivity, making it a valuable intermediate for the development of novel herbicides, fungicides, and therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and essential safety protocols associated with this compound, empowering researchers to harness its full potential in their scientific endeavors.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its key properties based on its structure and data from closely related analogs.

PropertyPredicted ValueRationale/Comments
Molecular Formula C₇H₄Cl₃NO₂Based on its chemical structure.
Molecular Weight 240.47 g/mol Calculated from the molecular formula.
CAS Number 1221791-65-6Verified through chemical supplier databases.
Appearance White to off-white solidTypical for small, crystalline organic molecules with this level of halogenation.
Melting Point Estimated 80-100 °CPolychlorinated aromatic compounds tend to be solids with relatively high melting points due to strong intermolecular forces.
Boiling Point > 250 °C (decomposes)High boiling point is expected due to polarity and molecular weight. Decomposition at elevated temperatures is common for highly substituted pyridines.
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and esters (e.g., ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes) and insoluble in water.The polar ester and pyridine nitrogen will lend some polarity, but the overall chlorinated structure will favor organic solvents.

Synthesis of this compound

A robust synthesis of this compound can be envisioned in a two-step process starting from the commercially available 2,3,5-trichloropyridine. This synthetic strategy involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring, followed by esterification.

Step 1: Carboxylation of 2,3,5-Trichloropyridine

The introduction of a carboxylic acid group at the C4 position of the electron-deficient 2,3,5-trichloropyridine ring can be achieved through a deprotonation/carboxylation sequence. This reaction requires a strong, non-nucleophilic base to deprotonate the C4 position, followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of 2,3,5-Trichloroisonicotinic Acid

Materials:

  • 2,3,5-Trichloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Dry Ice (solid CO₂)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,3,5-trichloropyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice and suspend it in anhydrous diethyl ether.

  • Slowly transfer the reaction mixture via cannula into the dry ice/ether slurry with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5-trichloroisonicotinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.[2][3]

Step 2: Esterification of 2,3,5-Trichloroisonicotinic Acid

The conversion of the carboxylic acid to its corresponding methyl ester can be accomplished under standard esterification conditions. A common and effective method is the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3,5-Trichloroisonicotinic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add 2,3,5-trichloroisonicotinic acid (1.0 eq) and an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4][5]

Synthesis_Workflow TCP 2,3,5-Trichloropyridine LDA 1. LDA, THF, -78 °C 2. CO₂ (s) TCP->LDA Deprotonation/ Carboxylation Acid 2,3,5-Trichloroisonicotinic Acid LDA->Acid Esterification MeOH, H₂SO₄ (cat.), Reflux Acid->Esterification Fischer Esterification FinalProduct This compound Esterification->FinalProduct

Figure 1. Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound can be readily achieved using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[4][6][7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets:

  • δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyridine ring. Its downfield chemical shift is due to the deshielding effects of the electronegative nitrogen atom and the three chlorine atoms.

  • δ ~3.9-4.1 ppm (s, 3H): This singlet is attributed to the methyl protons of the ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information:

  • δ ~163-165 ppm: Carbonyl carbon of the methyl ester.

  • δ ~150-155 ppm: Quaternary carbons C2 and C5 bearing chlorine atoms.

  • δ ~145-150 ppm: Quaternary carbon C3 bearing a chlorine atom.

  • δ ~140-145 ppm: Protonated carbon C6.

  • δ ~125-130 ppm: Quaternary carbon C4 attached to the ester group.

  • δ ~52-54 ppm: Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic C-H bond.

  • ~2950 cm⁻¹: C-H stretching of the methyl group.

  • ~1735-1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1250-1100 cm⁻¹: C-O stretching of the ester.

  • ~850-750 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms.[10][11][12] The molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4, M+6) with a specific intensity ratio, confirming the presence of three chlorine atoms.

Chemical Reactivity: A Hub for Nucleophilic Substitution

The electron-deficient nature of the pyridine ring, exacerbated by the three electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[13][14][15] The chlorine atoms at the 2- and 5-positions are particularly activated towards displacement by nucleophiles.

Reactivity Start This compound Nu Nucleophile (e.g., R-OH, R-SH, R₂NH) Start->Nu SₙAr Reaction Product Substituted Product Nu->Product

Figure 2. General scheme for nucleophilic substitution on this compound.
Reactions with O-Nucleophiles

Alkoxides and phenoxides are expected to readily displace one or more of the chlorine atoms to form the corresponding ethers. The regioselectivity of the substitution will depend on the reaction conditions and the nature of the nucleophile.

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles and will react efficiently to yield thioethers. These reactions are often high-yielding and proceed under mild conditions.

Reactions with N-Nucleophiles

Primary and secondary amines will react to form the corresponding amino-substituted pyridines. These derivatives are of particular interest in medicinal chemistry.

The reactivity of the chlorine atoms generally follows the order C2 > C5 > C3, with the C2 position being the most activated due to the influence of the adjacent nitrogen atom. This differential reactivity can be exploited for the selective synthesis of mono- or di-substituted products by careful control of stoichiometry and reaction conditions.

Safety and Handling

As with all polychlorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its predictable reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the controlled introduction of a wide range of functional groups. This technical guide provides a solid foundation for researchers to safely handle and effectively utilize this compound in their pursuit of novel molecules with potential applications in agriculture and medicine.

References

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A Comprehensive Technical Guide to the Definitive Structure Elucidation of Methyl 2,3,5-Trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The unequivocal structure determination of active pharmaceutical ingredients (APIs) and agrochemical intermediates is paramount for ensuring efficacy, safety, and regulatory compliance. Methyl 2,3,5-trichloroisonicotinate, a key heterocyclic building block, presents a significant analytical challenge due to the potential for multiple constitutional isomers arising during synthesis. This guide provides an in-depth, field-proven methodology for the definitive structure elucidation of this molecule. We eschew a simple recitation of steps in favor of a causality-driven narrative, explaining the strategic rationale behind the deployment of a multi-technique, self-validating analytical workflow. By integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, HSQC, HMBC), and Single-Crystal X-ray Crystallography, we construct an irrefutable body of evidence to confirm the precise 2,3,5-trichloro substitution pattern, providing a robust template for researchers and drug development professionals.

Introduction: The Challenge of Isomeric Specificity

This compound (Molecular Formula: C₇H₄Cl₃NO₂, Molecular Weight: 240.47 g/mol ) is a valuable intermediate in the synthesis of pharmaceuticals and, notably, in the development of herbicides and plant growth regulators[1]. Its polychlorinated pyridine ring offers a stable scaffold and tailored reactivity for creating potent active ingredients[1].

However, the synthetic pathways to such molecules, often involving high-temperature chlorination of a pyridine precursor, can be non-specific, leading to a mixture of isomers. The distinction between this compound and a potential isomer like methyl 2,3,6-trichloroisonicotinate is not trivial; their physical properties may be similar, but their biological activities and toxicological profiles could differ dramatically. Therefore, a rigorous and unambiguous structure elucidation is not merely an academic exercise—it is a critical component of quality control and process development.

This guide details the integrated analytical strategy required to solve this isomeric puzzle with complete confidence.

Chemical structures of the target molecule, this compound, and a potential isomer, Methyl 2,3,6-trichloroisonicotinate, highlighting the subtle but critical difference in the position of one chlorine atom and the aromatic proton.

Figure 1. The analytical challenge: Differentiating the target analyte (left) from a constitutional isomer (right).

A Self-Validating Analytical Workflow

To ensure absolute trustworthiness, our approach is built on the principle of cross-validation. No single technique is relied upon in isolation. Instead, each analysis provides a piece of the puzzle, and the collective data must converge on a single, consistent structural hypothesis. The workflow is designed to move from broad compositional confirmation to the fine details of atomic connectivity.

Elucidation_Workflow cluster_start cluster_composition Compositional & Functional Group Analysis cluster_connectivity Connectivity & Isomer Determination cluster_confirmation Absolute Confirmation start Synthesized Compound (Isomeric Mixture Possible) MS Mass Spectrometry (MS) Confirms: Molecular Formula (C₇H₄Cl₃NO₂) start->MS FTIR FTIR Spectroscopy Confirms: Functional Groups (Ester, Aromatic Ring) MS->FTIR NMR_1D 1D NMR ('H, ¹³C) Provides: Proton/Carbon Count & Chemical Environment FTIR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) Defines: H-C Connectivity (The Decisive Data) NMR_1D->NMR_2D NMR_2D->MS XRAY X-Ray Crystallography Provides: Unambiguous 3D Structure (The Gold Standard) NMR_2D->XRAY end Final Structure Confirmed: This compound

Diagram 1. A self-validating workflow for structure elucidation.

Foundational Analysis: Confirming Composition & Functional Groups

Before attempting to resolve the isomeric arrangement, we must first confirm the molecular formula and the presence of the expected functional groups.

Mass Spectrometry (MS)

From a strategic standpoint, high-resolution mass spectrometry (HRMS) is the first port of call. Its purpose is twofold: to confirm the elemental composition and to provide a clear count of the chlorine atoms.

The key diagnostic feature for chlorinated compounds in MS is the distinct isotopic pattern of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%)[2][3]. A molecule containing three chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 100:98:32:3.

Experimental Protocol: GC-MS (Electron Ionization)

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5MS).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min.

  • MS Conditions:

    • Ionization Mode: EI, 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

    • Data Acquisition: Full scan mode.

Data Presentation: Expected MS Data

Feature Expected Observation Rationale
Molecular Ion (M⁺) m/z 239 Corresponds to the mass of C₇H₄³⁵Cl₃NO₂.
Isotope Peaks m/z 239, 241, 243, 245 Presence of three chlorine atoms.
Isotope Ratio Approx. 100:98:32:3 Confirms the presence of exactly three chlorine atoms[3].

| Molecular Formula | C₇H₄Cl₃NO₂ | Confirmed by high-resolution mass measurement of the molecular ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid and inexpensive check for the core functional groups. While it cannot distinguish between isomers, its value lies in confirming that the fundamental components of the molecule (the ester and the aromatic ring) are present, ruling out gross structural errors like a hydrolyzed acid or a saturated ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction and ATR correction.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmed
~3100-3000 C-H stretch Aromatic C-H
~1735-1720 C=O stretch Ester carbonyl
~1600-1450 C=C / C=N stretches Pyridine ring
~1300-1100 C-O stretch Ester C-O linkage

| ~850-750 | C-Cl stretch | Aryl-Chloride |

The Core of the Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this specific problem, the analysis hinges on one simple fact: the target molecule has only one proton attached to the aromatic ring. The location of this proton, determined by its interactions with neighboring carbons, is the key that unlocks the entire structure.

¹H NMR Spectroscopy: Identifying the Lone Proton

The ¹H NMR spectrum should be remarkably simple in the aromatic region, showing a single signal for the lone proton (H-6). Its chemical shift and multiplicity are highly informative.

  • Multiplicity: Since there are no adjacent protons, the signal for H-6 must be a singlet .

  • Chemical Shift: Protons on a pyridine ring are deshielded by the ring current and the electronegative nitrogen atom[4][5][6]. The presence of three electron-withdrawing chlorine atoms will further shift this proton downfield. A chemical shift in the range of 8.5-9.0 ppm is expected.

¹³C NMR & DEPT Spectroscopy: A Census of Carbon Atoms

The ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Expected Signals: The structure contains 7 carbon atoms (5 in the ring, 1 carbonyl, 1 methyl). All are in chemically distinct environments, so 7 signals are expected.

  • DEPT-135: This experiment is crucial for differentiating carbon types. It will show the single CH group (C-6) as a positive signal, the CH₃ group as a positive signal, and will show no signals for the 5 quaternary carbons (C-2, C-3, C-4, C-5, and C=O).

The Definitive Proof: 2D NMR (HSQC & HMBC)

While 1D NMR provides strong clues, 2D correlation spectroscopy provides the definitive map of atomic connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will show a single cross-peak, definitively linking the ¹H signal of H-6 to the ¹³C signal of C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of the elucidation[7][8][9]. It reveals correlations between protons and carbons that are two or three bonds away. For the 2,3,5-trichloro isomer, we predict a specific and unique set of correlations from the lone H-6 proton and the methyl protons.

The Causality of the HMBC Experiment: The key correlations that unambiguously prove the 2,3,5-trichloro structure are from the H-6 proton:

  • ³JCH Correlation to C-4: A correlation from H-6 to the ester-bearing carbon (C-4) proves their three-bond proximity.

  • ²JCH Correlation to C-5: A correlation from H-6 to the adjacent chlorine-bearing carbon (C-5) proves their two-bond proximity.

  • ⁴JCH Correlation to C-2 (possible): A weaker, four-bond correlation may be observed to C-2.

Crucially, in the isomeric 2,3,6-trichloro structure, the lone proton would be H-5. It would show a strong correlation to C-3 and C-4, a completely different pattern. This is how the ambiguity is resolved.

Diagram 2. Key HMBC correlations confirming the 2,3,5-substitution pattern.

NMR Experimental Protocols
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • ¹H: Acquire with 16-32 scans.

    • ¹³C: Acquire with 1024-2048 scans using proton decoupling.

    • DEPT-135: Acquire to differentiate CH, CH₂, and CH₃ signals.

  • 2D Experiments:

    • HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence.

    • HMBC: Acquire using a gradient-selected sequence, optimized for a long-range coupling constant of 8 Hz.

Summary of Expected NMR Data
ExperimentSignal (ppm)Multiplicity / CorrelationAssignment
¹H NMR ~8.7singletH-6
~4.0singlet-OCH₃
¹³C NMR ~163Quaternary (q)C=O
~150qC-2
~148CHC-6
~145qC-4
~133qC-5
~128qC-3
~53CH₃-OCH₃
HSQC 8.7 (¹H) ↔ 148 (¹³C)Cross-peakH-6 ↔ C-6
4.0 (¹H) ↔ 53 (¹³C)Cross-peak-OCH₃ ↔ -OCH₃
HMBC H-6 (~8.7) ↔ C-5, C-4, C-2Cross-peaksProves H-6 position
-OCH₃ (~4.0) ↔ C=O, C-4Cross-peaksConfirms ester linkage

Unambiguous Confirmation: Single-Crystal X-ray Crystallography

While the NMR data provides a definitive logical proof, single-crystal X-ray crystallography offers the ultimate visual confirmation[10]. It generates a three-dimensional electron density map of the molecule, allowing for the direct observation of the atomic arrangement and confirming the connectivity and stereochemistry without ambiguity. It is the gold standard for structure proof.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. Slow evaporation is the most common technique.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to create a saturated solution.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell and space group.

    • Solve the structure using direct methods or Patterson methods to locate the atoms.

    • Refine the structural model against the experimental data to optimize atomic positions and thermal parameters.

Data Interpretation & Validation

The final output is a structural model with precise bond lengths, bond angles, and a refinement factor (R-factor) that indicates the quality of the fit between the model and the experimental data. A low R-factor (typically < 0.05) signifies a high-quality, reliable structure.

Data Presentation: Key Crystallographic Parameters

Parameter Typical Value Significance
Crystal System Monoclinic, Orthorhombic, etc. Describes the symmetry of the unit cell.
Space Group e.g., P2₁/c Describes the symmetry elements within the unit cell.
R-factor (R1) < 0.05 A measure of the agreement between the calculated and observed structure factors.

| Goodness-of-fit (GOF) | ~1.0 | Indicates the quality of the refinement. |

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear demonstration of a modern, self-validating analytical strategy.

  • Mass Spectrometry confirmed the correct molecular formula, C₇H₄Cl₃NO₂, and crucially, the presence of exactly three chlorine atoms.

  • FTIR Spectroscopy verified the existence of the required ester and pyridine functional groups.

  • 1D and 2D NMR Spectroscopy provided the decisive evidence. The single aromatic proton, its chemical shift, and most importantly, its HMBC correlations to C-4 and C-5, created an undeniable map of connectivity unique to the 2,3,5-trichloro isomer.

  • Single-Crystal X-ray Crystallography served as the final, absolute arbiter, providing a direct visualization of the atomic arrangement that corroborated the NMR-derived structure.

References

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A Technical Guide to the Physical Properties of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of Methyl 2,3,5-trichloroisonicotinate (CAS No. 1221791-65-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to its relatively recent emergence in specialized chemical synthesis, experimentally determined physical data for this compound is not widely available in public literature. This guide, therefore, synthesizes available information on its basic molecular characteristics, provides estimated values for key physical properties based on structurally related compounds and theoretical principles, and details the standardized experimental protocols for their determination. A thorough understanding of these properties is crucial for its handling, reaction optimization, purification, and formulation in research and development settings.

Introduction

This compound is a polychlorinated pyridine derivative with the chemical formula C₇H₄Cl₃NO₂.[1] Its molecular structure, featuring a pyridine ring substituted with three chlorine atoms and a methyl ester group, imparts significant reactivity, making it a valuable building block in medicinal chemistry and agrochemical research.[1] The physical properties of this compound are direct consequences of its molecular structure and the interplay of intermolecular forces. A precise knowledge of these properties is paramount for its effective utilization and for ensuring safety and reproducibility in the laboratory.

Molecular Structure and Basic Properties

The foundational physical properties of this compound are derived from its elemental composition and molecular arrangement.

PropertyValueSource
Chemical Formula C₇H₄Cl₃NO₂[1]
Molecular Weight 240.47 g/mol [1]
CAS Number 1221791-65-6[1]
MDL Number MFCD14584804[1]

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Key Physical Properties: A Deeper Dive

A lack of extensive experimental data necessitates a discussion grounded in chemical principles and comparisons with analogous structures.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state. This property is highly indicative of the purity of a crystalline compound; pure substances typically exhibit a sharp melting range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[2]

Estimated Melting Point: While no experimental melting point for this compound is readily available, we can infer an estimate from its corresponding carboxylic acid, 2,3,5-trichloropyridine-4-carboxylic acid, which has a reported melting point of 157-161°C. Generally, the conversion of a carboxylic acid to its methyl ester can either increase or decrease the melting point depending on the resulting changes in crystal lattice packing and intermolecular forces. Without experimental data, a reasonable estimate for the melting point of this compound would be in a similar range, likely as a white to off-white solid at room temperature.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a critical parameter for purification by distillation.

Predicted Boiling Point: Direct experimental data for the boiling point of this compound is unavailable. However, its boiling point is expected to be significantly higher than that of less substituted pyridines due to its higher molecular weight and the presence of polar functional groups (three chloro groups and a methyl ester). The strong dipole-dipole interactions and van der Waals forces arising from the chlorine atoms and the ester group will require a substantial amount of energy to overcome, leading to a high boiling point. Prediction of the boiling point for such a compound can be approached using Quantitative Structure-Property Relationship (QSPR) models or group contribution methods, which correlate molecular structure with physical properties.[3][4]

Solubility

Solubility refers to the ability of a substance to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Predicted Solubility Profile:

  • Water: this compound is expected to have very low solubility in water. The molecule is predominantly nonpolar due to the large, hydrophobic trichloropyridine ring. While the ester group can participate in some hydrogen bonding, its effect is likely overshadowed by the nonpolar character of the rest of the molecule.

  • Organic Solvents: It is predicted to be soluble in a range of common organic solvents. Its polarity suggests good solubility in moderately polar solvents like dichloromethane, chloroform, and ethyl acetate. It is also likely to be soluble in nonpolar aromatic solvents such as toluene and benzene due to the aromatic nature of the pyridine ring. Solubility in polar protic solvents like methanol and ethanol is also expected.

Experimental Determination of Physical Properties

To obtain definitive values for the physical properties of this compound, standardized experimental procedures must be followed.

Melting Point Determination

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[5]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The range between these two temperatures is the melting range.

G cluster_0 Melting Point Determination Workflow A Sample Preparation: Finely powder the solid and pack into a capillary tube. B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B C Heating: Heat the sample at a slow, controlled rate (1-2°C/min). B->C D Observation & Recording: Record the initial and final melting temperatures. C->D

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For small quantities of a liquid, the Thiele tube method provides an accurate determination of the boiling point.[6][7]

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The Thiele tube is gently heated, and the oil circulates, ensuring uniform heating of the sample.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

  • Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

G cluster_0 Boiling Point Determination Workflow (Thiele Tube) A Sample Preparation: Place the liquid and an inverted capillary tube in a test tube. B Apparatus Setup: Attach to a thermometer and place in a Thiele tube. A->B C Heating: Gently heat the Thiele tube until a steady stream of bubbles emerges. B->C D Cooling & Recording: Remove heat and record the temperature when the liquid enters the capillary. C->D

Caption: Workflow for Boiling Point Determination.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing an organic compound.[8][9]

Protocol:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, dichloromethane, toluene) is added to each test tube.

  • Mixing: The test tubes are agitated (e.g., by vortexing) for a set period to ensure thorough mixing.

  • Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, it is classified as insoluble or sparingly soluble.

Structure-Property Relationships: The Causality Behind the Physical Characteristics

The physical properties of this compound are intrinsically linked to its molecular structure:

  • High Melting and Boiling Points: The presence of three highly electronegative chlorine atoms on the pyridine ring induces significant dipole moments, leading to strong dipole-dipole interactions between molecules. These, combined with the substantial van der Waals forces from the large, polarizable electron clouds of the chlorine atoms and the aromatic ring, result in strong intermolecular attractions that require considerable thermal energy to overcome, thus leading to high melting and boiling points.

  • Low Aqueous Solubility: The three chlorine atoms and the methyl group contribute to the lipophilic (hydrophobic) nature of the molecule. While the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors, the overall nonpolar character of the large chlorinated aromatic ring dominates, leading to poor solubility in water.

  • Solubility in Organic Solvents: The molecule's moderate overall polarity and the presence of both polar (ester and chloro groups) and nonpolar (aromatic ring) regions allow for favorable interactions with a range of organic solvents, from nonpolar to moderately polar.

Conclusion

While experimental data for the physical properties of this compound remains scarce, a comprehensive understanding can be built upon its molecular structure, comparisons with analogous compounds, and the application of established chemical principles. This guide provides a foundational understanding of its key physical characteristics and outlines the standard experimental procedures for their precise determination. Such knowledge is indispensable for the safe and effective application of this important chemical intermediate in the advancement of pharmaceutical and agrochemical research.

References

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  • Zhang, P., et al. (2025, August 9). Determination and Correlation of the Solubility of 1,3,5-Trichloro-2,4-dinitrobenzene in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K. ResearchGate. Retrieved from [Link]

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The Synthetic Versatility of Chlorinated Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of a Privileged Scaffold

The pyridine ring, a cornerstone of heterocyclic chemistry, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations have cemented its status as a privileged scaffold. Among the diverse array of functionalized pyridines, chlorinated pyridines stand out as exceptionally versatile and cost-effective building blocks. Their strategic application in organic synthesis provides a powerful platform for the construction of complex molecular architectures.

This technical guide offers an in-depth exploration of the potential applications of chlorinated pyridines in synthesis. It is designed for researchers, scientists, and drug development professionals who seek to leverage these valuable intermediates in their own work. Moving beyond a simple recitation of reactions, this guide delves into the causality behind experimental choices, providing field-proven insights to empower the reader to design and execute robust and efficient synthetic strategies.

I. The Strategic Role of the Chlorine Substituent

The chlorine atom, though a simple substituent, profoundly influences the reactivity of the pyridine ring. Its electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitrogen atom.[2][3] Furthermore, the carbon-chlorine bond serves as a versatile handle for a wide range of palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The judicious choice of a chlorinated pyridine isomer, therefore, opens up a vast landscape of synthetic possibilities.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and chlorinated pyridines are competent substrates for many of these transformations, particularly with the advent of advanced catalyst systems.[4] The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates the use of more electron-rich and sterically hindered ligands to facilitate the crucial oxidative addition step of the catalytic cycle.[4]

A. Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and hetero-biaryl linkages. The coupling of chlorinated pyridines with boronic acids or their derivatives has been extensively studied.

Causality Behind Experimental Choices: The success of Suzuki-Miyaura couplings of chloropyridines is highly dependent on the catalyst system. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often employed to promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the relatively inert C-Cl bond.[4] The choice of base is also critical, with weaker bases like potassium carbonate or phosphate often being preferred to avoid degradation of the boronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid [4]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2 mmol).[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.[4]

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.[4]

Table 1: Representative Suzuki-Miyaura Couplings of Chloropyridines

ChloropyridineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001895[4]
3-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001292[5]
4-Chloropyridine3-Thienylboronic acidPEPPSI-IPrK₂CO₃Dioxane/H₂O80488[6]
2,6-DichloropyridinePhenylboronic acid (1 eq.)Pd(PPh₃)₄Na₂CO₃Toluene/H₂O901275[5]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII Ar-Cl Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII->Transmetal X⁻ + R'-B(OR)₂(Base)⁺ PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R Ar'-B(OR)₂ Base PdII_R->Pd0 Ar-Ar' RedElim Reductive Elimination PdII_R->RedElim Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the synthesis of aryl and heteroaryl alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Causality Behind Experimental Choices: The classic Sonogashira reaction involves a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[8] The use of an amine base, such as triethylamine or diisopropylamine, is crucial as it serves as both a base and a solvent.[8]

Experimental Protocol: Sonogashira Coupling of 3-Bromopyridine with Phenylacetylene [9]

  • Reaction Setup: To a solution of 3-bromopyridine (1 mmol) in triethylamine (5 mL), add phenylacetylene (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) under an argon atmosphere.[9]

  • Reaction Execution: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Workup: After completion, filter the reaction mixture through a pad of celite and wash with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield 3-(phenylethynyl)pyridine.

Table 2: Selected Sonogashira Couplings of Halopyridines

HalopyridineAlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF801278[3]
3-Bromopyridine1-HeptynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF60885[9]
4-IodopyridineTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile50592[9]

Diagram 2: Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X Oxidative Addition PdAlkynyl Ar-Pd(II)-C≡CR'(L₂) PdII->PdAlkynyl Cu-C≡CR' Transmetalation PdAlkynyl->Pd0 Reductive Elimination Product_Pd Ar-C≡CR' PdAlkynyl->Product_Pd CuX CuX CuAcetylide Cu-C≡CR' CuX->CuAcetylide H-C≡CR', Base CuAcetylide->PdII Transmetalation CuAcetylide->CuX Transmetalation to Pd Alkyne H-C≡CR' Alkyne->CuAcetylide

Sources

An In-Depth Technical Guide to Methyl 2,3,5-trichloroisonicotinate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polychlorinated Pyridine Intermediate

Methyl 2,3,5-trichloroisonicotinate is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its strategic importance lies in the chlorinated pyridine ring, which imparts enhanced reactivity, making it a valuable building block for creating active ingredients that target specific biological pathways, such as enzymes in plants.[1] The presence of multiple chlorine atoms activates the pyridine ring for nucleophilic substitution, a key reaction in the construction of more complex molecules. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and significant applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a research and development setting.

PropertyValueSource
CAS Number 1221791-65-6[1]
Molecular Formula C₇H₄Cl₃NO₂[1]
Molecular Weight 240.47 g/mol [1]
MDL Number MFCD14584804[1]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from more readily available pyridine precursors. A plausible and efficient synthetic strategy involves the initial synthesis of 2,3,5-trichloropyridine, followed by functionalization at the 4-position to introduce the carboxylic acid moiety, and finally, esterification to yield the desired methyl ester.

Part 1: Synthesis of the Precursor, 2,3,5-Trichloropyridine

A robust method for the synthesis of 2,3,5-trichloropyridine involves the reaction of chloral with acrylonitrile in the presence of a catalyst, followed by cyclization.[2]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine [2]

  • Reaction Setup: In a suitable reaction vessel, combine chloral, acrylonitrile, a phase transfer catalyst, and a polymerization inhibitor.

  • Reaction Conditions: Heat the mixture to a temperature between 60-90°C. The reaction proceeds to form the intermediate, 2,4,4-trichloro-4-formylbutyronitrile.

  • Cyclization: Heat the resulting reaction liquid to 60-100°C.

  • Introduction of HCl: Slowly introduce hydrogen chloride gas into the heated reaction mixture to initiate the cyclization reaction.

  • Product Formation: The cyclization reaction yields the target compound, 2,3,5-trichloropyridine. This method is reported to produce the target with a purity of up to 99% and a yield of up to 80%.[2]

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst: The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous chloral and the organic acrylonitrile, which are immiscible. It enhances the reaction rate by transporting the reactants across the phase boundary.

  • Polymerization Inhibitor: Acrylonitrile is prone to polymerization, especially at elevated temperatures. The addition of a polymerization inhibitor prevents this side reaction, thereby maximizing the yield of the desired product.

  • Hydrogen Chloride in Cyclization: The introduction of hydrogen chloride gas provides the acidic environment necessary to catalyze the intramolecular cyclization of the butyronitrile intermediate, leading to the formation of the stable aromatic pyridine ring.

Synthesis_of_2_3_5_Trichloropyridine Chloral Chloral Intermediate 2,4,4-trichloro-4- formylbutyronitrile Chloral->Intermediate + Acrylonitrile (Catalyst, 60-90°C) Acrylonitrile Acrylonitrile Product 2,3,5-Trichloropyridine Intermediate->Product + HCl (gas) (60-100°C, Cyclization)

Caption: Synthesis of 2,3,5-Trichloropyridine.

Part 2: Synthesis of 2,3,5-Trichloroisonicotinic Acid

Conceptual Protocol: Synthesis of 2,3,5-Trichloroisonicotinic Acid via Grignard Reaction

  • Grignard Reagent Formation: React 2,3,5-trichloropyridine with magnesium metal in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent, (2,3,5-trichloropyridin-4-yl)magnesium chloride. This reaction requires careful control of anhydrous conditions to prevent quenching of the Grignard reagent.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution of the Grignard reagent. The nucleophilic Grignard reagent will attack the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

  • Acidification: Quench the reaction mixture with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding 2,3,5-trichloroisonicotinic acid.

  • Isolation and Purification: Extract the product into an organic solvent and purify by recrystallization or column chromatography.

Part 3: Esterification to this compound

The final step is the esterification of the carboxylic acid. A standard and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,5-trichloroisonicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the methyl ester according to Le Chatelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Esterification_of_Trichloroisonicotinic_Acid cluster_reactants Reactants CarboxylicAcid 2,3,5-Trichloroisonicotinic Acid Product This compound CarboxylicAcid->Product Methanol Methanol (excess) Methanol->Product AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->Product

Caption: Fischer-Speier Esterification.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms on the pyridine ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

A prime example of this reactivity is its role in the synthesis of aryloxyphenoxypropionate herbicides, such as haloxyfop-methyl. While a direct synthesis of haloxyfop-methyl from this compound is not explicitly detailed in the provided literature, the synthesis of this herbicide from the closely related 2,3-dichloro-5-trifluoromethyl pyridine provides a strong model for the expected reaction.[4]

Conceptual Reaction Scheme: Synthesis of a Haloxyfop Analogue

The key step in the synthesis of haloxyfop and its analogues is the nucleophilic aromatic substitution of a chlorine atom on the pyridine ring by a phenoxypropionate derivative.

Reaction with (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester:

In a typical reaction, this compound would be reacted with the methyl ester of (R)-2-(4-hydroxyphenoxy)propionic acid in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more potent nucleophile (a phenoxide), which then attacks one of the carbon atoms bearing a chlorine atom on the pyridine ring. The chlorine at the 2-position is generally the most activated towards nucleophilic attack in such systems.

Experimental Protocol (Analogous to Haloxyfop-methyl synthesis) [4]

  • Reactant Mixture: In a suitable solvent such as dimethyl sulfoxide (DMSO), combine this compound and (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester. A molar ratio of approximately 1:1.1 of the pyridine to the phenol is often used to ensure complete consumption of the pyridine starting material.[4]

  • Base Addition: Add a suitable base, such as potassium carbonate, to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction temperature and time will depend on the specific substrates and solvent used.

  • Work-up and Purification: After completion of the reaction, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent (DMSO): DMSO is an excellent solvent for SNA_r reactions as it can solvate the cation of the base while leaving the anion (the nucleophile) relatively unsolvated and thus more reactive.

  • Base (e.g., K₂CO₃): The base is essential for deprotonating the phenol, thereby generating the phenoxide anion, which is a much stronger nucleophile than the neutral phenol. This significantly increases the rate of the substitution reaction.

SNAr_Reaction cluster_reactants Reactants StartingMaterial This compound Product Haloxyfop Analogue StartingMaterial->Product Nucleophile (R)-2-(4-hydroxyphenoxy) propionic acid methyl ester Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Nucleophilic Aromatic Substitution.

Applications in Agrochemicals and Pharmaceuticals

The primary application of this compound is as a versatile intermediate in the synthesis of high-value chemical products.

  • Herbicides: As demonstrated by the analogous synthesis of haloxyfop-methyl, this compound is a key building block for aryloxyphenoxypropionate herbicides. These herbicides are crucial for controlling grass weeds in broadleaf crops.[4] The specific substitution pattern of the final product, which is dictated by the structure of the starting pyridine intermediate, is critical for its herbicidal activity and selectivity.

  • Pharmaceuticals: The polychlorinated pyridine scaffold is also present in various pharmaceutically active compounds. The ability to selectively substitute the chlorine atoms with different nucleophiles allows for the creation of diverse molecular libraries for drug discovery and development. The isonicotinate moiety itself is a common feature in many bioactive molecules.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its highly reactive polychlorinated pyridine core. Understanding its synthesis from readily available precursors and its reactivity, particularly in nucleophilic aromatic substitution reactions, is essential for its effective utilization in the development of new herbicides and pharmaceuticals. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration into the selective substitution of the different chlorine atoms and the development of more efficient and greener synthetic routes will continue to enhance the utility of this versatile building block.

References

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  • Google Patents. CN103787961A - Efficient haloxyfop-methyl synthesizing method. Accessed January 22, 2024. .
  • Google Patents. CN112159349B - Synthetic method of 2, 3, 5-trichloropyridine. Accessed January 22, 2024. .

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An In-depth Technical Guide to Methyl 2,3,5-trichloroisonicotinate: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Methyl 2,3,5-trichloroisonicotinate, a key intermediate in the synthesis of modern agrochemicals. While a singular, definitive public record of its initial discovery remains elusive, this document pieces together its likely historical context, rooted in the intensive research and development of pyridine-based herbicides by major agrochemical companies. We will delve into the plausible synthetic pathways, supported by established chemical principles and related patented methodologies, and present available physicochemical and spectroscopic data. This guide aims to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, agrochemistry, and drug development, offering a structured understanding of this important chemical entity.

Introduction and Historical Context

This compound, with the chemical formula C₇H₄Cl₃NO₂, is a chlorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its primary significance lies in the agrochemical industry, where it functions as an intermediate in the production of herbicides and plant growth regulators.[1] The chlorinated pyridine core is a common motif in a variety of bioactive compounds, and the specific substitution pattern of this molecule makes it a versatile precursor.

The history of this compound is intrinsically linked to the broader history of pyridine-based herbicides. The mid-20th century saw a surge in the development of synthetic herbicides, with companies like The Dow Chemical Company (now Corteva Agriscience) and Ciba-Geigy (a predecessor of Syngenta) at the forefront of this research. Their work on chlorinated pyridine compounds laid the foundation for a new class of herbicides.

While public records do not pinpoint a specific "discoverer" or a singular date for the first synthesis of this compound, its emergence can be traced back to the period of intensive innovation in pyridine chemistry for agricultural applications. The development of synthetic routes to the key precursor, 2,3,5-trichloropyridine, was a critical step. Patents from this era, while not always explicitly mentioning the methyl ester, describe the synthesis of the foundational trichloropyridine structure, indicating a clear industrial interest in this class of compounds for creating new active ingredients.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application in further chemical transformations.

PropertyValueSource
Molecular Formula C₇H₄Cl₃NO₂[1]
Molecular Weight 240.47 g/mol [1]
CAS Number 1221791-65-6[1]
Appearance Likely a solid at room temperatureInferred
Storage 2-8°C, under inert gas[1]

Plausible Synthetic Pathways

The synthesis of this compound can be logically deduced through a multi-step process, starting from more common pyridine precursors. The overall synthetic strategy involves the construction and subsequent functionalization of the pyridine ring.

Synthesis_Workflow A Pyridine or 2-Chloropyridine B 2,3,5-Trichloropyridine A->B Chlorination C 2,3,5-Trichloroisonicotinic Acid B->C Carboxylation D This compound C->D Esterification

Caption: A logical workflow for the synthesis of this compound.

Step 1: Synthesis of 2,3,5-Trichloropyridine

The critical precursor for this compound is 2,3,5-trichloropyridine. The industrial synthesis of this intermediate has been the subject of various patented methods, reflecting its importance.

One common approach involves the high-temperature chlorination of pyridine or less-chlorinated pyridines. Another documented method is the dechlorination of more highly chlorinated pyridines, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, using a reducing agent like zinc in an alkaline aqueous solution.

Experimental Protocol: Dechlorination of Pentachloropyridine

This protocol is based on methodologies described in historical patents and represents a plausible method for the synthesis of the key intermediate.

  • Reaction Setup: To a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 200 mL of 6N ammonium hydroxide, 39.0 g (0.60 gram-atom) of zinc dust, 100 mL of toluene, and 25.1 g (0.1 mole) of pentachloropyridine.

  • Reaction Execution: Heat the mixture to 70°C with vigorous stirring. Maintain this temperature for approximately 35 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove insoluble materials. Wash the filter cake with toluene.

  • Isolation: Combine the toluene wash with the filtrate and concentrate the solution by distillation to isolate the 2,3,5-trichloropyridine product.

Step 2: Carboxylation of 2,3,5-Trichloropyridine

The introduction of a carboxylic acid group at the 4-position of the pyridine ring transforms 2,3,5-trichloropyridine into 2,3,5-trichloroisonicotinic acid. This can be achieved through various methods, including Grignard reactions followed by quenching with carbon dioxide, or through oxidation of a precursor with a suitable functional group at the 4-position.

Step 3: Esterification of 2,3,5-Trichloroisonicotinic Acid

The final step in the synthesis is the esterification of 2,3,5-trichloroisonicotinic acid with methanol to yield this compound. Fischer esterification is a classic and industrially viable method for this transformation.

Experimental Protocol: Fischer Esterification

This is a generalized protocol for Fischer esterification and would require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,5-trichloroisonicotinic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and purify by distillation or recrystallization.

Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation A R-COOH + H+ B R-C(OH)2+ A->B C R-C(OH)2+ + CH3OH D R-C(OH)2(O+HCH3) C->D E R-C(OH)2(O+HCH3) F R-C(OH)(OCH3)(OH2+) E->F G R-C(OH)(OCH3)(OH2+) H R-C(=O+H)OCH3 + H2O G->H I R-C(=O+H)OCH3 J R-COOCH3 + H+ I->J

Caption: Mechanism of Fischer Esterification for the synthesis of this compound.

Spectroscopic and Analytical Data (Predicted and Inferred)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons and a singlet for the lone aromatic proton on the pyridine ring.

  • Methyl Protons (-OCH₃): A singlet is expected around δ 3.9-4.0 ppm.

  • Aromatic Proton (C₆-H): A singlet is expected in the aromatic region, likely downfield due to the electron-withdrawing effects of the chlorine atoms and the ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): Expected in the range of δ 160-170 ppm.

  • Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm), with their chemical shifts influenced by the positions of the chlorine atoms and the ester group.

  • Methyl Carbon (-OCH₃): A signal is expected around δ 52-55 ppm.

Mass Spectrometry

The mass spectrum will be characterized by the molecular ion peak and fragmentation patterns typical of a chlorinated aromatic ester.

  • Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 240, 242, and 244, corresponding to the different isotopic combinations of the three chlorine atoms. The relative intensities of these peaks will follow the characteristic pattern for a molecule containing three chlorine atoms.

  • Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H Stretch: A weak band above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.

Applications in Agrochemical Synthesis

The primary utility of this compound is as a precursor to more complex herbicidal molecules.[1] The chlorine atoms on the pyridine ring provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the biological activity of the final product. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives as needed for the synthesis of the target herbicide.

Conclusion

This compound stands as a testament to the enduring legacy of pyridine chemistry in the development of modern agrochemicals. While its specific discovery is not marked by a singular event, its existence is a logical and necessary outcome of the extensive research into chlorinated pyridine derivatives for herbicidal applications. This guide has provided a comprehensive overview of its likely historical context, plausible synthetic routes based on established industrial chemistry, and an inferred profile of its physicochemical and spectroscopic properties. For researchers in the field, a thorough understanding of this key intermediate is invaluable for the design and synthesis of new and effective crop protection agents.

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The Diverse Biological Activities of Substituted Isonicotinic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Pharmacological Significance of the Isonicotinic Acid Scaffold

The pyridine-4-carboxylic acid, or isonicotinic acid, moiety is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its historical and ongoing importance is perhaps best exemplified by isoniazid, a cornerstone in the treatment of tuberculosis for decades.[1] However, the therapeutic potential of substituted isonicotinic acids extends far beyond this singular application. Through strategic chemical modifications, researchers have unlocked a diverse array of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the biological activities of substituted isonicotinic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements to inspire and inform the development of next-generation therapeutics based on this versatile chemical core.

Antitubercular Activity: The Legacy and Future of Isonicotinic Acid Derivatives

The most prominent biological activity of substituted isonicotinic acids is their potent effect against Mycobacterium tuberculosis. Isoniazid (isonicotinic acid hydrazide, INH) remains a first-line drug in tuberculosis therapy, valued for its high efficacy and low cost.[1]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, the resulting isonicotinic acyl radical covalently attaches to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[2] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

G cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Enters Active_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Active_INH Activates INH_NAD Isonicotinoyl-NAD Adduct Active_INH->INH_NAD binds to NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibits FAS_II FAS-II Pathway InhA->FAS_II is part of Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall is essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Antitubercular Mechanism of Isoniazid.

Structure-Activity Relationship (SAR) Insights

Extensive research into isoniazid derivatives has revealed key structural features that govern their antitubercular activity. The hydrazide moiety is critical, and its modification often leads to a significant decrease or complete loss of activity.[1] However, the formation of hydrazones through the condensation of the hydrazide with various aldehydes can yield compounds with potent activity, sometimes even against isoniazid-resistant strains.[1] The pyridine ring is also essential, with substitutions on the ring having a variable impact on efficacy.

Compound/DerivativeStructureMIC (µg/mL) vs. M. tuberculosis H37RvReference
IsoniazidIsonicotinohydrazide0.01-0.2[3]
Isoniazid-Isatin Hydrazone 70.017 mM[1]
N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide< 7.8
N'-(2-hydroxy-3-methoxybenzylidene) isonicotinohydrazide< 7.8
N'-(4-hydroxy-3-methoxybenzylidene) isonicotinohydrazide15.6
Nicotinic and isoniazid analogue 11d1.2[4]

Anticancer Potential: A New Frontier for Isonicotinic Acid Derivatives

Emerging evidence highlights the potential of substituted isonicotinic acids as a promising class of anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.[5][6][7]

Proposed Mechanisms of Anticancer Action

The anticancer activity of isonicotinic acid derivatives appears to be multifactorial, with several proposed mechanisms of action.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some isonicotinic acid derivatives have been shown to inhibit the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8] EGFR is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can disrupt downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: Several isonicotinic acid hydrazones have been observed to induce apoptosis in cancer cells. This may occur through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]

  • Chelation of Metal Ions: The hydrazone moiety of some derivatives can act as a chelating agent for metal ions that are essential for the function of certain enzymes involved in cell proliferation. By sequestering these metal ions, the compounds can disrupt critical cellular processes in cancer cells.[7]

cluster_pathway EGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Leads to RAS_RAF RAS-RAF-MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative Isonicotinic_Acid_Derivative->EGFR Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival cluster_pathway Anti-inflammatory Mechanisms Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Inflammation Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative Isonicotinic_Acid_Derivative->COX2 Inhibits Isonicotinic_Acid_Derivative->ROS Scavenges

Caption: Anti-inflammatory Mechanisms.

Anti-inflammatory Activity Data

The anti-inflammatory efficacy of substituted isonicotinic acids is often assessed by their ability to inhibit inflammatory mediators or cellular responses in vitro.

Compound/DerivativeAssayIC₅₀ ValueReference
Isonicotinate 5ROS Inhibition1.42 ± 0.1 µg/mL[11]
Isonicotinate 6ROS Inhibition8.6 ± 0.5 µg/mL[11]
Isonicotinate 8bROS Inhibition3.7 ± 1.7 µg/mL[11]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9 µg/mL[11]
2,6-bisbenzylidenecyclohexanone derivative 8NO Inhibition6.68 µM[12]
2,6-bisbenzylidenecyclohexanone derivative 9NO Inhibition6.68 µM[12]
FM4COX-2 Inhibition0.74 µM[13]
FM10COX-2 Inhibition0.69 µM[13]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following section provides detailed, step-by-step methodologies for the synthesis of isonicotinic acid hydrazones and for key in vitro assays used to evaluate their biological activities.

Synthesis of Isonicotinic Acid Hydrazones

This protocol describes a general and widely used method for the synthesis of isonicotinic acid hydrazones via the condensation of isonicotinic acid hydrazide with a substituted aldehyde.

Materials:

  • Isonicotinic acid hydrazide

  • Substituted aldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of isonicotinic acid hydrazide and the desired substituted aldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is then collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure isonicotinic acid hydrazone.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Isoniazid (positive control)

  • Alamar Blue reagent

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well of the microplate, including wells with no compound (growth control) and wells with a known concentration of isoniazid (positive control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The substituted isonicotinic acid scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. From the well-established antitubercular activity of isoniazid to the emerging potential of its derivatives in cancer and inflammation, this chemical class continues to be a fertile ground for drug discovery. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of new and more potent compounds. As our understanding of the molecular targets and signaling pathways involved in these biological activities deepens, so too will our ability to fine-tune the pharmacological properties of isonicotinic acid derivatives for enhanced efficacy and selectivity. The experimental protocols detailed in this guide offer a solid foundation for the synthesis and evaluation of these promising compounds. It is anticipated that continued research in this area will lead to the development of novel and effective treatments for a host of human diseases.

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Methodological & Application

Application Notes & Protocols: Large-Scale Synthesis of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated pyridines are a cornerstone of modern chemical manufacturing, serving as indispensable intermediates in the production of pharmaceuticals, agrochemicals (herbicides and pesticides), and specialty materials.[1][2] The precise introduction of chlorine atoms onto the pyridine ring profoundly influences the molecule's reactivity and biological activity, making the reliable, large-scale synthesis of these compounds a critical industrial endeavor. This guide provides an in-depth analysis of the primary methodologies for industrial-scale chlorination of pyridines, focusing on the underlying chemical principles, process safety, and detailed, field-tested protocols.

Strategic Approaches to Pyridine Chlorination

The industrial synthesis of chlorinated pyridines is dominated by a few robust strategies, each with distinct advantages and challenges related to selectivity, safety, and cost. The choice of method is dictated by the desired isomer and the required scale of production.

  • High-Temperature Direct Chlorination: This is the workhorse for producing bulk quantities of simple chlorinated pyridines like 2-chloropyridine and 2,6-dichloropyridine.[1][3] It involves the gas-phase or liquid-phase reaction of pyridine with elemental chlorine at elevated temperatures.

  • Chlorination via Pyridine N-Oxides: This method offers superior regioselectivity, particularly for synthesizing 2-chloropyridines. The N-oxide functionality activates the C2 and C6 positions for nucleophilic attack.[4][5]

  • Sandmeyer Reaction: This classical transformation provides a reliable route to chloropyridines from the corresponding aminopyridines via a diazonium salt intermediate.[6][7][8]

The following sections will delve into the causality behind these experimental choices, providing both the "how" and the "why" for each approach.

Methodology 1: High-Temperature Direct Chlorination

Direct chlorination is fundamentally a free-radical substitution reaction. At high temperatures (typically >300°C in the vapor phase), chlorine molecules (Cl₂) dissociate into highly reactive chlorine radicals (Cl•), which then attack the pyridine ring.[3]

Causality & Mechanistic Insight: The pyridine ring is electron-deficient and generally resistant to electrophilic attack. However, the aggressive, unselective nature of free radicals at high temperatures overcomes this barrier. The reaction typically proceeds in stages, with pyridine first converting to 2-chloropyridine, which can then be further chlorinated to 2,6-dichloropyridine.[1][3] Controlling the reaction stoichiometry (pyridine to chlorine ratio), temperature, and residence time is paramount for maximizing the yield of the desired product and minimizing the formation of polychlorinated byproducts.[9]

Key Process Parameters for Vapor-Phase Chlorination
ParameterTypical RangeRationale & Impact on Outcome
Temperature 350-500°CControls the rate of radical formation and reaction kinetics. Higher temperatures can lead to increased polychlorination and potential catalyst deactivation.[9][10]
Molar Ratio (Pyridine:Cl₂) 1:1 to 1:2.5A higher ratio of chlorine favors the formation of dichlorinated and polychlorinated products.[11]
Inert Diluent N₂, H₂O vaporUsed to control partial pressures, manage reaction exotherm, and prevent runaway reactions. Water vapor can also influence selectivity.[3][9]
Catalyst None or various supportsWhile often run non-catalytically, catalysts like pyrophyllite or metal halides on supports can be used to improve selectivity and lower required temperatures.[12][13][14]
Residence Time SecondsShorter residence times favor monochlorination, while longer times allow for subsequent chlorination steps.[15]
Experimental Protocol: Continuous Vapor-Phase Synthesis of 2-Chloropyridine and 2,6-Dichloropyridine

This protocol describes a continuous process suitable for large-scale production.

Safety First: This process involves highly corrosive and toxic chlorine gas and high temperatures. All operations must be conducted in a dedicated, well-ventilated industrial chemical processing area with robust safety interlocks, emergency scrubbers, and personnel equipped with appropriate Personal Protective Equipment (PPE), including full-face respirators with acid gas cartridges.[16][17][18]

Protocol Steps:

  • Reactor Setup: Utilize a corrosion-resistant packed-bed reactor (e.g., nickel alloy or glass-lined) capable of maintaining a stable temperature profile up to 500°C. The reactor is connected to separate, precisely controlled feed lines for pyridine, chlorine gas, and an inert diluent (e.g., nitrogen).[12]

  • Vaporization: Pre-heat liquid pyridine to its vaporization point and mix with a stream of heated nitrogen gas.

  • Initiation: Heat the reactor to the target temperature (e.g., 400-470°C).[3][9]

  • Reaction: Introduce the vaporized pyridine/N₂ stream and the chlorine gas stream into the reactor. The molar ratio of pyridine to chlorine is adjusted to target the desired product (e.g., closer to 1:1 for 2-chloropyridine, higher chlorine ratio for 2,6-dichloropyridine).

  • Quenching & Collection: The reactor effluent gas stream is passed through a series of condensers to cool and liquefy the products and unreacted starting materials.[12]

  • Scrubbing: The non-condensable gas stream, containing HCl byproduct and excess chlorine, is directed to a caustic scrubber (e.g., NaOH solution) to neutralize acidic and reactive components before venting.[12]

  • Purification: The collected crude liquid is subjected to fractional distillation to separate unreacted pyridine, 2-chloropyridine, 2,6-dichloropyridine, and other polychlorinated byproducts.

Self-Validation & Troubleshooting:

  • Expected Outcome: A crude product mixture containing the target chlorinated pyridine, unreacted starting material, and HCl. Composition is verified by GC analysis.

  • Pitfall: Low conversion.

    • Troubleshooting: Increase reactor temperature or residence time. Check for leaks in the chlorine feed line.

  • Pitfall: Poor selectivity (excessive polychlorination).

    • Troubleshooting: Decrease the chlorine-to-pyridine molar ratio. Decrease the reactor temperature or residence time.

  • Pitfall: Coking and catalyst deactivation.[10]

    • Troubleshooting: This is a known issue in high-temperature processes. It may require periodic reactor burn-out cycles or catalyst regeneration.

Workflow for Direct Vapor-Phase Chlorination

Caption: Continuous workflow for industrial vapor-phase chlorination.

Methodology 2: Chlorination via Pyridine N-Oxides

This strategy provides a milder and more selective route to 2-chloropyridines. The initial oxidation of pyridine to pyridine N-oxide is a key enabling step.

Causality & Mechanistic Insight: The N-oxide oxygen atom is electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), the N-oxide oxygen first coordinates with the electrophilic center (e.g., the phosphorus atom in POCl₃).[4] This complexation activates the C2 and C6 positions, making them highly electrophilic and susceptible to attack by a chloride ion. A subsequent elimination step expels a phosphate moiety and results in the formation of 2-chloropyridine.[4][5] The presence of a base, such as triethylamine, can promote this elimination and improve both yield and selectivity.[4][19]

Experimental Protocol: Large-Scale Synthesis of 2-Chloropyridine from Pyridine N-Oxide

Safety First: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[20][21] It can cause severe burns upon contact and pulmonary edema if inhaled.[20] All manipulations must be performed in a closed system or a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, apron, and a full-face respirator.[20]

Protocol Steps:

  • Reactor Charging: In a glass-lined or similarly inert reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge pyridine N-oxide and a suitable solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the reactor contents to 0-5°C using an appropriate cooling bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • Base Addition (Optional but Recommended): After the POCl₃ addition is complete, add triethylamine dropwise, again maintaining a low temperature. This will result in the formation of triethylamine hydrochloride precipitate.[19]

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice. POCl₃ reacts violently with water; this step must be performed with extreme caution in a controlled manner to manage the exotherm and HCl gas evolution.

  • Workup: Basify the aqueous mixture with a cold solution of sodium carbonate or sodium hydroxide to a pH > 8.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 2-chloropyridine is then purified by vacuum distillation.[22]

Self-Validation & Troubleshooting:

  • Expected Outcome: A high yield (often >90%) of 2-chloropyridine with high regioselectivity (>99:1 for 2-chloro vs. 4-chloro).[4][19]

  • Pitfall: Formation of 4-chloropyridine byproduct.

    • Troubleshooting: This is often an issue when the reaction is run without a base. The inclusion of triethylamine significantly enhances selectivity for the 2-position.[4]

  • Pitfall: Violent, uncontrolled quench.

    • Troubleshooting: The quench is the most hazardous step. Ensure the ice bath is sufficiently large and add the reaction mixture very slowly with vigorous stirring. Ensure adequate ventilation to handle HCl off-gassing.

N-Oxide Activation and Chlorination Mechanism

N_Oxide_Mechanism N_Oxide Pyridine N-Oxide Complex Activated Complex [Py-O-P(O)Cl₂]⁺Cl⁻ N_Oxide->Complex POCl3 POCl₃ POCl3->Complex Chloride_Attack Chloride (Cl⁻) Nucleophilic Attack (at C2) Complex->Chloride_Attack Intermediate Adduct Intermediate Chloride_Attack->Intermediate Elimination Base-Assisted Elimination Intermediate->Elimination Product 2-Chloropyridine Elimination->Product Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: Mechanism for the synthesis of 2-chloropyridine via N-oxide activation.

Methodology 3: Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting aromatic amines into a wide variety of functional groups, including chlorides. It is particularly useful for synthesizing chloropyridines with substitution patterns that are difficult to achieve through direct chlorination.[6][7]

Causality & Mechanistic Insight: The process involves two key stages:

  • Diazotization: The aminopyridine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a pyridine diazonium salt. This intermediate is generally unstable and is used immediately.

  • Substitution: The diazonium salt solution is then added to a solution of a copper(I) chloride (CuCl) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas and forming a pyridyl radical. This radical abstracts a chlorine atom from the copper(II) chloride complex, yielding the desired chloropyridine and regenerating the copper(I) catalyst.

Experimental Protocol: Synthesis of 3-Chloropyridine from 3-Aminopyridine

Safety First: Diazonium salts are potentially explosive, especially if isolated or allowed to dry. They must be kept cold and in solution at all times. The reaction liberates nitrogen gas, so the reactor must be properly vented.

Protocol Steps:

  • Diazotization:

    • In a reactor, dissolve 3-aminopyridine in concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) in water.

    • Add the sodium nitrite solution dropwise to the aminopyridine solution, keeping the temperature strictly below 5°C. A slight excess of nitrous acid can be detected with starch-iodide paper (turns blue).

  • Copper Catalyst Preparation:

    • In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the vigorously stirred CuCl solution. The temperature of the CuCl solution may be maintained at room temperature or slightly heated (e.g., 50-60°C) to facilitate the reaction.

    • Observe for vigorous evolution of nitrogen gas. The addition rate should be controlled to manage the off-gassing.

  • Workup & Isolation:

    • After the addition is complete and gas evolution has ceased, heat the mixture (e.g., steam distillation) to isolate the volatile 3-chloropyridine.

    • Alternatively, cool the reaction mixture, basify with NaOH, and extract the product with an organic solvent (e.g., ether or dichloromethane).

  • Purification: The crude product is purified by distillation.

Self-Validation & Troubleshooting:

  • Expected Outcome: A successful conversion of the aminopyridine to the corresponding chloropyridine. Yields can be variable but are often in the 60-80% range.

  • Pitfall: Low yield or decomposition of diazonium salt.

    • Troubleshooting: Ensure the diazotization temperature is kept very low (0-5°C). Use a slight excess of acid and sodium nitrite to ensure complete diazotization.

  • Pitfall: Formation of phenol byproduct (hydroxypyridine).

    • Troubleshooting: This occurs if the diazonium salt reacts with water before it can react with the copper catalyst. Ensure the diazonium salt solution is added to the catalyst solution, not the other way around, and that the catalyst concentration is sufficient.

Conclusion

The large-scale synthesis of chlorinated pyridines relies on a selection of robust and scalable chemical transformations. High-temperature direct chlorination is favored for its cost-effectiveness in producing bulk 2-chloro- and 2,6-dichloropyridine, despite challenges in selectivity. The pyridine N-oxide route offers a superior method for the selective synthesis of 2-chloropyridines under milder conditions, albeit with additional steps and the use of hazardous reagents like POCl₃. The Sandmeyer reaction provides essential versatility, allowing for the synthesis of isomers not readily accessible by other means. For any large-scale operation, a thorough understanding of the reaction mechanisms, meticulous control over process parameters, and an unwavering commitment to process safety are the cornerstones of success.

References

  • Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate. Available at: [Link]

  • CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents.
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  • US3969205A - Process for producing 2-chloropyridine. Google Patents.
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  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Synthetic Communications, 31(16), 2507–2511. Available at: [Link]

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The Strategic Utility of Methyl 2,3,5-trichloroisonicotinate as a Pivotal Intermediate in Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,3,5-trichloroisonicotinate is a highly functionalized pyridine derivative that has garnered significant attention as a versatile chemical intermediate. Its strategic importance lies in the inherent reactivity of its polychlorinated aromatic core, which allows for selective transformations to construct complex molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the synthesis of advanced agrochemicals, particularly pyridine-based herbicides. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its transformation, and present key analytical data for its characterization. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and crop protection who seek to leverage this potent building block in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its safe and effective use in synthesis.

PropertyValueSource
CAS Number 1221791-65-6
Molecular Formula C₇H₄Cl₃NO₂
Molecular Weight 240.47 g/mol
Appearance White to off-white solidGeneral knowledge
Storage 2-8°C under an inert atmosphere

Safety and Handling: this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity, it should be stored away from incompatible materials such as strong oxidizing agents and bases.

The Chemical Versatility of a Polychlorinated Pyridine Core

The synthetic utility of this compound is primarily derived from the electron-deficient nature of the pyridine ring, which is further amplified by the presence of three electron-withdrawing chlorine atoms. This electronic arrangement renders the carbon atoms of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at positions 2, 3, and 5 can be selectively displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.

The general workflow for utilizing this compound as a chemical intermediate can be visualized as follows:

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (e.g., Halogen Exchange, Amination, Alkoxylation) A->B Reaction with Nucleophile C Functionalized Pyridine Intermediate B->C Formation of new C-Nu bond D Further Synthetic Transformations (e.g., Ester Hydrolysis, Amide Coupling) C->D Modification of side chains E Target Molecule (Herbicide, Pharmaceutical) D->E Final Product Synthesis G cluster_0 Reaction Scheme This compound KF KF, Phase-Transfer Catalyst Fluorinated Product

Caption: Halogen exchange on this compound.

Materials:

  • This compound

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Anhydrous aprotic polar solvent (e.g., sulfolane, dimethylformamide)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle with temperature control

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (3-5 equivalents). The use of spray-dried KF is crucial as its high surface area enhances reactivity.

  • Solvent and Catalyst Addition: Add the anhydrous aprotic polar solvent (e.g., sulfolane) to the flask, followed by the phase-transfer catalyst (0.1 equivalents). The phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase.

  • Reactant Addition: Add this compound (1 equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) under a nitrogen atmosphere. The optimal temperature will depend on the specific substrate and solvent used.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., toluene or dichloromethane) and filter to remove the inorganic salts. Wash the organic layer with water to remove any remaining salts and the phase-transfer catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Interpretation:

The product of this reaction would be a mixture of partially and fully fluorinated pyridine derivatives. The degree of fluorination can be controlled by adjusting the reaction time, temperature, and the amount of fluoride source. The resulting fluorinated intermediates are valuable precursors for the synthesis of herbicides like fluazinam and other agrochemicals. [1]

Characterization of this compound

Accurate characterization of the starting material is essential for any synthetic protocol. Below is a summary of the expected spectroscopic data for this compound based on computational predictions and analysis of similar structures.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Singlet around 8.5 ppm (aromatic proton), Singlet around 4.0 ppm (methyl ester protons)
¹³C NMR Signals in the aromatic region (approx. 120-150 ppm) for the pyridine ring carbons, a signal for the ester carbonyl carbon (approx. 160-165 ppm), and a signal for the methyl ester carbon (approx. 53 ppm)
FT-IR (cm⁻¹) ~3000-3100 (aromatic C-H stretch), ~1730 (C=O stretch of the ester), ~1550-1600 (C=C and C=N stretching of the pyridine ring), ~1100-1300 (C-O stretch of the ester), ~700-850 (C-Cl stretch)
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (240.47 g/mol ) with a characteristic isotopic pattern for three chlorine atoms.

Interpretation of Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a downfield singlet for the lone aromatic proton on the pyridine ring and a singlet for the three protons of the methyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons will be influenced by the electronegative chlorine and nitrogen atoms.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the functional groups present, most notably the strong carbonyl stretch of the ester group.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be a clear indicator of the presence of three chlorine atoms.

Conclusion

This compound is a highly valuable and reactive chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its polychlorinated pyridine structure allows for a range of nucleophilic substitution reactions, providing a versatile platform for the introduction of various functional groups. The detailed understanding of its reactivity and the availability of robust synthetic protocols, such as the halogen exchange reaction presented herein, empower chemists to efficiently construct complex and biologically active molecules. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing these fields.

References

  • MySkinRecipes. This compound. [Link]

  • BYJU'S. Nucleophilic Substitution Reaction. [Link]

  • Google Patents. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
  • Google Patents. EP0944564A1 - Halogen exchange reactions and uses thereof.
  • Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Royal Society of Chemistry. Supporting Information - ScienceOpen. [Link]

  • Sci-Hub. Synthesis of a new class of pyridine herbicide. [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]

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Application Notes and Protocols: Methyl 2,3,5-Trichloroisonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Polychlorinated Pyridine Core

In the competitive landscape of modern agrochemical development, the synthesis of novel, effective, and selective herbicides is of paramount importance. Methyl 2,3,5-trichloroisonicotinate, a polychlorinated pyridine derivative, has emerged as a critical starting material in the synthesis of a new generation of arylpicolinate herbicides.[1] Its highly functionalized structure, featuring three chlorine atoms at strategic positions and a methyl ester group, offers a versatile platform for the construction of complex herbicidal molecules.[1] The chlorine atoms serve as reactive handles for regioselective nucleophilic substitutions and cross-coupling reactions, enabling the precise introduction of various pharmacophores that dictate the herbicide's biological activity and selectivity. This document provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of key arylpicolinate herbicides, namely halauxifen-methyl and florpyrauxifen-benzyl.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid with the molecular formula C₇H₄Cl₃NO₂ and a molecular weight of 240.47 g/mol . The electron-withdrawing nature of the three chlorine atoms and the carboxyl group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2-, 3-, and 5-positions exhibit differential reactivity, allowing for sequential and regioselective functionalization. This controlled reactivity is the cornerstone of its utility in multi-step organic synthesis.

PropertyValueSource
Molecular Formula C₇H₄Cl₃NO₂N/A
Molecular Weight 240.47 g/mol N/A
Appearance White to off-white solidN/A
Key Reactivities Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling[2][3]

Mechanism of Action of Arylpicolinate Herbicides

Halauxifen-methyl and florpyrauxifen-benzyl belong to the arylpicolinate class of synthetic auxin herbicides.[4] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weeds.[5] These herbicides exhibit their effects by binding to specific auxin receptors in plant cells, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of ubiquitin ligase receptors. This binding triggers a signaling cascade that leads to the degradation of transcriptional repressors, resulting in the overexpression of auxin-responsive genes. This, in turn, disrupts normal plant development, causing symptoms such as epinasty, stem twisting, and eventual necrosis.

Auxin_Herbicide_Mechanism Arylpicolinate Herbicide Arylpicolinate Herbicide Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) Arylpicolinate Herbicide->Auxin Receptor (TIR1/AFB) Binds to Aux/IAA Repressor Aux/IAA Repressor Auxin Receptor (TIR1/AFB)->Aux/IAA Repressor Recruits 26S Proteasome 26S Proteasome Aux/IAA Repressor->26S Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->Aux/IAA Repressor Ubiquitination Auxin Response Factor (ARF) Auxin Response Factor (ARF) Auxin Responsive Genes Auxin Responsive Genes Auxin Response Factor (ARF)->Auxin Responsive Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Responsive Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Mechanism of action of arylpicolinate herbicides.

Synthetic Pathways from this compound

The synthesis of arylpicolinate herbicides from this compound involves a series of strategic chemical transformations. A generalized synthetic workflow is presented below, followed by detailed protocols for the synthesis of key intermediates and the final products, halauxifen-methyl and florpyrauxifen-benzyl.

Synthetic_Workflow A This compound B Intermediate A (Regioselective Substitution/Reduction) A->B 1. Nucleophilic Substitution or Reduction C Intermediate B (Aryl Group Introduction) B->C 2. Suzuki-Miyaura Coupling D Halauxifen-methyl C->D 3a. Further Functionalization E Florpyrauxifen-benzyl C->E 3b. Further Functionalization

Caption: Generalized synthetic workflow.

Protocol 1: Synthesis of a Key Intermediate - Methyl 4-amino-3,6-dichloropicolinate

This protocol outlines a plausible route to a key intermediate, Methyl 4-amino-3,6-dichloropicolinate, starting from a related polychlorinated pyridine. While a direct conversion from this compound is not explicitly detailed in a single source, this protocol is based on analogous transformations reported in the literature for similar substrates.[6]

Step 1a: Regioselective Amination

The introduction of an amino group at the C4 position is a critical step. This can be achieved through a regioselective nucleophilic aromatic substitution reaction.

  • Reactants: this compound, Ammonia (aqueous or anhydrous).

  • Solvent: A polar aprotic solvent such as DMSO or DMF.

  • Conditions: Elevated temperature and pressure in a sealed reactor.

  • Rationale: The C4 position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atoms. Under forcing conditions, ammonia can displace the chlorine atom at this position.

Step 1b: Selective Reduction

Alternatively, a selective reduction of a related trichloropicolinic acid derivative has been demonstrated to yield the desired dichlorinated product.[6]

  • Starting Material: 4-amino-3,5,6-trichloropicolinic acid (obtainable from the corresponding nitrile).

  • Reaction: Catalytic hydrogenation.

  • Catalyst: Palladium on carbon (Pd/C).

  • Conditions: Hydrogen gas, in a basic aqueous solution.

  • Rationale: The chlorine atom at the C5 position is more susceptible to hydrogenolysis compared to those at C3 and C6, allowing for selective de-chlorination.

Detailed Experimental Procedure (Illustrative, based on analogous reactions):

  • To a solution of 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in a dilute aqueous solution of sodium hydroxide (2.0-4.0 eq) in a pressure reactor, add 5% Pd/C catalyst (1-10% by weight of the starting material).[6]

  • Seal the reactor and purge with nitrogen gas three to four times.

  • Pressurize the reactor with hydrogen gas to 0.1-1.0 MPa and heat to 25-100 °C with stirring.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • After completion, cool the reactor, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate to pH 1-2 with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-amino-3,6-dichloropicolinic acid.

  • The corresponding methyl ester can be obtained by standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride).[6]

Protocol 2: Synthesis of Halauxifen-methyl via Suzuki-Miyaura Coupling

The introduction of the aryl group at the C6 position is a pivotal step, typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7]

  • Reactants: Methyl 4-amino-3,6-dichloropicolinate (or a suitable derivative where the C6 chlorine is the most reactive leaving group), and (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: An inorganic base like sodium carbonate or potassium phosphate.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature.

Detailed Experimental Procedure (Illustrative):

  • To a reaction vessel, add Methyl 4-amino-3,6-dichloropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 eq), a palladium catalyst (0.01-0.05 eq), and a base (2.0-3.0 eq).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford halauxifen-methyl.

StepKey TransformationReagents and ConditionsTypical Yield (%)
1 Amination/ReductionSee Protocol 170-90
2 Suzuki-Miyaura CouplingPd catalyst, base, boronic acid, heat60-85
Protocol 3: Synthesis of Florpyrauxifen-benzyl

The synthesis of florpyrauxifen-benzyl follows a similar strategy, starting from a difluorinated picolinate intermediate. While not directly from this compound, the principles of amination and chlorination are analogous.[5]

Key Synthetic Steps from a 4,5-difluoro-6-arylpicolinate intermediate:

  • Amination: The fluorine at the C4 position is displaced by ammonia under pressure to introduce the amino group.

  • Chlorination: A chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), is used to introduce the chlorine atom at the C3 position.

Detailed Experimental Procedure (Illustrative, based on a patented route): [5]

  • Amination: A solution of benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate in acetonitrile is heated with anhydrous ammonia in a pressure reactor. The resulting ammonium fluoride byproduct is removed by filtration.

  • Chlorination: The resulting benzyl 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate is then reacted with DCDMH in a suitable solvent like toluene at elevated temperatures to yield florpyrauxifen-benzyl.

  • Purification: The final product is purified by crystallization.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile building block for the synthesis of modern arylpicolinate herbicides. The strategic arrangement of its chloro substituents allows for a series of regioselective transformations, enabling the efficient construction of complex and potent agrochemicals. The protocols outlined in this document, based on established chemical principles and analogous reactions from the literature, provide a solid foundation for researchers in this field. Further optimization of reaction conditions and the exploration of novel catalytic systems will undoubtedly lead to even more efficient and sustainable synthetic routes to these important agricultural products.

References

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
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Pharmaceutical Applications of Isonicotinate Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isonicotinate scaffold, a pyridine-4-carboxylic acid derivative, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its unique electronic properties and versatile chemical handles have allowed for the development of drugs targeting a wide spectrum of diseases, from infectious agents to complex human pathologies. This guide provides an in-depth exploration of the pharmaceutical applications of isonicotinate derivatives, complete with detailed experimental protocols and the scientific rationale behind their use. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to advance the discovery and application of this important class of compounds.

Antitubercular Activity: The Legacy of Isoniazid and Beyond

The most prominent and historically significant application of an isonicotinate derivative is isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis (TB) for decades. Its discovery marked a turning point in the fight against Mycobacterium tuberculosis (Mtb).

Mechanism of Action: A Prodrug's Tale

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, isoniazid covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the synthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. The inhibition of their synthesis disrupts the cell wall integrity, leading to bacterial cell death.[1]

Isoniazid Isoniazid (Prodrug) KatG KatG (Mtb Enzyme) Isoniazid->KatG Activation Active_Isoniazid Activated Isoniazid Radical KatG->Active_Isoniazid InhA InhA (Enoyl-ACP Reductase) Active_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of Isoniazid against M. tuberculosis.

Protocol: In Vitro Antitubercular Susceptibility Testing using the Microplate Alamar Blue Assay (MABA)

This protocol outlines a common and reliable method for determining the Minimum Inhibitory Concentration (MIC) of isonicotinate derivatives against M. tuberculosis. The Alamar Blue (resazurin) assay provides a colorimetric readout of cell viability.[2][3]

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Isonicotinate derivative compounds

  • Isoniazid (as a positive control)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in fresh broth to obtain the final inoculum.

  • Compound Preparation and Plating:

    • Dissolve the isonicotinate derivatives and isoniazid in DMSO to create stock solutions.

    • Perform serial two-fold dilutions of the compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a drug-free control (containing only DMSO at the same concentration as the test wells) and a media-only control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

Data Interpretation:

Well ConditionObservationInterpretation
Drug-free controlPinkViable bacterial growth
Test compound (low conc.)PinkNo inhibition
Test compound (high conc.)BlueBacterial inhibition
Media-only controlBlueNo contamination

Anticancer Applications: Targeting Proliferative Pathways

Isonicotinate derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their ability to be chemically modified allows for the targeting of various cancer-associated pathways.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several isonicotinate derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis.[5][6] Overexpression or mutation of EGFR is common in various cancers, including non-small-cell lung cancer (NSCLC).[7] Icotinib, an isonicotinate derivative, is a selective EGFR tyrosine kinase inhibitor.[6][8] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Proliferation RAS_RAF->Proliferation Icotinib Icotinib (Isonicotinate Derivative) Icotinib->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of EGFR signaling by Icotinib.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to screen for the cytotoxic potential of anticancer compounds.[1]

Materials and Reagents:

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isonicotinate derivative compounds

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isonicotinate derivatives and doxorubicin in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[1]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Neuroprotective Potential: Combating Neurodegenerative Diseases

Emerging research suggests that isonicotinate derivatives may hold therapeutic potential for neurodegenerative diseases like Alzheimer's disease.[9] The proposed mechanisms often involve the modulation of key enzymes and pathways implicated in neuronal damage.

Mechanism of Action: Cholinesterase Inhibition

One promising strategy in Alzheimer's disease therapy is the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes that break down the neurotransmitter acetylcholine.[10] By inhibiting these enzymes, the levels of acetylcholine in the synaptic cleft are increased, which can lead to improved cognitive function. Certain isonipecotamide derivatives, which are structurally related to isonicotinates, have been identified as potent cholinesterase inhibitors.[9]

Protocol: In Vitro Assessment of Acetylcholinesterase (AChE) Inhibition

This protocol describes a modified Ellman's method to determine the in vitro AChE inhibitory activity of isonicotinate derivatives.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Isonicotinate derivative compounds

  • Donepezil (as a positive control)

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Dissolve the isonicotinate derivatives and donepezil in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance every minute for 5-10 minutes to determine the rate of the reaction.

Data Calculation:

The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control reaction - Rate of test reaction) / Rate of control reaction] x 100

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary:

Compound ClassTarget EnzymeIC50 Range (µM)Reference CompoundIC50 (µM)
Isonicotinoyl HydrazonesMtb InhAVariesIsoniazid~0.05-0.2
Icotinib & DerivativesEGFR0.005 - 1.5Gefitinib~0.02-0.1
Isonipecotamide DerivativesAChE / BChEVariesDonepezil~0.01-0.1

Conclusion

The isonicotinate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its chemistry allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The protocols provided in this guide offer a starting point for researchers to explore the potential of novel isonicotinate derivatives in their respective fields. As our understanding of disease mechanisms deepens, the rational design and application of these compounds will undoubtedly lead to the development of next-generation medicines.

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Application Notes and Protocols for the Vapor Phase Chlorination of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chlorinated Pyridines

Chlorinated pyridines are a cornerstone of modern chemical synthesis, serving as indispensable intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. Their utility is rooted in the specific reactivity imparted by the chlorine substituent, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in a variety of metal-catalyzed cross-coupling reactions. The vapor-phase route to these compounds offers significant advantages over traditional liquid-phase methods, including enhanced reaction rates, higher throughput, and the potential for continuous processing, which is highly desirable in an industrial setting. However, the high temperatures and corrosive nature of the reagents involved necessitate a carefully designed experimental setup and rigorous safety protocols.

This guide provides a comprehensive overview of the principles, experimental setup, and detailed protocols for the vapor-phase chlorination of pyridine in a laboratory setting. It is designed to equip researchers with the technical knowledge and field-proven insights required to safely and effectively perform this powerful transformation.

Section 1: Scientific Principles and Rationale

The Reaction Mechanism: Electrophilic Substitution on an Electron-Deficient Ring

The direct chlorination of the pyridine ring is an electrophilic aromatic substitution (SEAr) reaction. Pyridine is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[1][2][3] This inherent low reactivity necessitates harsh reaction conditions, typically high temperatures (300-500°C), to drive the reaction forward.[4]

The substitution pattern is governed by the stability of the intermediate sigma complex (Wheland intermediate). Attack at the 3-position (meta) is favored as it avoids placing a positive charge on the electronegative nitrogen atom, a destabilizing arrangement that occurs with attack at the 2- (ortho) or 4- (para) positions.[2][3] Consequently, direct thermal chlorination tends to produce a mixture of chlorinated pyridines with a preference for meta-substitution, although the high energies involved can lead to complex product mixtures.

The Role of the Catalyst

To improve reaction rates and selectivity, a solid catalyst is employed in a fixed-bed reactor. The catalyst's role is multifaceted:

  • Activation: Catalysts such as zeolites, silicate clays (e.g., bentonite, attapulgite), or supported Lewis acids (e.g., ZnCl₂) can polarize the Cl-Cl bond, creating a more potent electrophilic chlorine species and lowering the activation energy of the reaction.[5][6]

  • Surface Area: The high surface area of the catalyst provides numerous sites for the reaction to occur, increasing the overall efficiency.[7]

  • Selectivity: The pore structure and acidity of the catalyst can influence the product distribution by sterically favoring the formation of certain isomers over others.

However, catalyst performance is not indefinite. At high temperatures, coking—the deposition of carbonaceous materials on the catalyst surface—can block active sites and pores, leading to a decline in activity.[8][9][10][11] This process is a critical consideration for long-term or continuous operation.

The Function of Water Vapor as a Diluent

While seemingly counterintuitive in a high-temperature reaction, the co-feeding of water vapor with the reactants is a common and critical practice in industrial protocols.[5][6][12] Its primary functions are:

  • Heat Management: The chlorination reaction is highly exothermic. Water vapor acts as an inert diluent with a high heat capacity, helping to absorb the heat of reaction and prevent runaway temperatures or "hot spots" that can lead to over-chlorination, tar formation, and rapid catalyst deactivation.[12]

  • Suppression of Side Reactions: By reducing the partial pressure of the reactants and products, water can help suppress unwanted side reactions and polymerization that contribute to coking.[12]

  • Cleavage of Alkyl Groups: When starting from alkylpyridines (e.g., picoline), water has been shown to facilitate the cleavage of the alkyl group, leading to the formation of chlorinated pyridines rather than chlorinated alkylpyridines.[6]

Section 2: The Experimental Setup

A robust and safe experimental setup is paramount. The following describes a typical laboratory-scale continuous flow, fixed-bed reactor system. All operations involving chlorine gas must be conducted within a certified chemical fume hood with excellent ventilation.

Core Components and Materials
  • Gas Feed:

    • Chlorine (Cl₂): Supplied from a lecture bottle or cylinder, secured firmly. A two-stage corrosion-resistant regulator is required.

    • Inert Gas (N₂ or Ar): Used for purging the system before and after the reaction.

    • Mass Flow Controllers (MFCs): Crucial for precise and reproducible control of gas flow rates. MFCs rated for corrosive service are necessary for the chlorine line.

  • Liquid Feed and Vaporization:

    • Syringe Pump: To deliver a precise, low flow rate of the pyridine/water mixture.

    • Vaporizer/Pre-heater: A heated section of tubing (e.g., stainless steel or Hastelloy) packed with an inert material like quartz wool. This ensures the liquid feed is fully vaporized and heated to the reaction temperature before reaching the catalyst bed.[13][14]

  • Reactor Assembly:

    • Reactor Tube: Typically quartz, stainless steel (316L), or preferably a high-nickel alloy like Hastelloy-C for maximum corrosion resistance at high temperatures.[15][16] A common laboratory dimension is a 10-20 mm inner diameter and 30-50 cm length.

    • Catalyst Bed: The solid catalyst is packed in the center of the reactor tube and held in place by plugs of quartz wool.

    • Furnace: A clamshell or tubular furnace capable of reaching and maintaining stable temperatures up to 600°C. A programmable temperature controller is essential.

    • Thermocouple: Placed in a thermowell in contact with the catalyst bed for accurate temperature monitoring.

  • Product Collection and Scrubbing:

    • Condenser & Cold Trap: A series of glass traps cooled in a dry ice/acetone bath (-78°C) to condense the chlorinated pyridine products and unreacted pyridine.

    • Scrubber (Bubbler): One or two bubblers containing a caustic solution (e.g., 10-20% sodium hydroxide) to neutralize unreacted chlorine gas and the HCl byproduct before venting into the fume hood exhaust.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of reactants through the system to the final product collection and waste neutralization.

G cluster_gas Gas Feed cluster_liquid Liquid Feed cluster_reaction Reaction Zone cluster_collection Product Collection & Scrubbing Cl2 Chlorine Cylinder MFC_Cl2 MFC (Cl₂) Cl2->MFC_Cl2 N2 Nitrogen Cylinder MFC_N2 MFC (N₂) N2->MFC_N2 Vaporizer Vaporizer / Pre-heater MFC_Cl2->Vaporizer Gas Feed MFC_N2->Vaporizer Syringe Syringe Pump (Pyridine/H₂O) Syringe->Vaporizer Liquid Feed Reactor Fixed-Bed Reactor (Furnace) Vaporizer->Reactor Heated Transfer Line ColdTrap Cold Trap (-78°C) Reactor->ColdTrap Product Stream Scrubber Caustic Scrubber (NaOH aq.) ColdTrap->Scrubber Vent Fume Hood Vent Scrubber->Vent

Caption: Workflow for the vapor-phase chlorination apparatus.

Section 3: Detailed Experimental Protocols

WARNING: This procedure involves highly toxic and corrosive chlorine gas and high temperatures. A thorough risk assessment must be performed. All steps must be conducted in a properly functioning chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Body: Flame-resistant lab coat.

  • Hands: Chemical-resistant gloves (nitrile or chloroprene are suitable, check manufacturer compatibility).[5][17]

  • Eyes: ANSI-approved safety goggles and a full-face shield.

  • Respiratory: A self-contained breathing apparatus (SCBA) must be available for immediate use in case of a significant leak.[8] Canister-type masks are not sufficient for high concentrations.

Catalyst Preparation and Loading (Example: 5% ZnCl₂ on Bentonite)
  • Preparation: Prepare a solution of zinc chloride in deionized water. Add dry bentonite clay pellets (e.g., 3-6 mm diameter) to the solution with stirring. Use a volume of solution just sufficient to wet the pellets (incipient wetness impregnation).

  • Drying: Dry the impregnated pellets in an oven at 120°C overnight to remove water.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air or nitrogen. Ramp the temperature to 400°C and hold for 4 hours to ensure a stable, active catalyst.

  • Loading: After cooling, weigh the desired amount of catalyst. Pack the center of the quartz reactor tube with the catalyst, ensuring it is snug. Use plugs of quartz wool on either side to secure the bed.

  • Installation: Install the packed reactor into the tube furnace and connect the gas and liquid lines. Ensure all fittings are gas-tight. For high-temperature, corrosive environments, graphite or PTFE-based ferrules and fittings are often used, but metal-to-metal seals (e.g., Swagelok VCR) provide the highest integrity.[16][18][19]

Reaction Protocol
  • Leak Check: Pressurize the assembled system (excluding the pyridine feed line) with nitrogen to ~15-20 psi. Close the inlet valve and monitor the pressure for 30 minutes. A stable pressure indicates the system is gas-tight.

  • Chlorine Leak Detection Setup: Place an open beaker of concentrated ammonium hydroxide solution near any potential leak points (fittings, valve stems). The formation of a white smoke (ammonium chloride) provides a highly sensitive visual indication of a chlorine leak.[2][20][21]

  • System Purge: Purge the entire system with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to remove all air and moisture.

  • Heating: Begin heating the furnace to the desired reaction temperature (e.g., 350°C). Also, heat the vaporizer/pre-heater section to a temperature sufficient to ensure complete vaporization (e.g., 200-250°C).

  • Initiate Flows: Once the temperatures are stable, stop the main nitrogen purge. Start a low flow of nitrogen through the system to act as a carrier gas (~10-20 mL/min).

  • Start Liquid Feed: Begin pumping the pyridine/water mixture (e.g., a 1:5 molar ratio) into the vaporizer at the calculated flow rate to achieve the desired residence time.

  • Introduce Chlorine: Slowly and carefully open the chlorine cylinder valve. Set the chlorine flow rate using the mass flow controller to achieve the desired Cl₂:Pyridine molar ratio (e.g., 4:1).

  • Run Reaction: Monitor the reaction temperature, gas flows, and system pressure. Check for leaks periodically using the ammonia solution method. The product mixture will begin to condense in the cold trap. The reaction is typically run for several hours to collect a sufficient quantity of product for analysis.

  • Shutdown:

    • Close the chlorine cylinder valve and shut off the chlorine MFC.

    • Stop the pyridine syringe pump.

    • Allow nitrogen to flow through the system for 15-20 minutes to purge all residual chlorine and reactants into the scrubber.

    • Turn off the furnace and vaporizer heaters and allow the system to cool to room temperature under a slow nitrogen flow.

    • Once cool, close all gas valves and dismantle the collection apparatus within the fume hood.

Product Work-up and Isolation
  • Quenching: Allow the cold trap to warm to room temperature. The collected liquid will be highly acidic due to dissolved HCl.

  • Neutralization: Carefully and slowly add the crude product mixture to a beaker containing a stirred, chilled saturated solution of sodium bicarbonate or a 10% solution of sodium hydroxide until the aqueous layer is basic (pH > 8). Perform this in an ice bath to control the exotherm.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the organic products with a suitable solvent, such as dichloromethane or diethyl ether (3 x 50 mL).[22][23]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product mixture.

Section 4: Product Analysis and Validation

Accurate analysis of the product mixture is essential to determine conversion, selectivity, and yield. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this analysis.

GC-MS Protocol for Chloropyridine Analysis

This protocol provides a robust starting point for separating common chlorination products.

Parameter Setting Rationale
GC System Agilent 7890 GC with 5977 MSD or equivalentStandard, reliable instrumentation for this analysis.
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good separation for aromatic compounds based on boiling point and polarity differences.
Injection Port Temp. 250°CEnsures rapid vaporization of all analytes.
Injection Mode Split (e.g., 50:1)Prevents column overloading with concentrated samples.
Injection Volume 1 µLStandard volume for quantitative analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60°C, hold 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min.A temperature gradient is necessary to resolve volatile pyridine from less volatile di- and trichlorinated products.
MS Transfer Line 280°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Scan Range 35 - 350 amuCovers the molecular weights of pyridine and its chlorinated derivatives.
Self-Validating System: Data Interpretation
  • Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards or reference libraries (e.g., NIST). Isomeric compounds will often have very similar mass spectra but different retention times.[18]

  • Quantification: The relative percentage of each product can be determined by the area percent of each peak in the total ion chromatogram (TIC). For accurate quantification, a calibration curve should be prepared using certified reference standards for each expected product.

Section 5: Safety and Emergency Procedures

Hazard Overview
  • Chlorine Gas: Acutely toxic upon inhalation, corrosive to the respiratory tract, skin, and eyes. It is a strong oxidizer and can react violently with flammable materials.[5][17] Chlorine is 2.5 times heavier than air and will accumulate in low-lying areas.[4][6]

  • Pyridine: Flammable liquid with a harmful vapor. It is readily absorbed through the skin.

  • Chlorinated Pyridines: Toxic and potentially mutagenic. Handle with care.

  • Hydrogen Chloride (HCl): A corrosive gas produced as a byproduct.

Emergency Response
  • Minor Leak (Contained in Hood):

    • Confirm the leak with the ammonia test.

    • Immediately close the main valve on the chlorine cylinder.

    • Allow the fume hood to purge the remaining gas through the scrubber.

    • Do not re-enter the hood until the leak has been rectified.

  • Major Leak (Outside of Hood):

    • EVACUATE the laboratory immediately. Alert all personnel.

    • Activate the facility's chemical emergency alarm.

    • Call emergency services (e.g., 911) and provide the exact location and nature of the chemical leak.[24]

    • Do not attempt to re-enter the area. Only trained emergency responders with proper SCBA equipment should manage the leak.[5]

Section 6: Process Logic and Validation Workflow

The entire process, from preparation to final analysis, forms a self-validating loop where each step confirms the success of the previous one.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Workup Phase Cat_Prep Catalyst Preparation & Calcination React_Assem Reactor Assembly & Leak Check Cat_Prep->React_Assem Purge System Purge (N₂) React_Assem->Purge Heat Heat to T_reaction Purge->Heat React Introduce Reactants (Pyridine/H₂O + Cl₂) Heat->React Collect Condense Product & Scrub Effluent React->Collect Workup Neutralize & Extract Crude Product Collect->Workup GCMS GC-MS Analysis Workup->GCMS Data Data Interpretation (Yield, Selectivity) GCMS->Data Data->Cat_Prep Optimize Catalyst & Conditions

Caption: Overall workflow from preparation to data analysis.

References

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  • C(sp3)–H halogenation using first-row transition metal catalysts under homogeneous conditions. (2025, November 14). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

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  • Gas phase composition and secondary organic aerosol formation from gasoline direct injection vehicles investigated in batch and flow reactors: effects of prototype gasoline particle filters. (2017, October 20). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine. (n.d.). Google Patents.
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Application Notes and Protocols: Methyl 2,3,5-Trichloroisonicotinate as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polysubstituted Pyridine Building Block

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with enhanced biological activity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of numerous pharmaceuticals and agrochemicals.[1] Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged scaffolds in medicinal chemistry. Methyl 2,3,5-trichloroisonicotinate emerges as a highly attractive, yet under-explored, starting material for the synthesis of diverse heterocyclic systems. Its trifunctionalized nature, featuring three distinct chlorine atoms and a methyl ester group on a pyridine core, offers a rich platform for selective chemical modifications.

The chlorinated structure of this compound significantly enhances its reactivity towards nucleophilic substitution, a key transformation in the assembly of complex molecules.[1] Furthermore, the presence of multiple halogen atoms opens avenues for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents with high precision. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in the synthesis of novel heterocycles, empowering chemists to leverage this versatile building block in their research endeavors.

Understanding the Reactivity Landscape: A Guide to Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, activating the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). In the case of this molecule, the chlorine atoms at the 2- and 5-positions are subject to this activation. However, steric hindrance and the electronic influence of the ester group also play crucial roles in determining the site of initial reaction.

Generally, nucleophilic attack is favored at the 2-position due to the strong activation by the adjacent nitrogen and the ability to stabilize the negative charge in the Meisenheimer intermediate. The 5-position is also activated, while the 3-position is the least reactive towards nucleophiles. This inherent regioselectivity can be exploited to achieve sequential and controlled functionalization of the pyridine ring.

For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of the C-Cl bonds can be influenced by the choice of catalyst, ligands, and reaction conditions. This allows for a programmed approach to the synthesis of highly decorated pyridine derivatives.

Core Synthetic Protocols

This section details robust and reproducible protocols for the key transformations of this compound. These methods serve as a foundation for the subsequent synthesis of more complex heterocyclic systems.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the selective substitution of the chlorine atom at the 2-position with a generic nucleophile (e.g., an amine or an alcohol).

Experimental Workflow:

Caption: General workflow for regioselective SNAr.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.5 M), add a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 eq).

  • To this stirred mixture, add the desired nucleophile (e.g., a primary or secondary amine, or an alcohol, 1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner and should be determined empirically.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted-3,5-dichloroisonicotinate.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For amine nucleophiles, it also acts as a scavenger for any protons that might protonate the amine, rendering it non-nucleophilic.

  • Temperature: Heating is generally required to overcome the activation energy for the disruption of the aromatic system during the nucleophilic attack.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the selective cross-coupling of a chlorine atom with a boronic acid or ester, a powerful C-C bond-forming reaction.[2][3] The reactivity of the different chlorine atoms can be tuned by the choice of palladium catalyst and ligands. Typically, the 2- and 5-positions are more reactive in cross-coupling reactions.

Experimental Workflow:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a suitable ligand if necessary.

  • Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq) and a solvent system (e.g., toluene/water, dioxane/water).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Heat the mixture to a temperature between 80 °C and 110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of celite, washing with the organic solvent used in the reaction.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cross-coupled product.

Data Presentation: Catalyst and Base Selection

Catalyst/Ligand SystemTypical SubstratesReaction ConditionsExpected Selectivity
Pd(PPh₃)₄Arylboronic acidsToluene/EtOH/H₂O, Na₂CO₃, 90 °CC2/C5 > C3
PdCl₂(dppf)Heteroarylboronic acidsDioxane/H₂O, K₂CO₃, 100 °CC2/C5 > C3
Pd(OAc)₂ / SPhosSterically hindered boronic acidsToluene, K₃PO₄, 110 °CEnhanced reactivity at C5
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the formation of C-N bonds by coupling this compound with a primary or secondary amine.[4][5] This reaction is highly valuable for the synthesis of various nitrogen-containing heterocycles.

Step-by-Step Methodology:

  • To a reaction tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a short pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Application Notes: Synthesis of Novel Heterocyclic Scaffolds

The following application notes illustrate how the core protocols can be adapted and combined to construct valuable heterocyclic systems.

Application Note 1: Synthesis of Fused Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[6] A plausible route to this class of compounds starting from this compound is outlined below.

Synthetic Strategy:

Caption: Synthetic route to Pyrido[2,3-d]pyrimidines.

  • Selective Amination: Begin with a selective Buchwald-Hartwig amination at the 2-position of this compound with a primary amine, following a modified version of Protocol 3. The choice of a bulky ligand can enhance selectivity for the less hindered 2-position.

  • Cyclization: The resulting 2-amino-3,5-dichloroisonicotinate intermediate can then be cyclized to form the pyridopyrimidinone ring. This can be achieved by heating with a formamide equivalent, such as dimethylformamide dimethyl acetal (DMF-DMA).

  • Further Diversification: The remaining chlorine atoms on the pyridopyrimidine core at positions corresponding to the original 3- and 5-positions of the starting material can be sequentially substituted using the SNAr or Suzuki-Miyaura protocols described above to generate a library of novel compounds.

Application Note 2: Synthesis of Substituted Furopyridines

Furopyridines are another class of heterocycles with interesting biological properties.[7] A potential pathway to access these molecules is through an initial nucleophilic substitution followed by an intramolecular cyclization.

Synthetic Strategy:

  • Nucleophilic Substitution: React this compound with a nucleophile containing a masked or protected hydroxyl group, such as 2-(trimethylsilyloxy)ethanethiol, via the SNAr protocol (Protocol 1). The reaction is expected to occur selectively at the 2-position.

  • Deprotection and Cyclization: Subsequent deprotection of the silyl ether followed by an intramolecular cyclization, potentially promoted by a base, would yield the furopyridine ring system. The ester group can then be hydrolyzed or further modified.

Application Note 3: Synthesis of Pyrrolopyridines

Pyrrolopyridines are key structural motifs in many natural products and pharmaceuticals.[8] Their synthesis can be envisioned through a strategy involving an initial cross-coupling reaction.

Synthetic Strategy:

  • Sonogashira Coupling: A selective Sonogashira cross-coupling of a terminal alkyne at the 2-position of this compound would provide a key intermediate.

  • Cyclization: This alkyne-substituted pyridine can then undergo a variety of cyclization reactions, such as a base- or metal-catalyzed intramolecular hydroamination or a Larock indole synthesis-type reaction, to form the fused pyrrole ring.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The distinct reactivity of its three chlorine atoms allows for a high degree of control and selectivity in its functionalization through both classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The protocols and application notes presented in this guide provide a solid foundation for researchers to explore the full potential of this starting material. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further expand the utility of this compound in the discovery of new chemical entities with significant applications in medicine and agriculture.

References

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Introduction: Navigating the Challenges of Esterifying a Sterically Hindered Heterocyclic Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Esterification of 2,3,5-Trichloroisonicotinic Acid

2,3,5-Trichloroisonicotinic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The ester derivatives of this acid are often required for subsequent functionalization or to enhance the biological activity and physicochemical properties of the final product. However, the esterification of 2,3,5-trichloroisonicotinic acid presents a significant challenge due to the steric hindrance imposed by the three chlorine atoms on the pyridine ring. These bulky ortho and meta substituents impede the approach of an alcohol to the carboxylic acid group, making standard esterification methods, such as the direct Fischer-Speier acid-catalyzed esterification, often slow and inefficient.[1][2]

This application note provides a detailed and robust protocol for the successful esterification of 2,3,5-trichloroisonicotinic acid. We will focus on a two-step approach that circumvents the issue of steric hindrance by first converting the carboxylic acid to a more reactive acid chloride intermediate. This is a widely applicable and effective strategy for the esterification of sterically hindered carboxylic acids.[3] The subsequent reaction of the acid chloride with an alcohol proceeds smoothly to yield the desired ester. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both a step-by-step protocol and the underlying chemical principles to ensure successful implementation.

Principle and Mechanism: Activation via Acid Chloride Formation

The core of this protocol lies in the activation of the carboxylic acid. The direct reaction of a carboxylic acid with an alcohol is a reversible equilibrium process that is often slow.[4] For sterically hindered acids, the energy barrier for the nucleophilic attack of the alcohol is particularly high.

To overcome this, we first convert the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[3] The mechanism involves the following steps:

  • The carboxylic acid attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

  • The resulting intermediate is unstable and collapses, releasing sulfur dioxide (SO₂) and a chloride ion, and forming a protonated acyl chloride.

  • The chloride ion then deprotonates the intermediate to yield the final acyl chloride.

The resulting acyl chloride is a much more reactive electrophile than the parent carboxylic acid. The carbonyl carbon is highly susceptible to nucleophilic attack by an alcohol. This subsequent reaction is rapid and essentially irreversible, leading to the formation of the ester and hydrochloric acid (HCl).

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
2,3,5-Trichloroisonicotinic acidC₆H₂Cl₃NO₂226.45>98%Sigma-AldrichStore in a cool, dry place.
Thionyl chlorideSOCl₂118.97>99%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle in a fume hood.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93>99.8%Sigma-AldrichUse a freshly opened bottle or dry over CaH₂.
Anhydrous MethanolCH₃OH32.04>99.8%Sigma-AldrichUse a freshly opened bottle or dry over molecular sieves.
Triethylamine (TEA)(C₂H₅)₃N101.19>99%Sigma-AldrichUsed as an acid scavenger.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated-Prepared in-house.
Brine (Saturated NaCl solution)NaCl58.44Saturated-Prepared in-house.
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousSigma-AldrichFor drying the organic phase.
Round-bottom flask----Ensure glassware is oven-dried before use.
Reflux condenser----Ensure glassware is oven-dried before use.
Magnetic stirrer and stir bar-----
Dropping funnel-----
Separatory funnel-----
Rotary evaporator-----

Experimental Workflow Diagram

Esterification_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Ester Formation cluster_workup Step 3: Work-up and Purification start Dissolve 2,3,5-trichloroisonicotinic acid in anhydrous DCM add_socl2 Add thionyl chloride dropwise at 0°C start->add_socl2 reflux1 Reflux the mixture for 2-3 hours add_socl2->reflux1 concentrate1 Concentrate under reduced pressure to obtain crude acid chloride reflux1->concentrate1 dissolve_chloride Dissolve crude acid chloride in anhydrous DCM concentrate1->dissolve_chloride Proceed to next step cool_solution Cool the solution to 0°C dissolve_chloride->cool_solution add_methanol_tea Add a mixture of anhydrous methanol and triethylamine dropwise cool_solution->add_methanol_tea stir_rt Stir at room temperature for 2-4 hours add_methanol_tea->stir_rt quench Quench the reaction with water stir_rt->quench Proceed to work-up extract Extract with DCM quench->extract wash_bicarb Wash organic layer with saturated NaHCO₃ solution extract->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry over anhydrous MgSO₄ wash_brine->dry concentrate2 Concentrate under reduced pressure dry->concentrate2 purify Purify by column chromatography (if necessary) concentrate2->purify

Caption: Workflow for the two-step esterification of 2,3,5-trichloroisonicotinic acid.

Detailed Step-by-Step Protocol

Part 1: Synthesis of 2,3,5-Trichloroisonicotinoyl Chloride

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add 2,3,5-trichloroisonicotinic acid (e.g., 5.0 g, 22.1 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.

  • Addition of Thionyl Chloride: Cool the flask to 0 °C using an ice bath. Slowly add thionyl chloride (e.g., 3.2 mL, 44.2 mmol, 2.0 eq) dropwise over 10-15 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C). Maintain the reflux for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Isolation of Acid Chloride: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,3,5-trichloroisonicotinoyl chloride is obtained as a solid and can be used in the next step without further purification.

Part 2: Synthesis of Methyl 2,3,5-Trichloroisonicotinate

  • Setup: In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2,3,5-trichloroisonicotinoyl chloride from the previous step in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol and Base: In a separate flask, prepare a solution of anhydrous methanol (e.g., 1.8 mL, 44.2 mmol, 2.0 eq) and triethylamine (TEA) (e.g., 6.2 mL, 44.2 mmol, 2.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the cold acid chloride solution over 20-30 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.[5]

  • Work-up:

    • Quench the reaction by slowly adding water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid, and then with brine (1 x 50 mL).[5]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization if it is a solid.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the characteristic ester carbonyl stretch (typically around 1730-1750 cm⁻¹).

Troubleshooting

IssuePossible CauseSolution
Incomplete conversion of carboxylic acid to acid chlorideInsufficient reflux time or reagent.Increase reflux time or add a slight excess of thionyl chloride. Ensure anhydrous conditions.
Low yield of esterIncomplete acid chloride formation. Moisture in the reaction.Ensure the acid chloride formation is complete before proceeding. Use anhydrous solvents and reagents.
Difficult purificationPresence of unreacted starting material or by-products.Optimize the reaction conditions. Ensure the work-up is performed carefully to remove acidic and basic impurities.

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a suspected carcinogen. Handle it in a fume hood.

  • The reaction of thionyl chloride with the carboxylic acid produces SO₂ and HCl gases , which are toxic and corrosive. The reaction should be performed in a fume hood.

  • Always add reagents slowly and with cooling, especially when working with reactive compounds like acid chlorides.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ester formation via symbiotic activation of the trichloroacetimidate. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
  • PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • PubMed. (n.d.). A new [2H]-labelled α-trichloroimidate glucuronic ester for the synthesis of deuterated drug conjugates. Retrieved from [Link]

  • Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Trichloroisocyanuric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of azoniaspironortropanol esters.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B.
  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Experiment Overview. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • PubChem. (n.d.). Trichloroacetic Acid. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Functionalized Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone heterocyclic motif in modern science, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, contributing to the efficacy of numerous approved drugs.[4][5][6] Consequently, the development of efficient and versatile synthetic routes to access functionalized pyridines is of paramount importance to researchers in both academia and industry. This guide provides an in-depth exploration of both classical and contemporary methods for pyridine synthesis, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their quest for novel molecular entities.

I. Classical Approaches to Pyridine Ring Construction: Time-Tested Methodologies

The foundations of pyridine synthesis were laid with several named reactions that remain relevant today for their reliability and scalability. These methods typically involve the condensation of acyclic precursors to construct the heterocyclic ring.

A. The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this multicomponent reaction is a robust method for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[7] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8][9]

Causality Behind Experimental Choices: The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the C4 substituent, while the β-ketoester determines the substituents at the C2, C6, C3, and C5 positions. The nitrogen source is crucial for the cyclization step. The initial product is a 1,4-dihydropyridine, which requires an oxidation step to achieve the aromatic pyridine ring. This oxidation is often carried out using reagents like nitric acid or by air oxidation.[10]

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium hydroxide (25% in water, 2 mL)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ethanol.

  • Stir the mixture at room temperature and add ammonium hydroxide dropwise.

  • An exothermic reaction will occur, and the mixture will turn yellow.

  • Continue stirring for 30 minutes, then heat the mixture to reflux for 1 hour.

  • Allow the reaction to cool to room temperature. The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Oxidation to the Pyridine:

  • Dissolve the dried dihydropyridine in glacial acetic acid.

  • Add a stoichiometric amount of a suitable oxidizing agent (e.g., chromium trioxide or nitric acid) at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde Condensation Multicomponent Condensation Aldehyde->Condensation Ketoester β-Ketoester (2 eq.) Ketoester->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Oxidation Oxidation DHP->Oxidation Pyridine Functionalized Pyridine Oxidation->Pyridine

Caption: Workflow of the Hantzsch pyridine synthesis.

B. The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a versatile route to polysubstituted pyridines through the reaction of an enamine with an alkynyl ketone.[11][12] This method provides excellent control over the substitution pattern of the resulting pyridine. A key advantage is the ability to synthesize pyridines that are not easily accessible through other methods.[13]

Causality Behind Experimental Choices: The enamine component provides the nitrogen atom and two carbon atoms of the pyridine ring, while the alkynyl ketone supplies the remaining three carbon atoms. The reaction proceeds through a Michael addition followed by cyclization and dehydration.[11] The choice of substituents on both the enamine and the alkynyl ketone directly translates to the final functionalized pyridine.

Protocol 2: Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine

Materials:

  • Ethyl 3-aminocrotonate (1.29 g, 10 mmol)

  • 1-Phenylprop-2-yn-1-one (1.30 g, 10 mmol)

  • Ethanol (20 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-aminocrotonate and 1-phenylprop-2-yn-1-one in ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Diagram: Bohlmann-Rahtz Synthesis Mechanism

Bohlmann_Rahtz Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition AlkynylKetone Alkynyl Ketone AlkynylKetone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.

C. The Guareschi-Thorpe Condensation

This condensation reaction provides a straightforward route to 2-pyridone derivatives. It involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[14] A modern, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[15][16]

Causality Behind Experimental Choices: The cyanoacetamide provides the nitrogen atom and two carbons (C2 and C3) of the pyridine ring, including the cyano group at C3. The 1,3-dicarbonyl compound provides the remaining carbon atoms (C4, C5, and C6). The base facilitates the initial condensation and subsequent cyclization. The use of ammonium carbonate in water serves as both the nitrogen source and a mild base, promoting a more environmentally friendly process.[15][16]

Protocol 3: Advanced Guareschi-Thorpe Synthesis of a 3-Cyano-2-pyridone

Materials:

  • Cyanoacetamide (0.84 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ammonium carbonate (1.92 g, 20 mmol)

  • Water (20 mL)

Procedure:

  • In a flask, suspend cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in water.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • The product often precipitates from the reaction mixture upon formation.

  • After completion, collect the precipitate by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

D. The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing a wide variety of substituted pyridines. The original method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate.[17][18] This multicomponent reaction allows for the synthesis of mono-, di-, tri-, and even tetra-substituted pyridines.[17][19]

Causality Behind Experimental Choices: The α-pyridinium methyl ketone salt acts as a synthetic equivalent of a 1,3-dicarbonyl compound. The α,β-unsaturated carbonyl compound provides a three-carbon fragment. Ammonium acetate serves as the nitrogen donor for the pyridine ring and also as a catalyst for the condensation and cyclization steps. The reaction proceeds through a Michael addition followed by cyclization and aromatization.[18]

Protocol 4: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • Iodine (1.27 g, 5 mmol)

  • Pyridine (0.79 g, 10 mmol)

  • Benzalacetophenone (chalcone) (2.08 g, 10 mmol)

  • Ammonium acetate (6.17 g, 80 mmol)

  • Glacial acetic acid (20 mL)

Procedure:

  • Preparation of the Pyridinium Salt: In a flask, dissolve acetophenone in pyridine and add iodine portion-wise with stirring. Heat the mixture gently until a solid precipitate of N-phenacylpyridinium iodide is formed. Collect the salt by filtration and wash with ether.

  • Kröhnke Reaction: In a separate flask, dissolve the N-phenacylpyridinium iodide and benzalacetophenone in glacial acetic acid.

  • Add ammonium acetate to the mixture and heat the reaction to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into water.

  • The product, 2,4,6-triphenylpyridine, will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure crystals.

II. Modern Synthetic Strategies: Advancing Pyridine Functionalization

While classical methods are powerful, modern organic synthesis has introduced more direct and efficient ways to functionalize pyridines, with a strong emphasis on sustainability and atom economy.

Direct C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a transformative strategy, allowing for the introduction of new substituents onto a pre-existing pyridine ring without the need for pre-functionalization (e.g., halogenation).[4][20][21] This approach is highly atom-economical and can significantly shorten synthetic sequences. However, controlling the regioselectivity of C-H functionalization on the electron-deficient pyridine ring can be challenging.[20][21]

Causality Behind Experimental Choices: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but challenging for electrophilic substitution. C-H functionalization strategies often employ transition-metal catalysis or photoredox catalysis to overcome these reactivity hurdles.[22] The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired regioselectivity (C2, C3, or C4 functionalization).[22][23]

Diagram: Regioselectivity in Pyridine C-H Functionalization

CH_Functionalization cluster_positions Potential Sites for C-H Functionalization Pyridine Pyridine Ring Catalyst Catalyst/Reagent Directs Selectivity Pyridine->Catalyst C2 C2/C6 (ortho) C4 C4 (para) C3 C3/C5 (meta) Catalyst->C2 e.g., Directed Metalation Catalyst->C4 e.g., Minisci Reaction Catalyst->C3 e.g., Specialized Methods

Caption: Control of regioselectivity in pyridine C-H functionalization.

Protocol 5: Minisci-Type C-H Alkylation of Pyridine (Conceptual)

The Minisci reaction is a powerful method for the C2-alkylation of electron-deficient N-heterocycles. It involves the generation of a nucleophilic radical which then adds to the protonated pyridine ring.

General Considerations:

  • Radical Source: Alkyl radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation), alkyl iodides, or alcohols.

  • Oxidant: A strong oxidant, such as ammonium persulfate (APS) or silver nitrate, is required to generate the radical.

  • Acid: The reaction is typically performed in a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to protonate the pyridine and increase its electrophilicity.

  • Catalyst: A catalyst, often a silver(I) salt, is used to facilitate the radical generation.

Illustrative Procedure:

  • Dissolve the pyridine substrate in a suitable acidic solvent.

  • Add the radical precursor, the oxidant, and the catalyst.

  • Heat the reaction mixture to the appropriate temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction, neutralize the acid, and extract the product.

  • Purify by column chromatography.

III. Data Summary and Comparison of Methods

Synthetic MethodKey FeaturesTypical ReactantsProduct TypeAdvantagesLimitations
Hantzsch Synthesis Multicomponent reactionAldehyde, β-ketoester, ammonia1,4-Dihydropyridines (then Pyridines)High efficiency, simple procedureRequires subsequent oxidation, limited substitution patterns
Bohlmann-Rahtz Synthesis Condensation of enamine and alkynyl ketoneEnamine, alkynyl ketonePolysubstituted pyridinesGood regiochemical control, versatileRequires synthesis of specific starting materials
Guareschi-Thorpe Condensation Condensation of cyanoacetamide and 1,3-dicarbonylCyanoacetamide, 1,3-dicarbonyl compound2-PyridonesDirect access to pyridones, green chemistry potentialLimited to pyridone synthesis
Kröhnke Synthesis Multicomponent reaction with pyridinium saltα-Pyridinium methyl ketone, α,β-unsaturated carbonyl, ammonia sourcePolysubstituted pyridinesHigh versatility, broad substrate scopeRequires pre-formation of the pyridinium salt
C-H Functionalization Direct modification of pyridine C-H bondsPyridine, functionalization reagent, catalystSpecifically functionalized pyridinesHigh atom economy, late-stage functionalizationRegioselectivity can be challenging to control

IV. Conclusion and Future Outlook

The synthesis of functionalized pyridines remains a vibrant and evolving field of chemical research. While classical methods provide robust and reliable pathways to many pyridine derivatives, modern strategies, particularly direct C-H functionalization, are paving the way for more efficient and sustainable approaches. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect the toolkit for pyridine synthesis to continue to expand, enabling the discovery of novel molecules with significant applications in medicine, agriculture, and materials science.

V. References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Syntheses: Cliff Notes. Scripps Research. Retrieved from [Link]

  • MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • Movassaghi, M., & Chen, B. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(28), 8660–8661. [Link]

  • López-Vidal, M. G., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. ACS Catalysis, 12(15), 9223–9231. [Link]

  • Ahmad, S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24583–24590. [Link]

  • Francisco, T. N., Albuquerque, H. M. T., & Silva, A. M. S. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672. [Link]

  • Kappe, C. O. (2013). Pyridines: From Lab to Production. Organic Process Research & Development, 17(10), 1309–1309. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5793-5813. [Link]

  • ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]

  • ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. Retrieved from [Link]

  • Denmark Group. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • Movassaghi, M., & Chen, B. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(28), 8660–8661. [Link]

  • Royal Society of Chemistry. (2020). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Retrieved from [Link]

  • ResearchGate. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • SlidePlayer. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). C–H functionalization of pyridines. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • American Chemical Society. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

  • American Chemical Society. (2014). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Retrieved from [Link]

  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,3,5-trichloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Our focus is on maximizing yield and purity through a clear understanding of the reaction mechanisms and critical control points.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a sequential process that requires careful control over each transformation. While several routes exist, a common and logical pathway involves the formation of a highly chlorinated pyridine precursor, followed by functionalization at the 4-position and subsequent esterification. This guide will focus on a pathway starting from 2,3,5,6-tetrachloropyridine, a readily accessible intermediate.[1][2]

The overall workflow can be visualized as follows:

Caption: General workflow for this compound synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter at each stage of the synthesis.

Step 1: Synthesis of 2,3,5,6-Tetrachloropyridine (Precursor)

The quality of your starting material is paramount. A common method is the reductive dechlorination of pentachloropyridine.[1]

Q1: My yield of 2,3,5,6-tetrachloropyridine is low, and I have significant amounts of unreacted pentachloropyridine and over-reduced products like trichloropyridine.

A1: This issue typically points to suboptimal control over the reducing agent stoichiometry and reaction conditions.

  • Causality: The reduction of pentachloropyridine with a metal like zinc is a heterogeneous reaction sensitive to surface area, temperature, and stoichiometry.[1] Using too little zinc will result in incomplete conversion. Conversely, a large excess of zinc or prolonged reaction times can lead to the formation of various trichloropyridine isomers, complicating purification.[3]

  • Troubleshooting Protocol:

    • Activate the Reducing Agent: Ensure your zinc dust is active. Pre-treatment with dilute HCl to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum, can significantly improve reactivity.

    • Control Stoichiometry: The process is highly efficient when using approximately 1.0 gram-atom of zinc per mole of pentachloropyridine.[1] Carefully weigh your reagents.

    • Solvent and Additive Choice: The reaction is advantageously carried out in a solvent like acetonitrile, often in the presence of an ammonium salt such as ammonium chloride.[1] The ammonium salt helps to facilitate the reaction.

    • Monitor Progress: Use Gas Chromatography (GC) to monitor the reaction. Take aliquots every 30-60 minutes. Aim to stop the reaction once the pentachloropyridine is consumed but before significant trichloropyridine formation occurs.

    • Temperature Control: Maintain a consistent reaction temperature. A gentle reflux is often sufficient. Avoid excessive heating, which can promote over-reduction.

Step 2: Synthesis of 2,3,5-Trichloroisonicotinic Acid

This step involves creating the carboxylic acid functionality at the 4-position. A plausible route is the radical chlorination to form a trichloromethyl group, followed by hydrolysis.

Q2: The radical chlorination of 2,3,5,6-tetrachloropyridine is slow and results in a complex mixture of products.

A2: Radical reactions require precise initiation and propagation conditions. Poor control leads to undesired side reactions and low selectivity.

  • Causality: Free-radical chlorination is a chain reaction. Insufficient initiator, incorrect temperature, or the presence of inhibitors (like oxygen) can quench the reaction. The high temperatures often required can also lead to the formation of various isomers.[2][4]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from interfering with the radical chain mechanism.

    • Initiator Choice & Addition: Use a suitable free-radical initiator, such as AIBN or benzoyl peroxide. Add the initiator in portions throughout the reaction or via a syringe pump to maintain a steady concentration of radicals.

    • Solvent: A non-reactive, high-boiling solvent like carbon tetrachloride or trichlorobenzene is often preferred.

    • Light Source: If using photo-initiation (e.g., with UV light), ensure the lamp is at the correct wavelength and distance from the reaction vessel for consistent energy input.

    • Purification: The resulting 2,3,5-trichloro-4-(trichloromethyl)pyridine intermediate may need to be purified by distillation or chromatography before proceeding to the hydrolysis step.[5]

Q3: The hydrolysis of the trichloromethyl group to the carboxylic acid is incomplete or fails entirely.

A3: Hydrolysis of a sterically hindered and electron-deficient trichloromethyl group on a pyridine ring can be challenging and requires forcing conditions.

  • Causality: The carbon of the -CCl₃ group is sterically hindered and electronically shielded by the three chlorine atoms, making nucleophilic attack by water or hydroxide difficult. Strong acidic or basic conditions are required to drive the reaction to completion.

  • Troubleshooting Protocol:

    • Use a Strong Acid: Refluxing the intermediate in concentrated sulfuric acid (e.g., 90-98%) is a common method for hydrolyzing stable trichloromethyl groups. The reaction may require several hours at elevated temperatures (100-150 °C).

    • Reaction Monitoring: Monitor the reaction by taking small aliquots, quenching them carefully in water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS to check for the disappearance of the starting material and the appearance of the acidic product.

    • Work-up Procedure: After cooling, the reaction mixture must be quenched with extreme care by slowly pouring it over ice. The precipitated 2,3,5-trichloroisonicotinic acid can then be collected by filtration, washed with cold water to remove excess acid, and dried.

Step 3: Esterification to this compound

This is the final step to produce the target molecule. The choice of esterification method is critical for achieving high yield and purity.

Q4: My Fischer esterification (acid catalyst + methanol) is giving a very low yield, and the reaction seems to stall.

A4: Fischer esterification is an equilibrium-limited process. For sterically hindered and electron-deactivated substrates like 2,3,5-trichloroisonicotinic acid, pushing the equilibrium towards the product is essential.

  • Causality: The carbonyl carbon of the carboxylic acid is deactivated by the electron-withdrawing effects of the three chlorine atoms on the pyridine ring, making it less electrophilic. Furthermore, water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[6]

  • Troubleshooting Protocol:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is an excellent solvent for this purpose when mixed with the methanol reactant.

    • Use Methanol as Solvent: Employ a large excess of methanol as the solvent to push the equilibrium forward, in accordance with Le Châtelier's principle.

    • Strong Acid Catalyst: Use a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.

    • Alternative: The Thionyl Chloride Method: For a more robust and non-equilibrium approach, convert the carboxylic acid to the more reactive acid chloride first. This is a highly reliable method.[7][8]

Parameter Fischer Esterification Thionyl Chloride Method
Reagents Methanol (large excess), H₂SO₄ (cat.)SOCl₂, Methanol, often a base (e.g., pyridine)
Conditions Reflux, often with water removal (Dean-Stark)0 °C to reflux, two-step or one-pot
Pros Inexpensive reagents.High yielding, irreversible, faster reaction times.
Cons Equilibrium-limited, may require long reaction times.Generates corrosive HCl and SO₂ gas, requires anhydrous conditions.

Q5: I am seeing a significant amount of an unknown, more polar byproduct during the work-up of my esterification reaction.

A5: This is likely due to the hydrolysis of your ester product back to the carboxylic acid during the work-up phase.

  • Causality: Esters, particularly those on electron-deficient rings, can be susceptible to hydrolysis under either acidic or basic aqueous conditions.[9][10] If your work-up involves prolonged contact with aqueous base (e.g., sodium bicarbonate wash) or acid, you risk cleaving the product.

  • Troubleshooting Protocol:

    • Minimize Contact with Water: Perform aqueous washes quickly and with cold solutions.

    • Use a Mild Base: Use a saturated sodium bicarbonate solution for neutralization, but do not allow the mixture to stir for extended periods. Avoid stronger bases like sodium hydroxide.

    • Efficient Extraction: After washing, immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Evaporation: Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure at a moderate temperature to prevent degradation.

Troubleshooting_Esterification Start Low Yield in Esterification Step Q1 Is the reaction at equilibrium? Start->Q1 Sol1 Use Dean-Stark to remove H2O. Increase excess of Methanol. Q1->Sol1 Yes (Fischer) Sol2 Switch to irreversible method: 1. SOCl2 to form acid chloride 2. Add Methanol Q1->Sol2 Yes (Fischer) [Alternative] Q2 Is the product hydrolyzing during work-up? Q1->Q2 No Sol3 Minimize contact with aqueous layers. Use cold, mild base (NaHCO3) for washes. Dry thoroughly before solvent removal. Q2->Sol3 Yes

Caption: Decision workflow for troubleshooting low esterification yield.

III. Experimental Protocols

Protocol 3.1: Esterification via Thionyl Chloride Method

This protocol describes a robust, high-yield procedure for the final esterification step.

Safety: This procedure should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add 2,3,5-trichloroisonicotinic acid (1.0 eq).

  • Suspension: Suspend the acid in a suitable anhydrous solvent like toluene or dichloromethane (approx. 10 mL per gram of acid). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Acid Chloride Formation: Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise via the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (typically 50-70 °C depending on the solvent) and stir for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be monitored by the disappearance of the solid starting material.

  • Removal of Excess SOCl₂: Cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed.

  • Ester Formation: Re-dissolve the resulting crude acid chloride in anhydrous dichloromethane. Cool the flask in an ice bath (0 °C). Slowly add anhydrous methanol (3.0 - 5.0 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold, saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

IV. References

  • Preparation of 2,3,5-trichloropyridine. Google Patents. URL: [3]

  • Process for producing 2,3,5,6-tetrachloropyridine. Google Patents. URL: [1]

  • Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. European Patent Office. URL: [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. URL: [Link][7]

  • This compound. MySkinRecipes. URL: [Link][11]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. URL: [Link][4]

  • Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. Google Patents. URL: [2]

  • 2,3,5,6-Tetrachloropyridine | C5HCl4N. PubChem. URL: [Link]

  • Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation. Google Patents. URL:

  • Ester synthesis by esterification. Organic Chemistry Portal. URL: [Link][12]

  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents. URL:

  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents. URL:

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. URL: [Link][9]

  • Process for recovering 2,3,5,6-tetrachloropyridine from mixtures of chlorinated pyridines. European Patent Office. URL: [Link][5]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. URL: [Link][8]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. URL: [Link][6]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. URL: [Link][10]

  • A process for purifying methyl methacrylate. Google Patents. URL: [13]

  • ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan. NCBI Bookshelf. URL: [Link][14]

Sources

Technical Support Center: Purification of Crude Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2,3,5-trichloroisonicotinate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. As an integral building block in the synthesis of various agrochemicals and pharmaceuticals, its purity is paramount for successful downstream applications.[1] This document provides practical, field-tested advice in a direct question-and-answer format, focusing on troubleshooting common issues encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or when planning your purification strategy.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, based on common preparative methods (e.g., esterification of 2,3,5-trichloroisonicotinic acid with methanol), you can anticipate the following:

  • Unreacted Starting Materials: Primarily 2,3,5-trichloroisonicotinic acid and residual methanol.

  • Hydrolysis Product: The starting material, 2,3,5-trichloroisonicotinic acid, can be regenerated if the ester is exposed to water, especially under acidic or basic conditions.[2]

  • Solvent Residues: Traces of solvents used in the reaction or initial workup (e.g., toluene, dimethylformamide, dichloromethane).

  • Over-chlorination/Isomeric Impurities: If the synthesis involves chlorination of a pyridine precursor, you may have isomers or tetrachlorinated pyridine species.[3]

  • Degradation Products: Highly colored impurities may arise from decomposition at elevated temperatures. The trichloro-substituted pyridine ring is electron-deficient and can be susceptible to nucleophilic attack under harsh conditions.

Q2: How can I quickly assess the purity of my crude and purified samples?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): This is the fastest method for qualitative analysis. It's excellent for monitoring reaction progress and checking fraction purity during column chromatography. A typical eluent system to start with is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water is a standard starting point for method development.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials, solvents, and the characteristic methyl ester singlet.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.[5]

Q3: My compound appears to be degrading during workup or purification. What are the likely causes and solutions?

A3: this compound is an ester and can be sensitive to certain conditions.

  • Cause - Ester Hydrolysis: Exposure to strong acids or bases, or even prolonged contact with water (especially at elevated temperatures), can hydrolyze the methyl ester back to the corresponding carboxylic acid.[2]

  • Solution: Ensure all workup steps are performed under neutral or near-neutral pH conditions if possible. Use anhydrous solvents and drying agents (like MgSO₄ or Na₂SO₄) to remove water efficiently. When performing extractions, use brine washes to help break emulsions and remove water from the organic layer.[6]

  • Cause - Thermal Degradation: While generally stable, prolonged exposure to high heat can cause decomposition.

  • Solution: When removing solvent, use a rotary evaporator at a moderate temperature. If distillation is considered, vacuum distillation is necessary to lower the boiling point and prevent degradation.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale. Success hinges on selecting the correct solvent system.

Q1: How do I select the best solvent for recrystallizing my compound?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, conversely, should be either completely soluble or insoluble at all temperatures.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane, acetone, or mixtures) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant volume of solvent.

  • If the compound is insoluble in a solvent at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent system that yields a high quantity of clean-looking crystals is your best choice.

Solvent/Mixture Rationale for Use
Heptane/Ethyl AcetateA classic non-polar/polar mixture. Dissolve in hot ethyl acetate and add hot heptane until cloudy.[7]
Methanol/WaterGood for moderately polar compounds. Dissolve in hot methanol and add water dropwise.[7]
Toluene/HexaneUtilizes aromatic interactions from toluene and the anti-solvent properties of hexane.[7]
IsopropanolA single solvent that often works well for compounds of intermediate polarity.

Q2: My product is "oiling out" as a liquid instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and impurities).[4]

  • Possible Cause 1: High Impurity Concentration. A high level of impurities can significantly depress the melting point of your product.[4]

    • Solution: Perform a preliminary purification first. Run a quick silica gel "plug" filtration, washing with a non-polar solvent to remove non-polar impurities, before attempting recrystallization.

  • Possible Cause 2: Solvent Boiling Point is Too High. The solvent's boiling point may be higher than the compound's melting point.

    • Solution: Switch to a lower-boiling point solvent or a mixed solvent system.[4]

  • Possible Cause 3: Solution is Cooling Too Rapidly.

    • Solution: Allow the flask to cool slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature. Seeding the solution with a pure crystal can also promote proper crystallization.[4]

Q3: My recovery of purified crystals is very low. How can I improve the yield?

A3: Low recovery is a common issue that can often be rectified.

  • Possible Cause 1: Too Much Solvent Was Used. Using an excessive amount of solvent will keep a significant portion of your product dissolved even when cold.[4]

    • Solution: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by boiling off some solvent and cool it again to obtain a second crop.[4] Be aware that the second crop may be less pure than the first.

  • Possible Cause 2: Premature Crystallization. The product crystallized on the filter paper or in the funnel during hot filtration.

    • Solution: Use a pre-heated stemless funnel for hot filtration and keep the solution near its boiling point during the transfer.[8] Wash the filter paper with a small amount of hot solvent to redissolve any precipitated product.[8]

  • Possible Cause 3: Significant Solubility in Cold Solvent.

    • Solution: Ensure the solution is thoroughly chilled in an ice-water bath for at least 20-30 minutes before filtration to minimize solubility.

Section 3: Troubleshooting Purification by Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography is the go-to alternative for separating compounds based on their polarity.[9]

Q1: What stationary phase and mobile phase should I start with?

A1:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common and effective choice for a compound of this nature.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.[9] To find the ideal ratio, use TLC. The goal is to find a solvent system that gives your product a Retention Factor (R_f) of approximately 0.3-0.4, with good separation from all impurities.

Q2: My compound is streaking badly on the TLC plate and on the column. What causes this?

A2: Streaking is often a sign of undesirable interactions with the silica gel.

  • Possible Cause 1: Sample Overload. Too much compound was applied to the TLC plate or column.

    • Solution: Use a more dilute solution for spotting on TLC. For the column, ensure the crude material is less than 5% of the mass of the silica gel.

  • Possible Cause 2: Acidity/Basicity. The pyridine nitrogen is basic and can interact strongly with the acidic silica gel. The starting carboxylic acid impurity is acidic. These interactions can lead to tailing.

    • Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For a basic compound like a pyridine, adding triethylamine can help. For an acidic impurity, adding acetic acid can improve peak shape. However, be mindful that these additives must be removed later.[6]

  • Possible Cause 3: Insolubility. The compound is not fully dissolved in the eluent as it moves through the column.

    • Solution: Ensure you use a stronger eluent system or consider dry loading the sample.

Experimental Protocol: Dry Loading a Sample

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer this powder on top of your packed column. This technique often leads to sharper bands and better separation.[9]

Q3: I am getting poor separation between my product and a key impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing the separation conditions.

  • Solution 1: Optimize the Eluent. Decrease the polarity of the mobile phase. A less polar eluent will cause all compounds to move more slowly, which can increase the separation between bands. Running a shallow gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15%) is often more effective than running a single isocratic system.

  • Solution 2: Use a Larger Column. A longer and/or wider column provides more surface area for interactions, which can improve separation. However, this will also require more solvent and take longer.

  • Solution 3: Try a Different Stationary Phase. If separation on silica is impossible, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase C18 silica.

Section 4: Visual Workflows

To aid in decision-making, the following diagrams illustrate key purification and troubleshooting workflows.

Purification_Decision_Tree start Crude Product assess Assess Purity & Impurity Profile (TLC, NMR) start->assess is_solid Is the crude product a solid? assess->is_solid high_purity Is purity >90% with minor impurities? is_solid->high_purity Yes column Perform Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization high_purity->recrystallize Yes high_purity->column No final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting an initial purification method.

Recrystallization_Troubleshooting problem Problem Encountered oiling_out Product 'Oils Out' problem->oiling_out low_recovery Low Recovery problem->low_recovery color_persists Colored Impurities Persist problem->color_persists cause_oiling1 High Impurity Level oiling_out->cause_oiling1 cause_oiling2 Solvent BP Too High oiling_out->cause_oiling2 cause_low1 Too Much Solvent low_recovery->cause_low1 cause_low2 Premature Crystallization low_recovery->cause_low2 cause_color Co-crystallizing Impurity color_persists->cause_color solution_oiling1 Pre-purify via silica plug cause_oiling1->solution_oiling1 solution_oiling2 Use lower boiling solvent cause_oiling2->solution_oiling2 solution_low1 Concentrate mother liquor cause_low1->solution_low1 solution_low2 Use pre-heated funnel cause_low2->solution_low2 solution_color Add activated charcoal / Re-crystallize from different solvent cause_color->solution_color

Caption: Troubleshooting guide for common recrystallization issues.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (PDF) Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Available from: [Link]

  • Reddit. Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation?. Available from: [Link]

  • Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • ResearchGate. How to purify esterefication product?. Available from: [Link]

Sources

"stability of Methyl 2,3,5-trichloroisonicotinate under acidic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 2,3,5-trichloroisonicotinate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. The stability of a chemical intermediate is paramount to ensuring the reproducibility of synthetic procedures and the purity of the final product. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing the stability of this compound, with a specific focus on its behavior under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic environment?

The principal degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis of the methyl ester functional group.[1] This is a classic organic reaction where water acts as a nucleophile, leading to the cleavage of the ester bond.[2] The reaction is catalyzed by the presence of an acid (e.g., HCl, H₂SO₄), which protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[3] The overall result is the conversion of the methyl ester to its corresponding carboxylic acid and methanol.

Q2: What are the expected degradation products?

The hydrolysis of this compound yields two primary products:

  • 2,3,5-Trichloroisonicotinic Acid: The active carboxylic acid moiety.

  • Methanol: The alcohol component of the original ester.

The pyridine ring, being highly substituted with electron-withdrawing chlorine atoms, is generally stable under these conditions and is not expected to degrade further unless subjected to extremely harsh conditions not typical for standard formulation or synthesis work.

Q3: What factors influence the rate of acid-catalyzed hydrolysis?

Several factors critically affect the rate of degradation:

  • pH and Acid Strength: The lower the pH (i.e., higher the concentration of H⁺ ions), the faster the rate of hydrolysis. The reaction is directly catalyzed by acid.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases significantly with temperature. Heating the reaction, for instance, by refluxing, will dramatically accelerate the degradation process.[2]

  • Solvent System: The presence of water is essential for hydrolysis.[2] The rate will be faster in aqueous or protic co-solvents compared to aprotic organic solvents.

  • Structural Electronics: The three chlorine atoms on the pyridine ring are strongly electron-withdrawing. This electronic effect makes the ester's carbonyl carbon more electron-deficient (more electrophilic), which can intrinsically make it more reactive towards nucleophilic attack compared to an unsubstituted pyridine ester.

Q4: How can I visually understand the hydrolysis mechanism?

The mechanism involves a series of protonation and nucleophilic attack steps. The following diagram illustrates the acid-catalyzed hydrolysis process.

Caption: Acid-catalyzed hydrolysis of the ester.

Troubleshooting Guide

Q: My assay shows a rapid and unexpected loss of this compound. What are the likely causes?

An unexpected loss of the parent compound often points to accelerated degradation. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Unexpected loss of parent compound detected check_ph Is the sample in an acidic aqueous medium? start->check_ph check_temp Was the sample exposed to high temperatures (>40°C)? check_ph->check_temp No cause_hydrolysis Root Cause: Acid-catalyzed hydrolysis is occurring. check_ph->cause_hydrolysis Yes check_analytical Is the analytical method validated for stability? check_temp->check_analytical No cause_thermal Root Cause: Thermal stress is accelerating hydrolysis. check_temp->cause_thermal Yes check_analytical->start No, re-evaluate conditions cause_method Root Cause: Analytical method issue (e.g., on-column degradation, poor extraction). check_analytical->cause_method Yes solution_hydrolysis Solution: Buffer the sample to a neutral pH if possible. Store in an aprotic solvent (e.g., Acetonitrile). cause_hydrolysis->solution_hydrolysis solution_thermal Solution: Store samples at reduced temperatures (e.g., 2-8°C or -20°C). Avoid heating steps. cause_thermal->solution_thermal solution_method Solution: Run a control sample (pure standard in mobile phase) to check for method-induced degradation. Re-validate method. cause_method->solution_method

Caption: Workflow for troubleshooting unexpected compound loss.

Q: I am observing multiple unexpected peaks in my chromatogram after acid treatment. What could they be?

While 2,3,5-trichloroisonicotinic acid is the primary degradant, observing other peaks could be due to:

  • Secondary Degradation: If the stressing conditions are too harsh (e.g., very high acid concentration and prolonged heating), the primary degradant or even the parent molecule could undergo further reactions.[4]

  • Impurities in the Starting Material: The "new" peaks may have been present at low levels in the starting material and are only now being detected as the main peak decreases.

  • Reaction with Excipients or Solvents: If your sample is a complex mixture, the parent compound could be reacting with other components under stress.

Recommendation: To confirm, run a forced degradation study on your highest purity standard of this compound in a simple solvent system (e.g., acetonitrile/water/acid). This will help you definitively identify degradant peaks.

Q: How do I confirm the identity of the primary degradant?

The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Analyze the Stressed Sample: Inject the acid-treated sample into the LC-MS.

  • Check the Mass: Look for a peak in the chromatogram that corresponds to the molecular weight of 2,3,5-trichloroisonicotinic acid (C₆H₂Cl₃NO₂). You will be looking for the [M+H]⁺ or [M-H]⁻ ion.

  • Compare Retention Times: If you have a reference standard of 2,3,5-trichloroisonicotinic acid, you can confirm the identity by matching the retention time.

Experimental Protocols

Protocol 1: Forced Degradation Study via Acid Hydrolysis

This protocol is designed to assess the intrinsic stability of this compound as recommended by ICH guidelines.[4]

Objective: To determine the rate and pathway of degradation in acidic solution.

Materials:

  • This compound (high purity standard)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • Calibrated pH meter

  • Heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample (T=0): Dilute the stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL. Immediately transfer to an HPLC vial and either analyze or store at -20°C. This is your baseline.

  • Acid Stress Sample: a. In a volumetric flask, add a known volume of the stock solution. b. Add a volume of 1 M HCl to reach a final acid concentration of 0.1 M. c. Add water and acetonitrile so the final solvent ratio is approximately 50:50 acetonitrile/water and the final drug concentration is 0.1 mg/mL. Causality Note: Using a co-solvent like acetonitrile ensures the compound remains dissolved while allowing the aqueous hydrolysis reaction to proceed.

  • Incubation: Place the flask in a heating block set to 60°C.

  • Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equivalent amount of 1 M NaOH. This stops the degradation reaction. Causality Note: Quenching is critical for accurate time-point analysis. Failure to stop the reaction will lead to continued degradation after sampling, skewing the kinetic data.

  • Analysis: Analyze each time point by HPLC (see Protocol 2).

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of the primary degradant formed at each time point. Aim for a degradation of 5-20% to properly validate the method's stability-indicating properties.[4] If degradation is too fast or too slow, adjust the acid concentration or temperature accordingly.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its primary degradant, 2,3,5-trichloroisonicotinic acid.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid degradant by suppressing its ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min.A gradient is necessary to elute the more lipophilic ester and the more polar carboxylic acid with good resolution in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detection (UV) 275 nmA starting wavelength based on the pyridine chromophore; should be optimized by running a UV scan of the parent compound.

System Suitability:

  • Resolution: Ensure baseline resolution (R > 2.0) between the parent peak and the primary degradant peak.

  • Tailing Factor: Should be < 1.5 for both peaks.

  • Reproducibility: Five replicate injections of a standard should have a relative standard deviation (RSD) of < 2.0%.

References

  • ResearchGate. (2017).
  • PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. [Link]

  • ResearchGate.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Google Patents. Catalytic process for production of pyridine carboxylic acid amides.
  • NCBI Bookshelf. Toxicological Profile for Methyl Mercaptan - ANALYTICAL METHODS. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • ResearchGate. (2025). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. [Link]

  • Journal of the American Chemical Society. Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • YouTube. (2021). Hydrolysis of esters - Mechanisms. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • ATSDR. Analytical Methods for Malathion. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • MSpace. A NEW ANALYTICAL METHOD FOR METHYLMERCURY SPECIATION AND ITS APPLICATION FOR THE STUDY OF METHYLMERCURY-THIOL COMPLEXES. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • JoVE. (2025). Acid Halides to Carboxylic Acids: Hydrolysis. [Link]

  • ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridine Chlorination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The following information is curated from established literature and practical experience to provide a comprehensive troubleshooting resource.

Frequently Asked Questions (FAQs)

Q1: My pyridine chlorination reaction has a very low conversion rate. What are the most likely causes?

Low conversion is a common issue and can often be traced back to suboptimal reaction conditions. Pyridine is an electron-deficient ring, making electrophilic substitution inherently sluggish compared to benzene.[1][2] Key parameters to investigate are:

  • Temperature: Thermal activation is critical. For gas-phase chlorination, a "hot spot" temperature between 350°C and 500°C is often necessary to achieve good conversion.[3] Temperatures below this range can result in very poor conversion rates.[3]

  • Catalyst Activity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is fresh and has not been poisoned. Common catalysts include Lewis acids like ferric chloride and aluminum halides.[4]

  • Molar Ratio of Reactants: The ratio of chlorine to pyridine is a crucial factor. An insufficient amount of chlorine will naturally lead to low conversion. The optimal ratio can vary depending on the desired product, but for monochlorination, a molar ratio of chlorine to pyridine between 0.2 and 2.0 is often advantageous.[3]

Q2: I'm getting a mixture of chlorinated pyridines instead of my desired product. How can I improve selectivity?

Poor selectivity is often a result of reaction conditions that are too harsh or not optimized for the target molecule.

  • Temperature Control: Excessively high temperatures can lead to the formation of multiple chlorinated species (e.g., dichloropyridines, trichloropyridines) and increase the formation of tarry byproducts.[3] For instance, in the synthesis of 2-chloropyridine, temperatures significantly above 500°C can lead to high conversion but very low selectivity.[3]

  • Reaction Time: Longer reaction times can promote the formation of more highly chlorinated byproducts. Monitor the reaction progress using an appropriate analytical method (e.g., GC-MS) to stop the reaction once the desired product concentration is maximized.[5]

  • Molar Ratio: Carefully controlling the chlorine to pyridine molar ratio is essential for selectivity. To favor monochlorination, use a lower ratio of chlorine. For the production of more highly chlorinated pyridines, a higher excess of chlorine is necessary.[3]

Q3: My reaction starts well, but the rate slows down significantly over time. What could be the problem?

A decreasing reaction rate often points to catalyst deactivation. This can be caused by:

  • Coking: At high temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[6]

  • Poisoning: Impurities in the reactants or feed stream can irreversibly bind to the catalyst's active sites.[7][8][9] Common poisons include sulfur and certain nitrogen compounds.[8] The purity of the starting pyridine is crucial; impurities like imines and aldehydes can negatively impact the reaction.[10]

  • Sintering: At very high temperatures, the small metal particles of a supported catalyst can agglomerate, reducing the active surface area.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Overall Yield

This guide provides a systematic approach to troubleshooting low yields in pyridine chlorination.

  • Rationale: Impurities in the pyridine starting material can inhibit the reaction or poison the catalyst.[10] The quality of your chlorinating agent is also critical.

  • Protocol:

    • Analyze your pyridine starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or a similar technique to identify and quantify any impurities.[5]

    • If impurities are present, consider purifying the pyridine by distillation or other appropriate methods. A common purification method involves an alkali treatment followed by distillation.[10]

    • Ensure your chlorine source is of high purity and the delivery system is free of leaks.

  • Rationale: Temperature is a critical parameter that directly influences reaction rate and selectivity. The optimal temperature can vary significantly depending on whether the reaction is performed in the gas or liquid phase and the specific product desired.

  • Protocol:

    • Review the literature for the recommended temperature range for your specific chlorination reaction. For gas-phase reactions, a temperature range of 300°C to 450°C is often preferred.[11]

    • If the temperature is too low, incrementally increase it in a series of small-scale experiments while monitoring the conversion.

    • If the temperature is too high, leading to tar formation or poor selectivity, decrease the temperature.

  • Rationale: The stoichiometry of the reactants directly impacts the extent of the reaction and the product distribution.

  • Protocol:

    • Calculate the current molar ratio of chlorine to pyridine used in your experiment.

    • For monochlorination, if the conversion is low, consider increasing the molar ratio of chlorine to pyridine, for example, to a range of 0.2 to 2.0.[3]

    • If polychlorination is the goal and the conversion to higher chlorinated products is low, a larger excess of chlorine may be required.[3]

LowYieldTroubleshooting cluster_purity Purity Checks cluster_temp Temperature Optimization cluster_ratio Molar Ratio Adjustment cluster_catalyst Catalyst Evaluation Start Low Reaction Yield CheckPurity Step 1: Verify Reactant Purity Start->CheckPurity OptimizeTemp Step 2: Optimize Temperature CheckPurity->OptimizeTemp Purity Confirmed PyridinePurity Analyze Pyridine (GC-MS) CheckPurity->PyridinePurity AdjustRatio Step 3: Adjust Molar Ratios OptimizeTemp->AdjustRatio Temperature Optimized ReviewLiterature Consult Literature Values OptimizeTemp->ReviewLiterature CheckCatalyst Step 4: Evaluate Catalyst AdjustRatio->CheckCatalyst Ratios Adjusted CalculateCurrent Calculate Current Ratio AdjustRatio->CalculateCurrent Resolution Yield Improved CheckCatalyst->Resolution Catalyst Issues Resolved CheckActivity Use Fresh Catalyst CheckCatalyst->CheckActivity ChlorineSource Verify Chlorine Source PyridinePurity->ChlorineSource IncrementalIncrease Incrementally Increase Temp ReviewLiterature->IncrementalIncrease DecreaseTemp Decrease Temp if Tars Present IncrementalIncrease->DecreaseTemp IncreaseChlorine Increase Chlorine for Higher Conversion CalculateCurrent->IncreaseChlorine AdjustForSelectivity Fine-tune for Selectivity IncreaseChlorine->AdjustForSelectivity ConsiderPoisoning Investigate Potential Poisons CheckActivity->ConsiderPoisoning Regeneration Attempt Catalyst Regeneration ConsiderPoisoning->Regeneration

Caption: Troubleshooting workflow for low yield in pyridine chlorination.

Guide 2: Improving Selectivity for the Desired Chlorinated Pyridine

This guide focuses on strategies to enhance the formation of a specific chlorinated pyridine isomer.

Pyridine is an electron-deficient aromatic ring, and electrophilic substitution is generally disfavored.[1][2] When it does occur, substitution is favored at the 3-position because the intermediate carbocation does not place a positive charge on the electronegative nitrogen atom.[1][12] However, under the high-temperature conditions often used for direct chlorination, a free-radical mechanism can also be at play, which can lead to substitution at the 2- and 4-positions.[13]

  • Rationale: As previously mentioned, temperature has a profound effect on selectivity.

  • Protocol:

    • Establish a baseline experiment at a moderate temperature (e.g., the lower end of the recommended range).

    • Systematically vary the temperature in small increments (e.g., 10-20°C) and analyze the product mixture at each temperature point by GC to determine the optimal temperature for the desired isomer.

  • Rationale: The presence of inert diluents or additives can influence the reaction pathway.

  • Protocol:

    • Consider the use of an inert gas, such as water vapor or nitrogen, as a diluent. This can help to minimize superheating and prevent the condensation of low-volatility products.[3]

    • In some cases, the use of a solvent can influence selectivity.[6]

  • Rationale: If direct chlorination with Cl2 gas does not provide the desired selectivity, alternative reagents may offer a different reaction mechanism and improved outcomes.

  • Protocol:

    • For the chlorination of activated pyridine systems (e.g., hydroxypyridines), consider using phosphorus oxychloride (POCl3). This method can be performed solvent-free and at high temperatures.[14]

    • Investigate the use of other chlorinating agents reported in the literature that may offer better regioselectivity for your specific substrate.

SelectivityFactors Selectivity Product Selectivity ReactionMechanism Reaction Mechanism Selectivity->ReactionMechanism ReactionConditions Reaction Conditions Selectivity->ReactionConditions FreeRadical Free Radical ReactionMechanism->FreeRadical Electrophilic Electrophilic Substitution ReactionMechanism->Electrophilic Temperature Temperature ReactionConditions->Temperature MolarRatio Molar Ratio ReactionConditions->MolarRatio CatalystChoice Catalyst Choice ReactionConditions->CatalystChoice Additives Additives/Solvent ReactionConditions->Additives Temperature->ReactionMechanism Influences CatalystChoice->ReactionMechanism Influences

Caption: Interplay of factors determining selectivity in pyridine chlorination.

Data Summary

The following table summarizes typical reaction parameters gathered from various sources. These should be considered as starting points for optimization.

ParameterTypical RangeTarget ProductSource
Temperature 350°C - 500°C (gas phase)2-Chloropyridine[3]
160°C - 220°C (liquid phase)Polychlorinated pyridines[4]
Pressure 15 - 220 psigPolychlorinated pyridines[4]
Cl2:Pyridine Molar Ratio 0.2 - 2.02-Chloropyridine[3]
2.0 - 20Chlorinated alkyl pyridines[3]
Catalyst Lewis Acids (FeCl3, AlCl3)Polychlorinated pyridines[4]

References

  • Study on catalyst deactivation kinetics of pyridine chlorination. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. (n.d.). Google Patents.
  • Preparation of chlorinated pyridines. (n.d.). Google Patents.
  • Chlorination process of pyridine derivatives. (n.d.). Google Patents.
  • Pyridine. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022, December 24). YouTube. Retrieved January 27, 2026, from [Link]

  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved January 27, 2026, from [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved January 27, 2026, from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • What is the difference between free radical reaction and electrophilic substitution reaction? (2017, October 2). Quora. Retrieved January 27, 2026, from [Link]

  • Catalyst Poisoning Mitigation. (2025, November 23). Energy. Retrieved January 27, 2026, from [Link]

  • Selectivity In Free Radical Reactions. (2013, September 23). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • SAFETY OF CHLORINATION REACTIONS. (n.d.). IChemE. Retrieved January 27, 2026, from [Link]

  • Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. (2013, February 6). The Journal of Chemical Physics. Retrieved January 27, 2026, from [Link]

  • Types of Chlorination Systems for Water Treatment. (2025, March 31). Hydro Instruments. Retrieved January 27, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved January 27, 2026, from [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved January 27, 2026, from [Link]

  • Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. (2010, September 7). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. (n.d.). CABI Digital Library. Retrieved January 27, 2026, from [Link]

  • FREE RADICAL SUBSTITUTION VS ELECTROPHILIC ADDITION. (2021, March 4). YouTube. Retrieved January 27, 2026, from [Link]

  • Treatment methods and performance. (n.d.). In Guidelines for drinking-water quality. NCBI. Retrieved January 27, 2026, from [Link]

  • Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Comparison of disinfectants for drinking water: chlorine gas vs. on-site generated chlorine. (2021, January 17). Environmental Engineering Research. Retrieved January 27, 2026, from [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 27, 2026, from [Link]

  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? (2021, July 9). Quora. Retrieved January 27, 2026, from [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? (2025, September 15). YouTube. Retrieved January 27, 2026, from [Link]

  • (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments. (2016, January 18). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pyridine. (n.d.). OSHA. Retrieved January 27, 2026, from [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Chlorine Analysis. (n.d.). Hach. Retrieved January 27, 2026, from [Link]

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Technical Support Center: Purification of Chlorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemistry, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a troubleshooting framework for purifying chlorinated pyridine derivatives. As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the fundamental principles that govern purification, empowering you to make informed decisions and resolve challenges in your own laboratory work.

Part 1: Frequently Asked Questions - Understanding Your System

This section addresses the critical first step: identifying the nature of the impurities you are dealing with. The choice of purification strategy is fundamentally dictated by the physical and chemical differences between your target molecule and its contaminants.

Q1: What are the most common impurities I should expect in my chlorinated pyridine sample?

A1: Impurities are typically remnants of the synthetic route used. For chlorinated pyridines, they generally fall into four categories:

  • Precursor-Related Impurities: Unreacted starting materials are a common issue. For instance, if synthesizing 2-chloropyridine via direct chlorination of pyridine, residual pyridine is a likely impurity.[1] Similarly, if a synthesis involves a precursor like 2,3-dichloropyridine for a borylation reaction, it may be present in the final crude product.[2]

  • Over-Reaction Byproducts: The chlorination of pyridine can be difficult to control perfectly. The initial formation of 2-chloropyridine can be followed by further reaction to yield 2,6-dichloropyridine.[1] Depending on the reaction conditions, even more highly chlorinated species like 2,3,6-trichloropyridine can also form.[2][3]

  • Side-Reaction Products: In syntheses starting from aminopyridines (e.g., Sandmeyer-type reactions), the primary side-products are often the corresponding hydroxypyridines (pyridones), which can be difficult to separate.[4]

  • Degradation Products: Chlorinated pyridines can be susceptible to hydrolysis, especially under basic conditions or in the presence of water at high temperatures, leading to the formation of hydroxypyridines.[2][5] For boronic acid derivatives, cleavage of the carbon-boron bond (protodeborylation) can occur, leading back to the parent chloropyridine.[2]

Impurity Type Common Examples Typical Source Key Property for Separation
Unreacted Starting MaterialPyridine, 2-AminopyridineIncomplete reactionOften significant difference in polarity or basicity.
Over-chlorination Products2,6-Dichloropyridine, TrichloropyridinesLack of reaction selectivitySmall difference in polarity; often separable by high-efficiency distillation or chromatography.
Hydrolysis/DegradationHydroxypyridines (Pyridones)Exposure to water, heat, or baseSignificant increase in polarity and acidity; easily separated by extraction.[2][5]
Boronic Acid AnhydridesBoroxinesDehydration of boronic acidsIn equilibrium with the acid form; can often be used directly or hydrolyzed back.[2]

Q2: My chlorinated pyridine is a boronic acid, and the certificate of analysis mentions a "boroxine". What is this and how does it affect my experiment?

A2: A boroxine is a stable, cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[2] It is very common for boronic acids to exist in equilibrium with their boroxine form. For many applications, particularly Suzuki-Miyaura couplings that are run in the presence of an aqueous base, the boroxine can be converted in situ to the active boronic acid species and can often be used without issue.[2] The primary concern is stoichiometry; you must use the assay value provided to calculate the correct molar quantity. If your reaction must be run under strictly anhydrous conditions, the boroxine may be the primary reacting species, which could have different reactivity.

Q3: How can I convert the boroxine back to the free boronic acid form?

A3: The equilibrium can be shifted back toward the boronic acid by introducing water. This can be achieved by recrystallizing the material from a suitable aqueous solvent system or by stirring a slurry of the material in a mixture of an organic solvent (like ethyl acetate) and water, followed by isolation and drying.[2]

Part 2: Troubleshooting Purification Methodologies

Once you have a hypothesis about the likely impurities, you can select an appropriate purification technique. This section provides troubleshooting guidance for common laboratory methods.

Workflow for Purification Method Selection

The choice of method depends on the physical state of your compound and the nature of the impurities.

G start Crude Chlorinated Pyridine Derivative is_solid Is the target compound a solid? start->is_solid is_liquid Is the target compound a liquid? start->is_liquid column Column Chromatography is_solid->column No solid_impurity Are impurities significantly different in solubility? is_solid->solid_impurity Yes liquid_impurity Are boiling points of components sufficiently different? is_liquid->liquid_impurity Yes polar_impurity Are there acidic or basic impurities? is_liquid->polar_impurity No recrystallization Recrystallization distillation Distillation extraction Liquid-Liquid Extraction (Aqueous Workup) solid_impurity->recrystallization Yes solid_impurity->column No liquid_impurity->distillation Yes liquid_impurity->polar_impurity No polar_impurity->column No polar_impurity->extraction Yes

Caption: Workflow for selecting a primary purification method.

A. Liquid-Liquid Extraction

This is often the first line of defense, used during the reaction workup to perform a bulk separation of acidic, basic, and neutral components.

Q: I've finished my reaction. How can I use extraction to remove precursor or hydrolysis impurities?

A: Chlorinated pyridines are basic compounds. This property can be exploited to separate them from neutral or acidic impurities. Conversely, acidic impurities like hydroxypyridines can be removed from a neutral product.

Experimental Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic chlorinated pyridine and any unreacted amine precursors will partition into the acidic aqueous phase as their hydrochloride salts.[6] Neutral organic impurities will remain in the organic layer.

  • Separation & Basification: Separate the aqueous layer. To recover your product, add a base (e.g., 10% NaOH solution) to the aqueous layer until it is basic (pH > 9).[6] This neutralizes the hydrochloride salt, causing the free-base chlorinated pyridine to precipitate or form an oil.

  • Back-Extraction: Extract the now-basic aqueous layer with fresh organic solvent to recover your purified product.

  • Final Steps: Combine the organic extracts containing your product, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Causality: This process works by temporarily changing the polarity of the target compound. By protonating the basic pyridine nitrogen, the molecule becomes a salt, rendering it highly water-soluble. Neutral impurities lack this functionality and remain in the organic solvent.[7][8]

B. Column Chromatography

Chromatography is a high-resolution technique ideal for separating compounds with similar polarities, such as a target monochlorinated pyridine from a dichlorinated byproduct.

Q: I'm running a silica gel column for my pyridine derivative, but my peaks are tailing badly. What's happening and how do I fix it?

A: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[9] The root cause is the interaction between the basic nitrogen of your pyridine and acidic residual silanol groups (Si-OH) on the silica surface. This creates a secondary, strong interaction mechanism that broadens the peak.[9]

Troubleshooting Peak Tailing in Pyridine Chromatography

G cluster_0 Standard Silica Gel cluster_1 Mitigation Strategy: Additive silica Silica Surface (Acidic Si-OH groups) tailing Strong, Undesirable Interaction pyridine Basic Pyridine Derivative pyridine->silica H-Bonding/ Acid-Base silica_tea Silica Surface (Si-OH groups) tea Triethylamine (TEA) (Competing Base) tea->silica_tea Blocks Active Sites pyridine_elute Pyridine Derivative elution Normal Elution (Sharp Peak)

Caption: Mitigation of peak tailing on silica gel.

Solution: The key is to suppress the unwanted silanol interactions.

  • Add a Competing Base: Add a small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine itself, to your eluent (typically 0.1-1% by volume).[9] The additive will preferentially bind to the acidic silanol sites, effectively masking them from your target compound. This allows your compound to elute based on normal-phase interactions, resulting in a much sharper, more symmetrical peak.

  • Use a Different Stationary Phase: Consider using a deactivated or alternative stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (e.g., C18) can be used, where such interactions are less problematic.[9]

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: If two compounds are not separating, you need to change the "selectivity" of your chromatographic system.

  • Optimize the Mobile Phase: If you are using a hexane/ethyl acetate system, try changing one of the components. For example, switching to a dichloromethane/methanol system introduces different solvent interactions (dipole-dipole, hydrogen bonding) which may resolve the compounds.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the next step is to change the stationary phase. Switching from standard silica (a polar stationary phase) to a different chemistry provides a new separation mechanism.

Stationary Phase Primary Interaction Mechanism Good for Separating...
Silica GelPolar AdsorptionCompounds with different polarities.
C18 (Reversed-Phase)Hydrophobic InteractionsNon-polar to moderately polar compounds.
Phenylπ-π InteractionsAromatic compounds, isomers with different electronic properties.[9]
Cyano (CN)Dipole-Dipole InteractionsCompounds with strong dipoles, can be used in normal or reversed-phase.[9]
C. Recrystallization

For solid compounds, recrystallization is a powerful and cost-effective technique for achieving high purity.

Q: I'm trying to recrystallize my chlorinated pyridine, but it "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.

  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil completely dissolves.[10] If this requires a very large volume, your chosen solvent is likely not suitable.

  • Lower the Crystallization Temperature: Try initiating crystallization at a lower temperature. After dissolving the compound in the hot solvent, cool the solution more slowly, perhaps by letting it cool to room temperature before placing it in an ice bath.

  • Change Solvents: The solubility curve of your compound in the chosen solvent may be too flat. You need a solvent that dissolves the compound well when hot but poorly when cold. Try a more polar or less polar solvent, or a binary solvent mixture.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a drop or two of the "good" solvent to make the solution clear again.

  • Allow the solution to cool slowly. This method often produces very high-quality crystals.

Q: How do I perform a hot filtration without my product crystallizing in the funnel?

A: Premature crystallization during hot gravity filtration is a common frustration that leads to significant loss of yield.

  • Use a Pre-warmed Funnel: Place your filter funnel (with fluted filter paper) in the oven or on top of the boiling flask for several minutes to heat it up before filtering.[10]

  • Add Excess Solvent: Add a small amount of extra hot solvent (5-10%) to the solution before filtering to ensure the compound remains dissolved. This excess can be boiled off after filtration and before cooling.

  • Rinse with Hot Solvent: After filtration, rinse the filter paper with a small amount of fresh, hot solvent to dissolve any crystals that may have formed and wash them through into your filtrate.[10]

D. Distillation

For liquid chlorinated pyridines, distillation is the primary method for purification, separating compounds based on differences in boiling points.

Q: My product needs to be very dry. How should I prepare it for distillation?

A: Pyridine and its derivatives are often hygroscopic. Drying is essential before distillation, especially if the compound is water-sensitive.

  • Pre-drying: A common procedure is to stir the liquid over potassium hydroxide (KOH) pellets for several hours or overnight.[11] KOH is a very effective drying agent for basic compounds. Calcium hydride (CaH₂) is another excellent option.

  • Distillation under Inert Atmosphere: After decanting or filtering the liquid away from the drying agent, perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from re-entering the system.[11]

Q: The boiling point of my compound is very high (>200 °C). Should I be concerned?

A: Yes. High temperatures can cause decomposition. For high-boiling compounds, vacuum distillation is essential. By reducing the pressure, you lower the boiling point to a safer temperature, preventing thermal degradation. Use a nomograph to estimate the boiling point at a reduced pressure.

Part 3: Verifying Success - Purity Assessment

Purification is incomplete without verification. Always analyze your final product to confirm its purity.

Q1: What is the best way to check the purity of my final compound?

A1: The choice of analytical method depends on the compound and expected impurities. A combination of techniques is often best.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It provides separation (GC) and identification (MS) of impurities, making it a powerful tool for purity assessment.[12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. Purity is typically determined by the area percentage of the main peak in the chromatogram.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is extremely useful for detecting and quantifying residual solvents or proton-containing impurities. The presence of small, unidentifiable peaks can indicate impurities.

  • Melting Point: For solids, a sharp melting point that is close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

By understanding the origin of impurities and the principles behind each purification technique, you can troubleshoot effectively and achieve the high level of purity required for successful research and development.

References

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
  • Process for separating chloropyridine product. (2000). Google Patents.
  • 2-Chloropyridine. (n.d.). Wikipedia.
  • Process for the preparation of 2-chloropyridines. (1994). Google Patents.
  • Vapor phase production of Chlorinated pyridines from alpha-picoline. (1987). European Patent Office.
  • Drying and distilling pyridine. (2024). Reddit.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.).
  • Managing impurities in 2-Chloropyridine-3-boronic acid starting material. (2025). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
  • A Comparative Guide to Analytical Methods for 3,5-Dichloropyridine Quantification. (2025). Benchchem.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
  • A Short Liquid-Liquid Extraction Demonstration. (2017). YouTube.
  • Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.

Sources

Technical Support Center: Improving Selectivity in the Chlorination of Isonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective chlorination of isonicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. 2-chloro-isonicotinic acid derivatives are vital building blocks in the synthesis of numerous pharmaceutical agents.[1] However, achieving high selectivity for monochlorination at the C2 position, while avoiding the formation of the 2,6-dichloro byproduct, presents a significant synthetic challenge.

This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues and enhance selectivity in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the selective chlorination of isonicotinic acid esters so difficult?

The pyridine ring in isonicotinic acid is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[2][3] This deactivation makes electrophilic substitution reactions challenging.[2][4] Furthermore, the nitrogen atom can coordinate with chlorinating agents or catalysts, which further deactivates the ring and can lead to complex reaction pathways. The primary challenge is controlling the reaction to favor the desired 2-chloro product over the thermodynamically stable 2,6-dichloro byproduct.

Q2: What are the common chlorinating agents for this reaction?

A range of phosphorus and sulfur-based chlorinating agents are commonly employed. These include:

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)[5][6]

  • Thionyl chloride (SOCl₂)[7][8]

  • Oxalyl chloride ((COCl)₂)[9]

Often, a combination of these reagents, such as a POCl₃/PCl₅ mixture, is used to increase chlorinating power.[10]

Q3: How does reaction temperature impact selectivity?

Temperature is a critical parameter. Generally, higher temperatures favor the formation of the dichloro byproduct. The initial monochlorination is kinetically faster, but given enough thermal energy, the second chlorination at the C6 position will proceed. Careful temperature control, often running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate, is crucial for maximizing selectivity.

Q4: What is the N-oxide pathway and how does it improve selectivity?

The N-oxide pathway is a well-established strategy to improve selectivity. First, the isonicotinic acid ester is oxidized to the corresponding pyridine N-oxide.[11] The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic attack, particularly at the C2 and C4 positions.[12] Subsequent reaction with a chlorinating agent like POCl₃ or SOCl₂ leads to chlorination primarily at the C2-position, followed by deoxygenation to yield the 2-chloro-isonicotinic acid ester.[13] This method often provides higher yields and superior regioselectivity compared to direct chlorination.[14]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Problem 1: Poor Selectivity - Excessive Formation of 2,6-Dichloro Isonicotinate

This is the most frequent issue, where the desired monochloro product is contaminated with significant amounts of the dichloro byproduct, complicating purification and reducing yield.

Possible Causes & Solutions

  • Aggressive Reagents/Conditions: Strong chlorinating systems like PCl₅ or POCl₃/PCl₅ mixtures at high temperatures are highly effective but can be difficult to control.[10]

    • Solution: Lower the reaction temperature. Start the reaction at 0°C or even lower and allow it to slowly warm to the minimum temperature required for conversion. Monitor the reaction closely by TLC or GC/LC-MS to stop it once the starting material is consumed, preventing over-reaction.

  • Prolonged Reaction Time: Leaving the reaction for too long, even at moderate temperatures, will inevitably lead to the formation of the dichloro product.

    • Solution: Perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them to determine the optimal reaction time that maximizes the yield of the 2-chloro product while minimizing the 2,6-dichloro byproduct.

  • Incorrect Stoichiometry: Using a large excess of the chlorinating agent can drive the reaction towards dichlorination.

    • Solution: Carefully control the stoichiometry. Begin with a modest excess of the chlorinating agent (e.g., 1.1 - 1.5 equivalents) and optimize from there.

Data-Driven Approach: Comparing Chlorination Systems

Chlorinating Agent(s)Typical TemperatureSelectivity (2-Chloro : 2,6-Dichloro)Comments
PCl₅ / POCl₃100-120 °CLow to ModeratePowerful, often used for less reactive substrates but can be difficult to control.[5][10]
SOCl₂ / DMF (Vilsmeier-Haack type)70-90 °CModerateMilder than phosphorus reagents, but may require longer reaction times.[7]
Pyridine N-Oxide + POCl₃80-100 °CHigh to Very HighGenerally provides the best selectivity by altering the reaction mechanism.[13]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential chlorination, highlighting the critical step leading to the undesired byproduct.

G cluster_main Chlorination Pathway SM Isonicotinic Acid Ester MC 2-Chloro Product (Desired) SM->MC + Cl+ DC 2,6-Dichloro Byproduct (Undesired) MC->DC + Cl+ (Over-chlorination)

Caption: Reaction pathway for the chlorination of isonicotinic acid esters.

Problem 2: Low or No Conversion of Starting Material

In this scenario, the reaction stalls, leaving a significant amount of the starting ester unreacted even after extended periods.

Possible Causes & Solutions

  • Reagent Quality: Chlorinating agents like SOCl₂ and PCl₅ are sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[15]

  • Insufficient Activation: The pyridine ring may not be sufficiently activated for the reaction to proceed under the chosen conditions.

    • Solution: If using milder conditions, a slight increase in temperature may be necessary. Alternatively, consider adding a catalytic amount of a base like pyridine or triethylamine, which can sometimes facilitate the reaction. For stubborn substrates, switching to a more powerful chlorinating system (e.g., POCl₃/PCl₅) or employing the N-oxide strategy is recommended.[5][6]

  • Catalyst Poisoning (if applicable): If using a catalyst, trace impurities in the starting material or solvent could be inhibiting its activity.

    • Solution: Purify the starting material and use high-purity, anhydrous solvents.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing low conversion issues.

G start Low Conversion Observed check_reagents Verify Reagent Quality (Fresh/Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp/Time) check_reagents->check_conditions Reagents OK end_good Problem Solved check_reagents->end_good Reagents Bad -> Replace check_sm Analyze Starting Material (Purity) check_conditions->check_sm Conditions OK increase_temp Increase Temperature Incrementally check_conditions->increase_temp Temp Too Low change_reagent Use Stronger Chlorinating Agent check_sm->change_reagent Purity OK purify_sm Purify Starting Material check_sm->purify_sm Impure increase_temp->end_good change_reagent->end_good purify_sm->end_good

Caption: Systematic workflow for troubleshooting low reaction conversion.

Section 3: Advanced Protocol for High-Selectivity Chlorination via N-Oxide Intermediate

This two-step protocol is designed to maximize the yield of the 2-chloro-isonicotinic acid ester.

Part A: Synthesis of Methyl Isonicotinate N-Oxide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl isonicotinate (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Oxidation: While stirring, add hydrogen peroxide (30-35% aqueous solution, ~1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 70-80°C.

  • Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer multiple times with a suitable solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Part B: Chlorination and Deoxygenation

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂), add the methyl isonicotinate N-oxide (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3-5 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux (typically around 90-110°C) and maintain for 2-4 hours. Monitor the reaction by GC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. CAUTION: Highly exothermic quench. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution with a strong base (e.g., solid NaOH or 50% NaOH(aq)) while cooling in an ice bath, until the pH is basic (~9-10).

  • Isolation: Extract the aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure methyl 2-chloro-isonicotinate.

This protocol leverages the directing effect of the N-oxide to achieve high selectivity for the desired 2-chloro product, representing a robust solution to the common challenges of direct chlorination.

References

  • Preparation of isonicotinic acid esters.
  • Heterocyclic Amines. Chemistry LibreTexts.
  • POCl-PCl mixture: A robust chlorin
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
  • Water Treatment Process Troubleshooting Guide. Novi AMS.
  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Deoxygenative chlorination of pyridine N-oxide.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
  • EAS Reactions of Pyridine Explained. Pearson.
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
  • Electrophilic substitution reactions - pyridine. YouTube.
  • Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Deoxychlorination. ACS Green Chemistry Institute Pharmaceutical Roundtable.

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Technical Support Center: Troubleshooting Scale-Up of Methyl 2,3,5-trichloroisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,3,5-trichloroisonicotinate. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when scaling reactions involving this versatile but reactive intermediate. Our focus is on explaining the underlying chemical principles behind these challenges and offering robust, self-validating protocols to overcome them.

This compound is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its highly chlorinated pyridine ring is activated for nucleophilic substitution, making it a valuable synthon[1]. However, the same electronic properties that make it reactive also present significant hurdles during scale-up from the bench to pilot plant and beyond. This guide addresses the most pressing of these issues in a practical, question-and-answer format.

Section 1: Reaction Control & Thermal Safety

The transition from small-scale flasks with high surface-area-to-volume ratios to large-scale reactors fundamentally changes heat transfer dynamics. What was a benign temperature rise in the lab can become a dangerous, uncontrollable exotherm on scale.

A1: This is a classic scale-up challenge rooted in thermodynamics and kinetics. The nucleophilic aromatic substitution (SNAr) on the electron-deficient trichloropyridine ring is highly exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the environment. As you scale up, the volume increases by a cube function (r³) while the surface area for heat exchange only increases by a square function (r²), leading to heat accumulation.

Causality: The reaction proceeds via a high-energy Meisenheimer complex, and the subsequent restoration of aromaticity is a strong thermodynamic driving force, releasing significant energy. The rate of this reaction, and thus the rate of heat generation, is often limited by the addition rate of your nucleophile.

Troubleshooting & Mitigation Strategy:

  • Perform Thermal Hazard Analysis: Before any scale-up, it is critical to understand the thermal profile of your reaction. Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the total heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for any decomposition. Polychlorinated aromatics can have limited thermal stability[2].

  • Switch to a Semi-Batch Process: Instead of adding all reagents at once (batch mode), control the reaction rate by adding the nucleophile (e.g., amine, sodium methoxide solution) sub-surface over an extended period. This makes the rate of heat generation dependent on the addition rate, not the intrinsic reaction kinetics, which is much easier to manage.

  • Optimize Solvent Choice: Select a solvent with a higher boiling point and higher heat capacity to act as a better heat sink. However, ensure the solvent doesn't introduce new safety hazards or purification challenges.

  • Reduce Reagent Concentration: Running the reaction at a lower concentration will reduce the volumetric heat output, although this comes at the cost of reactor throughput.

Experimental Protocol: Scaled-Up Semi-Batch Amination

  • Charge the reactor with this compound and the chosen solvent (e.g., Toluene, NMP).

  • Inert the reactor with dry nitrogen. Polychlorinated pyridines can be sensitive to moisture and oxygen at elevated temperatures[3].

  • Heat the reactor contents to the target reaction temperature (e.g., 80 °C).

  • Prepare a solution of the nucleophile (e.g., 2 equivalents of a primary amine) in the same solvent.

  • Using a dosing pump, add the amine solution sub-surface over 2-4 hours, carefully monitoring the internal temperature. The jacket temperature should be set to maintain the desired internal temperature, and emergency cooling should be available.

  • After the addition is complete, maintain the reaction at temperature and monitor for completion by HPLC or GC.

Section 2: Impurity Formation & Control

Impurity profiles often change dramatically upon scale-up due to subtle variations in mixing, temperature, and reaction time.

Q2: During my scale-up, I'm observing significant hydrolysis of the methyl ester to the corresponding 2,3,5-trichloroisonicotinic acid, which complicates my work-up. How can I prevent this?

A2: The methyl ester of your substrate is susceptible to hydrolysis, especially under basic conditions, which are common in SNAr reactions (e.g., using excess amine, or bases like K2CO3 or NaOCH3). Water present in reagents or solvents, even at levels acceptable for lab scale, can become a significant stoichiometric problem at production scale.

Causality: Saponification is a base-catalyzed hydrolysis of the ester. On a large scale, longer reaction times and potential temperature gradients can exacerbate this side reaction.

Troubleshooting & Mitigation Strategy:

  • Strict Raw Material Control: Ensure all solvents and non-aqueous reagents are specified with a low water content (e.g., <0.05%). Use freshly prepared sodium methoxide if possible, as commercial grades can degrade and contain moisture[4].

  • Control of Stoichiometry: If using a base, use the minimum effective amount. If using an amine nucleophile that also acts as the base, consider using a non-nucleophilic, hindered base (e.g., DBU, Proton-Sponge) in a more precise stoichiometric amount to scavenge the HCl generated.

  • Temperature Management: Keep the reaction temperature as low as is practical for achieving a reasonable reaction rate. Hydrolysis rates, like most reaction rates, increase with temperature.

  • Work-up Design: If some acid formation is unavoidable, design a work-up that separates it. For example, after the reaction, a mild bicarbonate wash might selectively extract the more acidic carboxylic acid impurity without significantly hydrolyzing the desired ester product.

Table 1: Base Selection vs. Hydrolysis Risk

BaseTypepKa (Conjugate Acid)Hydrolysis RiskComments
Excess Amine (R-NH2)Nucleophilic Base~10-11ModerateActs as both nucleophile and base. Difficult to control stoichiometry precisely.
K2CO3 / Cs2CO3Inorganic Base~10.3HighHeterogeneous, can lead to localized high pH and hydrolysis.
NaOCH3Strong Base~15.5Very HighHighly reactive and will readily saponify the ester. Only suitable if the acid is the desired product[5].
DBU / DIPEANon-Nucleophilic~13.5 / ~11LowOrganic bases that are less likely to participate in hydrolysis. Preferred for sensitive esters.

Q3: My Suzuki coupling reaction with an alkyl boronic ester is generating a significant amount of a mono-dechlorinated impurity (e.g., Methyl 2,5-dichloroisonicotinate). What is the cause?

A3: This impurity arises from a competing protodehalogenation pathway. This is a common failure mode in Suzuki-Miyaura coupling scale-up, especially with heteroaryl chlorides[6][7].

Causality: The palladium catalytic cycle involves an Ar-Pd(II)-Cl species. If transmetalation with the boronic ester is slow, this intermediate can undergo side reactions. One such reaction is reductive elimination with a hydride source, leading to the replacement of the chlorine with hydrogen. The hydride can come from trace water, the solvent, or even the boronic ester itself. Sterically hindered substrates can slow down the desired transmetalation step, making these side reactions more competitive[8].

Troubleshooting & Mitigation Strategy:

  • Rigorous Anhydrous Conditions: As with hydrolysis, ensure all reagents and solvents are scrupulously dry. Purge the reactor thoroughly with an inert gas (Argon or Nitrogen).

  • Ligand and Catalyst Choice: The choice of phosphine ligand is critical. Use ligands that promote fast oxidative addition and transmetalation. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. High-throughput screening can be invaluable here[8].

  • Base Selection: The base plays a crucial role. A base that is too weak may not activate the boronic ester sufficiently for transmetalation. A base that is too strong or contains too much water (e.g., aqueous K2CO3) can promote protodeboronation of the coupling partner and other side reactions. Consider using phosphate bases (e.g., K3PO4) which are often effective in anhydrous conditions.

  • Temperature Control: Run the reaction at the lowest temperature that gives a reasonable rate to disfavor decomposition pathways.

Diagram: Troubleshooting Suzuki Coupling Failure

Below is a decision tree to guide the troubleshooting process for a failing Suzuki coupling reaction on scale.

Suzuki_Troubleshooting start Low Conversion or High Impurity in Suzuki Scale-Up q1 Is Protodehalogenation (R-H) the main impurity? start->q1 q2 Is Starting Material Decomposition Observed? q1->q2 No a1 Implement Rigorous Anhydrous Conditions. Use Anhydrous Base (K3PO4). Screen for Faster Ligand. q1->a1 Yes q3 Is the Reaction Stalling (No Progress)? q2->q3 No a2 Lower Reaction Temperature. Check Thermal Stability of Substrates and Reagents (DSC). q2->a2 Yes a3 Check Catalyst Activity. Ensure Inert Atmosphere (O2 scavengers). Re-evaluate Ligand/Base System. q3->a3 Yes a4 Investigate Palladium Removal (See Appendix B) q3->a4 No

Caption: Decision tree for troubleshooting common Suzuki coupling scale-up issues.

Section 3: Work-up and Purification

Isolating a product with high purity and yield on a large scale requires moving away from lab-centric techniques like chromatography.

Q4: Column chromatography is no longer a viable purification method for my product on a multi-kilogram scale. What are the recommended strategies for purification?

A4: Scalable purification relies on robust, phase-separating physical methods. The choice depends on the physical properties of your product and the main impurities.

Recommended Purification Strategies:

  • Crystallization: This is the most powerful and economical method for purifying solids on a large scale.

    • Troubleshooting: If your product is difficult to crystallize, perform a systematic solvent screen. Anti-solvent crystallization (where the product is soluble in one solvent but insoluble in another) is a very effective technique. Seeding with a small amount of pure material is critical for controlling crystal form and size on a large scale.

  • Distillation: If your product is a liquid or a low-melting solid with sufficient thermal stability, fractional distillation under vacuum can be highly effective for separating it from less volatile or more volatile impurities.

  • Liquid-Liquid Extraction: Design a multi-step extraction train to remove specific impurities. For example, if you have an acidic impurity (like the hydrolyzed ester), a wash with a weak aqueous base (e.g., NaHCO3) can remove it. If you have a basic impurity, a wash with a weak aqueous acid (e.g., citric acid) can be effective.

  • Palladium Removal: For products of cross-coupling reactions, removing residual palladium to ppm levels is a regulatory necessity. This often requires dedicated steps.

Appendix A: Protocol for Palladium Scavenging

Residual palladium can exist in various forms (colloidal, soluble) and its removal is a significant challenge[6]. A multi-pronged approach is often best.

  • Initial Filtration: After the reaction, cool the mixture and filter it through a pad of Celite® or a similar filter aid. This can remove heterogeneous Pd(0) species.

  • Aqueous Washes: A wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can extract soluble palladium species.

  • Carbon Treatment: Stirring the organic solution of your product with activated carbon (0.5-5 wt%) for several hours is a common and effective polishing step. The type of carbon can have a significant impact.

  • Scavenger Resins/Silica: For very low specifications, passing the product solution through a column or cartridge of a functionalized scavenger resin or silica (e.g., with thiol groups) can be extremely effective at capturing the last traces of palladium.

Diagram: Scalable Purification Workflow

Purification_Workflow cluster_0 Reaction Work-Up cluster_1 Impurity Removal cluster_2 Final Isolation Quench Reaction Quench PhaseSplit Phase Separation (Organic/Aqueous) Quench->PhaseSplit Wash Aqueous Washes (Acid/Base Impurities) PhaseSplit->Wash Palladium Palladium Scavenging (e.g., Carbon, Cysteine wash) Wash->Palladium SolventSwap Solvent Swap & Concentration Palladium->SolventSwap Crystallize Crystallization (Cooling / Anti-Solvent) SolventSwap->Crystallize Isolate Filter and Dry (Final Product) Crystallize->Isolate

Caption: A typical workflow for the purification and isolation of a product on a large scale.

References
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation.
  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ResearchGate. (n.d.). Thermal Decomposition of Polychlorobiphenyls and Their Derivatives.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Organic Syntheses. (n.d.). Methyl 3-methyl-2-furoate.
  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.
  • ResearchGate. (n.d.). Thermal destruction of polychlorobiphenyl derivatives.
  • NIH PubMed Central. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

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Technical Support Center: Degradation Pathways for Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of polychlorinated pyridine (PCPy) degradation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during experimental work on the degradation of these persistent environmental contaminants. Our focus is on providing scientifically grounded, field-proven insights to support your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the degradation of polychlorinated pyridines.

Q1: What are the primary degradation pathways for polychlorinated pyridines?

A1: Polychlorinated pyridines can be degraded through three main pathways: microbial degradation (both aerobic and anaerobic), photochemical degradation, and chemical degradation (including reductive dechlorination and advanced oxidation processes). The efficacy of each pathway is highly dependent on the degree and position of chlorine substitution on the pyridine ring.

Q2: How does the number of chlorine atoms affect the degradation of PCPy?

A2: Generally, as the number of chlorine atoms on the pyridine ring increases, the compound becomes more resistant to degradation. Highly chlorinated pyridines are often more susceptible to anaerobic reductive dechlorination, where chlorine atoms are sequentially removed. In contrast, lower chlorinated pyridines are more amenable to aerobic microbial degradation where the aromatic ring is cleaved.

Q3: What are the expected initial steps in the microbial degradation of a highly chlorinated pyridine like pentachloropyridine?

A3: For highly chlorinated pyridines such as pentachloropyridine, the initial and rate-limiting step in microbial degradation under anaerobic conditions is reductive dechlorination.[1][2] This process involves the removal of a chlorine atom and its replacement with a hydrogen atom, leading to the formation of less chlorinated pyridine congeners, such as tetrachloropyridines.

Q4: Can polychlorinated pyridines be completely mineralized?

A4: Complete mineralization of polychlorinated pyridines to carbon dioxide, water, and inorganic chloride is challenging but achievable. It often requires a combination of degradation pathways. For instance, anaerobic reductive dechlorination can convert highly chlorinated pyridines to less chlorinated, more biodegradable intermediates, which can then be fully mineralized by aerobic microorganisms.

Q5: What are the main challenges in studying PCPy degradation?

A5: Key challenges include the persistence of highly chlorinated congeners, the potential for the formation of toxic intermediates, and the slow reaction rates of many degradation processes. Analytically, the separation and identification of numerous congeners and their degradation products can be complex.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Microbial Degradation Experiments

Problem: Slow or no degradation of polychlorinated pyridines in microbial cultures.

This is a common issue, particularly with highly chlorinated pyridines. The lack of degradation can be attributed to several factors, from the microbial consortium to the experimental conditions.

Troubleshooting Steps:

  • Assess the Microbial Culture:

    • Source of Inoculum: Ensure your microbial source (e.g., soil, sediment, activated sludge) has a history of exposure to chlorinated aromatic compounds. This increases the likelihood of containing competent microorganisms.

    • Acclimation: Have you sufficiently acclimated your culture to the target PCPy? Gradual exposure to increasing concentrations of the PCPy can enrich for degrading populations.

    • Redox Conditions: Verify the redox conditions of your culture. Highly chlorinated pyridines are more readily dechlorinated under anaerobic/methanogenic conditions.[1][3] For lower chlorinated pyridines, aerobic conditions are generally required for ring cleavage. Ensure your experimental setup maintains the desired redox potential.

  • Evaluate Experimental Conditions:

    • Co-substrates/Electron Donors: For reductive dechlorination, ensure an appropriate electron donor (e.g., lactate, formate, hydrogen) is available in sufficient quantity. The absence of a suitable electron donor will stall the process.

    • Nutrient Availability: Confirm that essential nutrients (nitrogen, phosphorus, trace metals) are not limiting microbial growth and activity.

    • pH and Temperature: The optimal pH for most microbial degradation is near neutral (pH 7-8).[4] Temperature should be maintained at the optimal growth temperature for the microbial consortium, typically between 25-37°C.[4]

    • Toxicity: High concentrations of PCPy can be toxic to microorganisms. Consider starting with lower concentrations or performing toxicity assays to determine the inhibitory concentration for your culture.

  • Chemical Bioavailability:

    • Sorption: Polychlorinated pyridines, especially the more chlorinated ones, can sorb strongly to soil or sediment particles, reducing their bioavailability to microorganisms. The use of surfactants can sometimes enhance bioavailability, but their potential toxicity to the microbes must also be considered.

Protocol: Establishing an Anaerobic Reductive Dechlorination Culture

  • Collect sediment from a site with a history of contamination with chlorinated solvents.

  • In an anaerobic chamber, prepare a mineral salt medium reduced with a suitable agent (e.g., cysteine-sulfide).

  • Dispense the medium into serum bottles and add a defined amount of the sediment as inoculum.

  • Spike the bottles with the target polychlorinated pyridine (e.g., tetrachloropyridine) and an electron donor (e.g., lactate).

  • Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Incubate in the dark at a constant temperature (e.g., 25°C).

  • Monitor the headspace for methane production (indicating methanogenic activity) and the liquid phase for the disappearance of the parent PCPy and the appearance of less chlorinated daughter products using GC-MS.

Guide 2: Photochemical Degradation Experiments

Problem: Inefficient photodegradation of polychlorinated pyridines.

Photodegradation can be a powerful tool, but its efficiency is influenced by several experimental parameters.

Troubleshooting Steps:

  • Light Source and Wavelength:

    • Ensure the wavelength of your light source is appropriate for the absorption spectrum of the target PCPy. Pyridine and its derivatives typically absorb in the UV region.

    • The intensity of the light source is critical. Low intensity will result in slow degradation rates.

  • Photocatalyst Activity (if applicable):

    • If using a photocatalyst like titanium dioxide (TiO₂), ensure it is of a suitable crystalline form (anatase is often most active) and has a high surface area.

    • The catalyst loading needs to be optimized. Too little catalyst will limit the reaction rate, while too much can lead to light scattering and reduced efficiency.

    • Ensure the catalyst is well-suspended in the solution to maximize its exposure to both the light and the PCPy.

  • Solution Chemistry:

    • pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the PCPy, influencing the degradation rate. The optimal pH often needs to be determined empirically. For pyridine photodegradation using a Pt-ZnO/Al₂O₃ catalyst, acidic conditions were found to maximize efficiency.[5]

    • Dissolved Oxygen: For oxidative photodegradation, dissolved oxygen is a crucial electron acceptor. Ensure the solution is adequately aerated.

    • Scavengers: The presence of radical scavengers (e.g., carbonate, bicarbonate, humic acids) in your sample matrix can significantly reduce the degradation efficiency by consuming the reactive oxygen species.

Protocol: TiO₂ Photocatalytic Degradation of a Polychlorinated Pyridine

  • Prepare an aqueous solution of the target PCPy at a known concentration.

  • Add the optimized concentration of TiO₂ photocatalyst to the solution.

  • Place the solution in a photoreactor equipped with a suitable UV lamp and a stirring mechanism to keep the catalyst suspended.

  • Aerate the solution with a gentle stream of air.

  • Turn on the UV lamp to initiate the reaction.

  • Take samples at regular intervals.

  • Immediately filter the samples through a 0.22 µm filter to remove the TiO₂ particles before analysis by HPLC or GC-MS to monitor the degradation of the parent compound and the formation of intermediates.

Guide 3: Analytical Troubleshooting (GC-MS and HPLC)

Problem: Poor peak shape, low sensitivity, or inconsistent results in the analysis of polychlorinated pyridines and their degradation products.

Accurate and reliable analytical data is the cornerstone of degradation studies. Here are some common issues and their solutions.

GC-MS Troubleshooting

Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing Active sites in the inlet liner or column; contamination.Use a deactivated inlet liner. Trim the first few centimeters of the column. Perform inlet maintenance.
No or Small Peaks Leak in the system; incorrect injection parameters; detector issue.Perform a leak check. Verify syringe functionality and injection volume. Check detector settings and ensure it is functioning correctly.[6][7]
Ghost Peaks Carryover from a previous injection; contaminated syringe or solvent.Run a solvent blank. Clean the syringe. Use fresh, high-purity solvents.[6]
Retention Time Shifts Fluctuation in carrier gas flow rate; oven temperature instability; column aging.Check for leaks in the gas lines. Verify oven temperature program. Condition the column or replace if necessary.

HPLC Troubleshooting

Symptom Possible Cause(s) Suggested Solution(s)
Broad Peaks Column contamination; mobile phase mismatch with sample solvent; low flow rate.Flush the column with a strong solvent. Ensure the sample is dissolved in the mobile phase. Check for leaks and verify the flow rate.[8]
Split Peaks Partially blocked column frit; column bed disturbance.Reverse and flush the column. If the problem persists, replace the column.[9]
Drifting Baseline Mobile phase not properly mixed or degassed; column temperature fluctuation.Ensure mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.
Pressure Fluctuations Air bubbles in the pump; faulty check valves; leak in the system.Purge the pump to remove air bubbles. Clean or replace check valves. Check all fittings for leaks.[8]

Protocol: Sample Preparation for GC-MS Analysis of PCPy in Soil

  • Weigh 10 g of the soil sample into a glass centrifuge tube.

  • Add a surrogate standard.

  • Add 20 mL of a 1:1 mixture of acetone and hexane.

  • Vortex for 1 minute, then sonicate for 15 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction two more times, combining the supernatants.

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Degradation Pathways and Mechanisms

A deeper understanding of the degradation mechanisms is crucial for optimizing experimental conditions and interpreting results.

Microbial Degradation Pathways

Microbial degradation of polychlorinated pyridines proceeds through distinct anaerobic and aerobic pathways.

  • Anaerobic Reductive Dechlorination: This is the primary mechanism for the breakdown of highly chlorinated pyridines. Anaerobic bacteria use the chlorinated pyridine as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process typically starts at the meta and para positions.

  • Aerobic Degradation: Less chlorinated pyridines can be degraded aerobically. The initial attack often involves hydroxylation of the pyridine ring by mono- or dioxygenase enzymes, leading to ring cleavage and subsequent mineralization.

Microbial_Degradation PCPy Polychlorinated Pyridine (e.g., Pentachloropyridine) TCPy Tetrachloropyridine PCPy->TCPy Reductive Dechlorination (Anaerobic) TrCPy Trichloropyridine TCPy->TrCPy Reductive Dechlorination (Anaerobic) DCPy Dichloropyridine TrCPy->DCPy Reductive Dechlorination (Anaerobic) MCPy Monochloropyridine DCPy->MCPy Reductive Dechlorination (Anaerobic) RingCleavage Hydroxylated Intermediates & Ring Cleavage Products DCPy->RingCleavage Dioxygenase Attack (Aerobic) MCPy->RingCleavage Dioxygenase Attack (Aerobic) Mineralization CO2 + H2O + Cl- RingCleavage->Mineralization Further Metabolism Photochemical_Degradation PCPy Polychlorinated Pyridine Intermediates Dechlorinated and/or Hydroxylated Intermediates PCPy->Intermediates Reaction with •OH UV UV Light / Photocatalyst (e.g., TiO2) Radicals Reactive Oxygen Species (e.g., •OH) UV->Radicals RingOpening Ring Opening Products Intermediates->RingOpening Further Oxidation Mineralization CO2 + H2O + Cl- RingOpening->Mineralization Mineralization

Generalized Photochemical Degradation Pathway.

Quantitative Data Summary

The following table summarizes kinetic data for the degradation of various chlorinated compounds, providing a reference for expected degradation rates.

CompoundDegradation MethodConditionsRate Constant / Half-lifeReference
PyridineMicrobial (Pseudomonas pseudoalcaligenes)Aerobic, CMAS reactorks = 5.37 mg/L[10]
2-ChloropyridineFenton OxidationpH 3, Fe from laterite:H₂O₂ = 1:5075% degradation in 10h[11]
Polychlorinated Biphenyls (Aroclor 1242)Microbial Reductive DechlorinationAnaerobic, sediment culture53% chlorine removal in 16 weeks[12]
PentachlorophenolMicrobial (Desulfitobacterium frappieri)Anaerobic, soil slurry>90% removal in <30 days[1][3][13]
Polychlorinated Dibenzo-p-dioxinsTiO₂ PhotocatalysisUV lightt1/2 = 0.38h (MCDD) to 5.8h (OCDD)[14]

References

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions in large-scale chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by energetic chlorination processes. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments and scale-up activities.

Section 1: Understanding and Characterizing Exothermic Chlorination Reactions

This section focuses on the fundamental principles of thermal hazards associated with chlorination and the experimental techniques used to characterize them.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with large-scale chlorination reactions?

A1: Large-scale chlorination reactions present two primary thermal hazards: runaway reactions and gas phase explosions. A runaway reaction is an uncontrolled increase in reaction rate that leads to a rapid rise in temperature and pressure, potentially exceeding the capacity of the reactor and leading to a vessel rupture.[1][2] Gas phase explosions can occur if chlorine gas comes into contact with flammable solvent vapors, creating a flammable mixture.[1] The auto-ignition temperature of such mixtures can be near ambient temperature, making this a significant risk.[1]

Q2: How can I determine the exothermic potential of my chlorination reaction before scaling up?

A2: Reaction calorimetry is an essential tool for assessing the thermokinetic properties of your reaction.[3][4] It allows you to measure the heat of reaction, the rate of heat release, and the maximum temperature of the synthesis reaction (MTSR) under controlled conditions.[5] This data is critical for understanding the reaction's potential for a thermal runaway and for designing adequate cooling capacity for the scaled-up process.[3][6]

Q3: What is a "safe" temperature margin between my planned reaction temperature and the onset of a thermal runaway?

A3: A widely accepted safety margin is to maintain the planned reaction temperature at least 100°C below the onset temperature of a thermal runaway.[7] This onset temperature can be determined using techniques like Differential Scanning Calorimetry (DSC) or an Accelerating Rate Calorimeter (ARSST).[7] These instruments detect self-heating behavior, which indicates the beginning of an exothermic decomposition.

Troubleshooting Guide

Issue: My initial small-scale chlorination reaction shows a much higher exotherm than anticipated based on literature values.

Possible Causes & Solutions:

  • Purity of Reagents: Impurities in starting materials or solvents can catalyze side reactions, leading to unexpected heat generation.

    • Solution: Ensure all reagents and solvents are of high purity and are properly characterized before use.

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of unstable intermediates.

    • Solution: Carefully verify the stoichiometry and consider the impact of any excess reagents on the overall thermal profile.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the reaction rate is significantly higher.

    • Solution: Use appropriate agitation and ensure the reactor design promotes efficient mixing for the reaction scale.

Section 2: Reactor Design and Engineering Controls for Heat Management

Effective heat management is paramount for the safe execution of large-scale chlorination. This section addresses reactor selection and engineering controls.

Frequently Asked Questions (FAQs)

Q1: What type of reactor is best suited for highly exothermic chlorination reactions?

A1: For large-scale applications, fluidized bed reactors (FBRs) offer significant advantages due to their uniform thermal distribution, high heat and mass transfer rates, and operational flexibility.[8] The constant motion of the solid particles in an FBR promotes excellent heat transfer to cooling surfaces, such as internal cooling coils or a reactor jacket.[8]

Q2: What are the key heat transfer mechanisms I need to consider in my reactor design?

A2: In a typical reactor, heat is removed through a combination of mechanisms:

  • Convection: Heat transfer from the reaction mixture to the reactor wall.

  • Conduction: Heat transfer through the reactor wall to the cooling medium.

  • Radiation: This becomes more significant at higher temperatures.[8]

The overall heat transfer coefficient is a critical parameter in reactor design and is influenced by factors such as the reactor material, the properties of the cooling fluid, and the level of agitation.

Q3: How can I prevent the accumulation of unreacted reagents, which could lead to a sudden, uncontrolled reaction?

A3: The rate of addition of the limiting reagent should be carefully controlled to match the rate of reaction and the heat removal capacity of the reactor. This is known as operating under "reaction control" rather than "addition control." Reaction calorimetry can be used to determine the optimal addition rate.

Experimental Protocol: Determining Heat Flow Profile using Reaction Calorimetry

This protocol outlines the basic steps for using a reaction calorimeter to determine the heat flow profile of a chlorination reaction.

  • System Calibration: Calibrate the calorimeter to accurately measure heat flow.

  • Charge the Reactor: Charge the reactor with the initial reactants and solvent.

  • Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature.

  • Initiate Reagent Addition: Begin the controlled addition of the chlorinating agent at a predetermined rate.

  • Monitor Heat Flow: Continuously monitor the heat flow from the reaction. The data will show the rate of heat generation as a function of time.

  • End of Addition and Isothermal Hold: After the addition is complete, hold the reaction at a constant temperature to observe any residual heat generation.

  • Data Analysis: Analyze the heat flow data to determine the total heat of reaction and the maximum rate of heat release.

Section 3: Safe Operating Procedures and Emergency Response

Robust operating procedures and a well-defined emergency response plan are critical for mitigating the risks of exothermic chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key elements of a standard operating procedure (SOP) for a large-scale chlorination reaction?

A1: A comprehensive SOP should include:

  • Detailed step-by-step instructions for each phase of the operation.[9]

  • Clearly defined operating limits for temperature, pressure, and reagent addition rates.[9]

  • A description of safety systems and their functions.[9]

  • Procedures for managing deviations from normal operating conditions.

  • Emergency shutdown procedures.[10][11]

Q2: What immediate actions should be taken in the event of a thermal runaway?

A2: In the event of a thermal runaway, the primary goal is to rapidly cool the reactor and stop the reaction. The specific actions will depend on the system design but may include:

  • Emergency Cooling: Activating an emergency cooling system, such as a quench tank or an external cooling loop.

  • Stopping Reagent Feed: Immediately stopping the addition of any reactants.

  • Inert Gas Purge: Purging the reactor headspace with an inert gas like nitrogen to prevent the formation of a flammable atmosphere.[1]

Q3: How can I design an effective emergency shutdown (ESD) system?

A3: An ESD system should be designed to automatically bring the process to a safe state in the event of a critical deviation.[12] Key considerations include:

  • Redundant Sensors: Using multiple sensors for critical parameters like temperature and pressure.

  • Fail-Safe Design: Ensuring that the system defaults to a safe state in the event of a power or instrument air failure.

  • Regular Testing: Periodically testing the ESD system to ensure its reliability.

Troubleshooting Guide

Issue: The temperature of the reaction is slowly increasing beyond the setpoint, even with maximum cooling applied.

Possible Causes & Solutions:

  • Fouling of Heat Transfer Surfaces: Over time, deposits can build up on the reactor walls or cooling coils, reducing heat transfer efficiency.[13]

    • Solution: Implement a regular cleaning and maintenance schedule for the reactor.

  • Change in Reaction Kinetics: A subtle change in raw material quality or the presence of a contaminant could be accelerating the reaction.

    • Solution: Immediately reduce the reagent addition rate or stop it completely. If the temperature continues to rise, initiate emergency shutdown procedures.

  • Inadequate Cooling Capacity for the Scale: The cooling system may not be sufficient for the heat load of the reaction at the current scale.

    • Solution: This indicates a fundamental design flaw that needs to be addressed before running the reaction again. This may involve increasing the heat transfer area or using a more efficient cooling medium.

Section 4: Regulatory Compliance and Best Practices

Adherence to established safety standards is crucial for any organization handling hazardous chemical reactions.

Key Regulatory and Industry Standards
  • OSHA Process Safety Management (PSM) of Highly Hazardous Chemicals (29 CFR 1910.119): This standard outlines the requirements for managing hazards associated with processes using highly hazardous chemicals, including chlorine.[14][15] It mandates elements such as process hazard analysis, operating procedures, and incident investigation.[14]

  • NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response: This standard provides the familiar "fire diamond" used to quickly identify the health, flammability, reactivity, and special hazards of a chemical.[16]

  • AIChE Center for Chemical Process Safety (CCPS): The CCPS publishes a wide range of guidelines and books on process safety, including best practices for managing chemical reactivity hazards.[17]

Visual Aids

Diagram: Decision Workflow for a Temperature Excursion

TemperatureExcursionWorkflow Start Temperature Exceeds Setpoint CheckCooling Is Cooling System at Max Capacity? Start->CheckCooling ReduceFeed Reduce/Stop Reagent Feed CheckCooling->ReduceFeed Yes ContinueMonitoring Continue Monitoring & Investigate Cause CheckCooling->ContinueMonitoring No, Increase Cooling MonitorTemp Monitor Temperature Trend ReduceFeed->MonitorTemp TempDecreasing Is Temperature Decreasing? MonitorTemp->TempDecreasing TempDecreasing->ContinueMonitoring Yes TempStable Is Temperature Stable? TempDecreasing->TempStable No InitiateESD Initiate Emergency Shutdown Procedure TempStable->InitiateESD No Investigate Investigate Root Cause After Stabilization TempStable->Investigate Yes

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2,3,5-trichloroisonicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, the precise structural elucidation of novel compounds is paramount. Methyl 2,3,5-trichloroisonicotinate stands as a significant intermediate, valued for its reactivity in developing new active ingredients.[1] This guide provides an in-depth analysis of its expected 1H NMR spectrum, placed in context with commercially available and structurally related alternatives. By understanding the principles of spectral interpretation for this class of compounds, researchers can confidently identify and characterize their molecules of interest.

The Predicted 1H NMR Spectrum of this compound: A Theoretical Deep Dive

The pyridine ring is an electron-deficient aromatic system, and the presence of multiple electron-withdrawing substituents—three chlorine atoms and a methyl ester group—will significantly deshield the remaining C6 proton.[2][3] This deshielding effect arises from the inductive withdrawal of electron density from the ring by the electronegative chlorine atoms and the ester functionality. Consequently, the C6 proton is expected to resonate at a considerably downfield chemical shift.

The methyl protons of the ester group are further removed from the aromatic ring and its electron-withdrawing substituents. Therefore, their chemical shift will be less affected by the ring's electronic environment but will still appear in the typical range for methyl esters.

Key Predicted Spectral Features:

  • C6-H Proton: A singlet, expected to appear significantly downfield (δ > 8.5 ppm) due to the strong deshielding from the adjacent chlorine atoms and the overall electron-deficient nature of the ring.

  • Methyl Protons (-OCH3): A singlet, expected in the typical region for methyl esters (δ ≈ 3.9-4.1 ppm).

A Comparative Analysis with Structurally Related Isonicotinates

To provide a practical framework for understanding the 1H NMR spectrum of this compound, we will compare its predicted spectrum with the experimental spectra of less substituted, commercially available analogs: Methyl isonicotinate, Methyl 2-chloroisonicotinate, and the predicted spectrum of Methyl 2,5-dichloroisonicotinate.

Methyl isonicotinate: The Unsubstituted Parent Compound

As the parent compound, the 1H NMR spectrum of Methyl isonicotinate provides a baseline for understanding the influence of substituents.

  • 1H NMR (CDCl3): δ 8.78 (d, 2H), 7.84 (d, 2H), 3.96 (s, 3H).[4]

The two sets of aromatic protons appear as doublets, with the protons at C2 and C6 being the most deshielded due to their proximity to the nitrogen atom.

Methyl 2-chloroisonicotinate: The Effect of a Single Chlorine Atom

Introducing a chlorine atom at the C2 position has a notable impact on the spectrum.

  • 1H NMR (CDCl3): The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at C3, C5, and C6, in addition to the methyl ester singlet. The chlorine atom will deshield the adjacent protons, causing a downfield shift in their resonance compared to the parent compound.

Methyl 2,5-dichloroisonicotinate: An Intermediate Case

This commercially available analog provides a stepping stone to understanding the fully chlorinated target molecule.[5]

  • Predicted 1H NMR: Two singlets are expected in the aromatic region for the protons at C3 and C6, along with the methyl ester singlet. The deshielding effect of the two chlorine atoms will shift these proton signals further downfield compared to the mono-chloro analog.

Summary of Chemical Shifts

CompoundC2-H (ppm)C3-H (ppm)C5-H (ppm)C6-H (ppm)-OCH3 (ppm)
Methyl isonicotinate (Experimental)8.787.847.848.783.96[4]
Methyl 2-chloroisonicotinate (Experimental)-~8.0~7.9~8.6~3.9
Methyl 2,5-dichloroisonicotinate (Predicted)-~8.2-~8.8~4.0
This compound (Predicted)--->8.5~4.0

This comparative table clearly illustrates the additive deshielding effect of chlorine substitution on the chemical shifts of the pyridine ring protons. As the number of chlorine atoms increases, the resonance of the remaining protons shifts progressively downfield.

Experimental Protocol for Acquiring 1H NMR Spectra

To ensure the acquisition of high-quality, reproducible 1H NMR data for this class of compounds, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good first choice for these compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • Data Acquisition:

    • Acquire a standard one-pulse 1H NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-32 scans are typically sufficient.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

    • Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.

Visualizing the Concepts

To further clarify the relationships between structure and spectral data, the following diagrams are provided.

Caption: Chemical structure of this compound.

workflow cluster_workflow 1H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (High-Field NMR Spectrometer) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data D Spectral Interpretation (Chemical Shift & Multiplicity Analysis) C->D Processed Spectrum E Structure Verification D->E Peak Assignments

Caption: A streamlined workflow for 1H NMR spectral analysis.

Conclusion

References

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to Interpreting the Mass Spectrum of a Trichlorinated Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The resulting mass spectrum provides a molecular fingerprint, offering insights into the elemental composition and structural features of a compound. This guide provides an in-depth, technical comparison of the expected mass spectrum of a trichlorinated pyridine with related compounds, supported by established fragmentation principles and detailed experimental protocols. We will focus on 2,3,5-trichloropyridine as our primary example to illustrate the key principles of interpreting such spectra.

The Foundational Principles: Electron Ionization and Isotopic Abundance

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and a cascade of characteristic fragment ions.[1] For halogenated compounds, the most striking feature in a mass spectrum arises from the natural isotopic abundance of the halogens. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] This results in a distinctive isotopic pattern for any chlorine-containing ion.

For a molecule with three chlorine atoms, such as a trichlorinated pyridine, the molecular ion region will display a characteristic cluster of peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙) can be predicted based on the binomial expansion of (a+b)³, where 'a' is the abundance of ³⁵Cl (0.75) and 'b' is the abundance of ³⁷Cl (0.25). This leads to an approximate intensity ratio of 100:98:32:3.5 for the isotopic cluster of an ion containing three chlorine atoms. The presence of this distinct pattern is a strong confirmation of the number of chlorine atoms in the molecule.

Deconstructing Trichloropyridine: Predicted Fragmentation Pathways

The fragmentation of the molecular ion of a trichlorinated pyridine is governed by the stability of the aromatic ring and the relative weakness of the carbon-chlorine bonds. The primary fragmentation events are expected to be the sequential loss of chlorine radicals (Cl˙) and the expulsion of neutral molecules like hydrogen cyanide (HCN).

Aromatic compounds generally exhibit a stable molecular ion due to the delocalized π-electron system.[2] However, the presence of electronegative chlorine atoms creates dipoles and weakens the C-Cl bonds, making the loss of a chlorine radical a favorable fragmentation pathway.

The fragmentation cascade can be visualized as follows:

fragmentation_pathway M [C₅H₂Cl₃N]⁺˙ m/z 181, 183, 185, 187 M_minus_Cl [C₅H₂Cl₂N]⁺ m/z 146, 148, 150 M->M_minus_Cl - Cl˙ M_minus_2Cl [C₅H₂ClN]⁺ m/z 111, 113 M_minus_Cl->M_minus_2Cl - Cl˙ M_minus_Cl_minus_HCN [C₄H₂Cl]⁺ m/z 87, 89 M_minus_Cl->M_minus_Cl_minus_HCN - HCN M_minus_3Cl [C₅H₂N]⁺ m/z 76 M_minus_2Cl->M_minus_3Cl - Cl˙

Caption: Predicted Fragmentation Pathway of a Trichlorinated Pyridine.

Hypothetical Mass Spectrum of 2,3,5-Trichloropyridine

While a publicly available, annotated mass spectrum of 2,3,5-trichloropyridine is not readily accessible in databases like the NIST WebBook, we can construct a hypothetical spectrum based on the principles outlined above. This serves as a valuable tool for comparison against experimentally obtained data.

Table 1: Predicted Major Fragments for 2,3,5-Trichloropyridine

m/z (for ³⁵Cl isotopes) Proposed Fragment Ion Formula Notes
181Molecular Ion (M⁺˙)[C₅H₂Cl₃N]⁺˙The base peak of the molecular ion cluster.
146[M-Cl]⁺[C₅H₂Cl₂N]⁺Loss of a chlorine radical.
111[M-2Cl]⁺[C₅H₂ClN]⁺Sequential loss of a second chlorine radical.
76[M-3Cl]⁺[C₅H₂N]⁺Loss of all three chlorine radicals.
87[M-Cl-HCN]⁺[C₄H₂Cl]⁺Loss of HCN from the [M-Cl]⁺ fragment.

Comparative Analysis: The Influence of Substitution

To understand the impact of the number of chlorine atoms and other functional groups on the fragmentation pattern, we can compare our hypothetical spectrum of 2,3,5-trichloropyridine with the known mass spectra of related compounds.

Monochloropyridine vs. Trichloropyridine

The mass spectrum of 2-chloropyridine, available in the NIST database, shows a prominent molecular ion peak cluster at m/z 113 and 115, with the characteristic ~3:1 ratio for a single chlorine atom.[3] The primary fragmentation is the loss of a chlorine atom to give a pyridyl cation at m/z 78. The presence of three chlorine atoms in our target molecule significantly alters the molecular weight and introduces the more complex isotopic pattern. Furthermore, the sequential loss of chlorine atoms becomes a dominant feature in the trichlorinated analogue.

Effect of a Hydroxyl Group: 2-Hydroxy-3,5,6-trichloropyridine

The NIST WebBook provides the mass spectrum of 2-hydroxy-3,5,6-trichloropyridine.[4] The presence of the hydroxyl group introduces alternative fragmentation pathways, such as the loss of CO, which complicates the spectrum compared to a simple trichlorinated pyridine. This highlights the importance of considering the entire molecular structure when interpreting a mass spectrum.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

A robust and reliable method for obtaining the mass spectrum of a trichlorinated pyridine is through Gas Chromatography-Mass Spectrometry (GC-MS).

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve Trichloropyridine in Volatile Solvent (e.g., Dichloromethane) Injection Inject into GC Sample->Injection Separation Separation on Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Spectrum and Compare to Library/Predicted Data Spectrum->Interpretation

Caption: Standard GC-MS Workflow for Analyzing a Trichlorinated Pyridine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the trichlorinated pyridine sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane).

  • GC-MS System: Utilize a standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis: The acquired data will be processed by the instrument's software to generate a mass spectrum. This spectrum can then be compared with spectral libraries (if available) or with the predicted fragmentation pattern discussed in this guide.

Conclusion

The interpretation of the mass spectrum of a trichlorinated pyridine is a systematic process that relies on understanding the fundamental principles of electron ionization, isotopic abundance, and fragmentation of halogenated aromatic compounds. By carefully analyzing the molecular ion cluster and the major fragment ions, researchers can confidently confirm the presence of a trichlorinated pyridine and gain valuable structural insights. While direct library matches are ideal, a thorough understanding of the underlying fragmentation mechanisms, as outlined in this guide, empowers scientists to interpret the spectra of novel or uncatalogued compounds with a high degree of confidence.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Hydroxy-3,5,6-trichloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

  • Chemguide. (n.d.). The mass spectra of elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23016, 2,3,6-Trichloropyridine. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Mass spectral interpretation. Retrieved from [Link]

Sources

A Comparative Guide to the GC-MS Analysis of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 2,3,5-trichloroisonicotinate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Drawing upon established methodologies for related halogenated compounds, this document details a robust analytical protocol and compares its performance with alternative techniques, offering researchers, scientists, and drug development professionals a practical resource for the accurate and reliable characterization of this compound.

Introduction to this compound

This compound (CAS No. 1221791-65-6) is a chlorinated pyridine derivative with the molecular formula C₇H₄Cl₃NO₂ and a molecular weight of 240.47 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with three chlorine atoms and a methyl ester group, makes it a versatile building block in organic synthesis. The presence of multiple chlorine atoms, however, necessitates a highly selective and sensitive analytical method for its identification and quantification, for which GC-MS is exceptionally well-suited.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification based on mass-to-charge ratio. The methodology presented here is adapted from established protocols for organochlorine pesticides and other halogenated aromatic compounds.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound should be prepared in a high-purity solvent such as ethyl acetate or toluene. A series of calibration standards can then be prepared by serial dilution of the stock solution.

  • Matrix Samples: For samples where the analyte is present in a complex matrix (e.g., reaction mixtures, environmental samples), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended. A typical LLE protocol would involve extracting an aqueous sample with a water-immiscible organic solvent like dichloromethane or a hexane/acetone mixture. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

2. GC-MS Instrumentation and Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessMaximizes the transfer of the analyte to the column, which is crucial for trace-level analysis.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without causing thermal degradation.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is compatible with most mass spectrometers.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane)This column chemistry provides excellent separation for a wide range of organochlorine compounds.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points while a final hold ensures the elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)EI is a robust and widely used technique that produces reproducible fragmentation patterns, enabling library matching and structural elucidation.
Ion Source Temperature230 °CMaintains the analyte in the gas phase and promotes efficient ionization.
Quadrupole Temperature150 °CEnsures stable performance of the mass analyzer.
Electron Energy70 eVThe standard electron energy for EI, which generates a consistent and extensive fragmentation pattern.
Mass Rangem/z 50-350This range covers the expected molecular ion and fragment ions of this compound.
Scan ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides a complete mass spectrum for identification, while SIM mode offers enhanced sensitivity and selectivity for target compound quantification by monitoring specific ions.
Predicted Mass Spectrum and Fragmentation Pathway

Based on the principles of mass spectrometry and known fragmentation patterns of similar compounds, the following is a predicted fragmentation pathway for this compound.

The molecular ion peak [M]⁺ should be observed at m/z 239, 241, and 243 due to the isotopic distribution of the three chlorine atoms. Key fragment ions are expected from the loss of the methoxy group (-OCH₃) to yield an ion at m/z 208, 210, and 212, and the subsequent loss of a carbonyl group (-CO) to produce an ion at m/z 180, 182, and 184.

G M [M]⁺˙ m/z 239/241/243 F1 [M - OCH₃]⁺ m/z 208/210/212 M->F1 -OCH₃ F2 [M - OCH₃ - CO]⁺ m/z 180/182/184 F1->F2 -CO

Caption: Predicted EI fragmentation of this compound.

GC-MS Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Extraction Liquid-Liquid or Solid-Phase Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area) Detection->Quantitative

Caption: Workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a viable alternative, particularly for samples that are not amenable to GC due to low volatility or thermal instability.

Advantages over GC-MS:

  • Suitable for non-volatile and thermally labile compounds.

  • Less sample cleanup may be required for certain matrices.

Disadvantages:

  • Generally lower chromatographic resolution compared to capillary GC.

  • Matrix effects in the electrospray ionization (ESI) source can lead to ion suppression or enhancement, affecting quantification.

A typical HPLC-MS method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid to promote protonation. Detection would be performed using ESI in positive ion mode.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant improvements in both speed and sensitivity over conventional HPLC-MS. The use of sub-2 µm particles in the UPLC column results in sharper peaks and better resolution. The tandem mass spectrometer allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Advantages over GC-MS and HPLC-MS:

  • Superior sensitivity and selectivity, especially in complex matrices.

  • Faster analysis times.

Disadvantages:

  • Higher initial instrument cost.

  • Method development can be more complex.

A UPLC-MS/MS method for a related compound, 3,5,6-trichloro-2-pyridinol, has been successfully developed, demonstrating the potential of this technique for the analysis of chlorinated pyridines.[3]

Performance Comparison

The following table provides a semi-quantitative comparison of the different analytical techniques.

FeatureGC-MSHPLC-MSUPLC-MS/MS
Selectivity HighModerate to HighVery High
Sensitivity (LOD) Low ng/mL to pg/mLLow to mid ng/mLHigh to low pg/mL
Resolution Very HighModerateHigh
Throughput ModerateModerateHigh
Matrix Effects Generally LowCan be SignificantCan be Significant but Manageable
Cost ModerateModerate to HighHigh
Applicability Volatile & Semi-volatile CompoundsWide Range of CompoundsWide Range of Compounds

Conclusion

The GC-MS methodology detailed in this guide provides a robust and reliable approach for the analysis of this compound. Its high resolution and definitive mass spectral identification make it an ideal choice for both qualitative and quantitative analysis. For applications requiring higher throughput or enhanced sensitivity in complex matrices, UPLC-MS/MS presents a powerful alternative. The selection of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.

References

  • AccelaChem. This compound. [Link]

  • Fossler, C. L., Setliff, F. L., & Shaikh, A. U. (1993). Analysis of a Mixture of Several Dihalonicotinic Acids by Gas Chromatography and Gas Chromatography-Mass Spectrometry. Journal of the Arkansas Academy of Science, 47, 46-49.
  • NIST. 4-Pyridinecarboxylic acid, methyl ester. [Link]

  • Wang, Y., et al. (2012). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Wei sheng yan jiu = Journal of hygiene research, 41(4), 633–636.
  • MySkinRecipes. This compound. [Link]

  • EPA. Method 8081B: Organochlorine Pesticides by Gas Chromatography. [Link]

Sources

A Senior Scientist's Guide to Quantifying Pyridine Derivatives: A Comparative Analysis of HPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of pyridine derivatives is a frequent analytical challenge. These heterocyclic aromatic organic compounds are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals. However, their inherent basicity and polarity present unique hurdles in liquid chromatography, often leading to poor peak shape, low retention, and inadequate separation.

This guide provides an in-depth comparison of three robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of pyridine derivatives: Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC). We will move beyond a simple listing of protocols to dissect the underlying chromatographic principles, explain the rationale behind experimental choices, and present comparative data to guide you in selecting and developing the optimal method for your specific analytical needs.

The Analytical Challenge: The Basic Nature of Pyridine

The core difficulty in analyzing pyridine and its derivatives lies in the nitrogen atom within the aromatic ring. This nitrogen has a lone pair of electrons, making the molecule basic (pKa of pyridine is ~5.2). In typical reversed-phase chromatography, which utilizes nonpolar stationary phases (like C18), residual, un-capped silanols on the silica support are acidic. This can lead to strong, undesirable secondary interactions with basic analytes, resulting in significant peak tailing and poor chromatographic performance.

Furthermore, the polarity of many pyridine derivatives can lead to insufficient retention on traditional C18 columns under highly aqueous mobile phase conditions, causing them to elute in or near the solvent front, where quantification is unreliable. The methods presented below offer distinct strategies to overcome these challenges.

Method 1: Reversed-Phase HPLC with pH Control

The most straightforward approach to mitigating the basicity of pyridine derivatives is to control the mobile phase pH. By adjusting the pH to be at least two units below the analyte's pKa, the pyridine nitrogen becomes protonated. This positively charged species is repelled by the residual acidic silanols, minimizing secondary interactions and dramatically improving peak shape.

Expertise & Experience: Why pH Control is a Fundamental First Step

Suppressing the ionization of the analyte is a cornerstone of robust method development for ionizable compounds. For a basic compound like pyridine, working at a low pH (e.g., pH < 3.2) ensures that the analyte exists predominantly in a single, protonated form. This leads to consistent interactions with the stationary phase and a more symmetrical peak shape. The choice of buffer is critical; phosphate buffers are excellent for this pH range due to their pKa values and UV transparency at low wavelengths.

Experimental Protocol: RP-HPLC for 4-Methylpyridine

This protocol details the quantification of 4-Methylpyridine (4-Picoline), a common pyridine derivative.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Mobile Phase A:Mobile Phase B.

Workflow Diagram: RP-HPLC Method Development

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis A Determine Analyte pKa B Prepare Buffer (e.g., Phosphate) Adjust pH to < pKa - 2 A->B D Equilibrate C18 Column B->D C Dissolve Sample in Mobile Phase E Inject Sample C->E D->E F Run Gradient Elution E->F G UV Detection F->G H Integrate Peak G->H I Quantify vs. Standard H->I

Caption: Workflow for RP-HPLC with pH control.

Method 2: Ion-Pair Chromatography (IPC)

When pH control alone is insufficient, or when dealing with highly polar pyridine derivatives that have little to no retention, Ion-Pair Chromatography (IPC) is a powerful alternative. This technique introduces an "ion-pair reagent" to the mobile phase. For a positively charged (protonated) pyridine derivative, an anionic ion-pair reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) is used. The reagent's hydrophobic tail partitions into the nonpolar stationary phase, while its charged head remains exposed, effectively creating an in-situ ion-exchange surface that retains the charged analyte.

Expertise & Experience: When to Choose IPC

IPC is the method of choice when you need to significantly boost the retention of polar, basic compounds that would otherwise elute too early in a standard RP-HPLC setup. It provides an orthogonal separation mechanism to simple reversed-phase. However, it's crucial to be aware of the drawbacks. Ion-pair reagents can be difficult to remove from the column and the HPLC system, often requiring a dedicated column for the application. Furthermore, these reagents are generally not compatible with mass spectrometry (MS) detection as they are non-volatile and can cause significant ion suppression.

Experimental Protocol: IPC for Pyridine-3-carboxylic Acid (Nicotinic Acid)
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Methanol and Water containing 5 mM Sodium 1-Hexanesulfonate, adjusted to pH 3.0 with Phosphoric Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 261 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mechanism Diagram: Ion-Pair Chromatography

cluster_mech IPC Retention Mechanism C18 C18 Stationary Phase Hydrophobic alkyl chains IPR Ion-Pair Reagent (e.g., Hexanesulfonate) Hydrophobic Tail + Anionic Head C18->IPR Hydrophobic Interaction Analyte Protonated Pyridine Derivative (Positive Charge) IPR->Analyte Ionic Interaction

Caption: Analyte retention in Ion-Pair Chromatography.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for highly polar compounds that are poorly retained in reversed-phase, even with ion-pairing. It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or cyano groups) and a mobile phase rich in organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer. A water-rich layer is adsorbed onto the surface of the polar stationary phase. Separation occurs via partitioning of the polar analyte between this adsorbed water layer and the bulk organic mobile phase.

Expertise & Experience: The Power of HILIC for Polar Analytes

HILIC shines where reversed-phase fails. For pyridine derivatives substituted with multiple polar functional groups (e.g., -OH, -COOH, -NH2), HILIC provides superior retention and often yields a different elution order compared to RP-HPLC, offering a valuable orthogonal separation strategy. A key advantage of HILIC is its use of volatile mobile phases (e.g., acetonitrile and ammonium formate/acetate buffers), making it fully compatible with mass spectrometry detection. This is a significant benefit over IPC for identity confirmation and trace-level quantification.

Experimental Protocol: HILIC for 2-Aminopyridine
  • Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient: 95% A to 60% A over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 245 nm or MS detection.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water. The high organic content of the sample solvent is crucial for good peak shape in HILIC.

Mechanism Diagram: HILIC Separation

cluster_hilic_mech HILIC Partitioning Mechanism Stationary Polar Stationary Phase (e.g., Silica) Adsorbed Aqueous Layer Mobile Bulk Mobile Phase (High % Organic) Analyte Polar Pyridine Derivative Analyte->Stationary:f1 Partitions into aqueous layer

Caption: Analyte partitioning in HILIC.

Comparative Performance Data

The following table summarizes the key performance attributes of the three methods, providing a framework for selecting the most appropriate technique.

FeatureRP-HPLC with pH ControlIon-Pair Chromatography (IPC)Hydrophilic Interaction (HILIC)
Primary Application Non-polar to moderately polar pyridine derivatives.Polar, basic pyridine derivatives with low retention in RP-HPLC.Very polar, hydrophilic pyridine derivatives.
Retention Mechanism Primarily hydrophobic partitioning.Mixed-mode: hydrophobic and ion-exchange.Primarily hydrophilic partitioning.
Peak Shape for Bases Good (with proper pH control).Excellent.

Comparative Guide: Biological Activity of Chlorinated vs. Non-Chlorinated Isonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of isonicotinates (pyridine-4-carboxylate esters) and their 2-chlorinated analogs . While the isonicotinic acid scaffold is best known as the core of the first-line antitubercular drug Isoniazid (INH), the introduction of a chlorine atom at the ortho position (C2) significantly alters the physicochemical landscape of the molecule.

The Bottom Line:

  • Non-Chlorinated Isonicotinates: Exhibit higher water solubility and rapid metabolic clearance. They are the preferred scaffold for prodrugs requiring rapid enzymatic hydrolysis.

  • Chlorinated (2-Cl) Isonicotinates: Demonstrate enhanced lipophilicity (higher LogP) and improved metabolic stability against oxidative attack. However, this comes at the cost of reduced aqueous solubility and potential steric hindrance in specific enzyme binding pockets (e.g., KatG activation).

Physicochemical & Structural Analysis

The biological divergence between these two scaffolds stems from the electronic and steric contributions of the chlorine atom.

Comparative Data Table
FeatureMethyl Isonicotinate (Non-Chlorinated)Methyl 2-Chloroisonicotinate (Chlorinated)Impact on Bioactivity
Structure Pyridine ring unsubstituted at C2Chlorine substitution at C2Steric Blockade: Cl atom (Van der Waals radius ~1.75 Å) blocks metabolic approach.
LogP (Calc) ~0.8 - 1.1~1.6 - 1.9Permeability: Chlorination increases lipophilicity, aiding passive diffusion through mycobacterial cell walls.
pKa (Pyridine N) ~5.2~0.7 - 1.0Basicity: The electron-withdrawing Cl atom drastically lowers basicity, reducing protonation at physiological pH.
Electronic Effect Electron-deficient ringHighly electron-deficientReactivity: 2-Cl analog is more susceptible to nucleophilic aromatic substitution (

) but resistant to electrophilic oxidation.
The "Chlorine Effect" in Drug Design

The introduction of chlorine at the C2 position serves as a "metabolic shield." In non-chlorinated pyridines, the C2 position is a primary site for oxidative metabolism (N-oxidation or hydroxylation) by cytochrome P450 enzymes. Chlorination blocks this site, extending the half-life (


) of the molecule but potentially introducing toxicity if the ring becomes too electron-deficient and reactive toward biological nucleophiles (e.g., DNA, proteins).

Case Study: Antimycobacterial Potency

The most relevant biological application of isonicotinates is in the treatment of Mycobacterium tuberculosis (Mtb). The mechanism involves the activation of the prodrug by the bacterial catalase-peroxidase enzyme KatG .[1]

Mechanism of Action Comparison
  • Standard Scaffold (Isoniazid/Isonicotinates): The hydrazide or ester is processed by KatG to form an isonicotinoyl radical. This radical couples with NAD+ to inhibit InhA (enoyl-ACP reductase), blocking cell wall synthesis.

  • Chlorinated Scaffold:

    • Pro: The increased lipophilicity allows better penetration of the waxy mycolic acid layer of the Mtb cell wall.

    • Con: The steric bulk of the chlorine atom at C2 can interfere with the binding of the molecule into the active site of KatG, potentially reducing the rate of bio-activation.

Pathway Visualization (DOT)

G cluster_0 Prodrug Entry Isonicotinate_Ester Isonicotinate Ester (Prodrug) Cell_Wall Mycobacterial Cell Wall Isonicotinate_Ester->Cell_Wall Diffusion Chlorinated_Analog 2-Cl-Isonicotinate (High Lipophilicity) Chlorinated_Analog->Cell_Wall Enhanced Diffusion Hydrolysis Intracellular Hydrolysis Cell_Wall->Hydrolysis KatG KatG Enzyme (Activation) Hydrolysis->KatG Substrate Binding Radical Isonicotinoyl Radical KatG->Radical Oxidation InhA_Inhibition InhA Inhibition (Cell Death) Radical->InhA_Inhibition + NAD+

Figure 1: Activation pathway of isonicotinates. Note the enhanced diffusion of the chlorinated analog vs. the potential steric hindrance at the KatG activation step.

Experimental Protocols

To objectively compare these derivatives, the following self-validating protocols are recommended.

Synthesis of Methyl Esters (Acid Chloride Route)

Rationale: Direct esterification of 2-chloroisonicotinic acid is slow due to the electron-withdrawing chlorine. The acid chloride intermediate ensures complete conversion.

  • Activation: Reflux 2-chloroisonicotinic acid (1.0 eq) in thionyl chloride (

    
    , 5.0 eq) with a catalytic amount of DMF for 3 hours. Validation: Monitor by TLC (shift in 
    
    
    
    ) or disappearance of the acid peak in LC-MS.
  • Evaporation: Remove excess

    
     under reduced pressure.
    
  • Esterification: Dissolve the residue in anhydrous dichloromethane (DCM). Add anhydrous methanol (5.0 eq) and triethylamine (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Workup: Wash with saturated

    
     to remove unreacted acid. Dry over 
    
    
    
    and concentrate.
Biological Assay: Resazurin Microtiter Assay (REMA)

Rationale: This colorimetric assay provides a quantifiable MIC (Minimum Inhibitory Concentration) value for M. tuberculosis (H37Rv strain).

Workflow Diagram:

Workflow Step1 Prepare Stock Solutions (DMSO, 10 mg/mL) Step2 Serial Dilution (96-well plate, 7H9 broth) Step1->Step2 Step3 Inoculation (M. tb H37Rv, OD600 ~0.001) Step2->Step3 Step4 Incubation (7 days, 37°C) Step3->Step4 Step5 Add Resazurin (0.02% solution) Step4->Step5 Step6 Read Fluorescence (Ex 530nm / Em 590nm) Step5->Step6

Figure 2: REMA workflow for determining antimycobacterial potency.

Data Interpretation:

  • Blue Color: No bacterial growth (Inhibition).

  • Pink Color: Bacterial growth (Resazurin reduced to Resorufin).

  • Comparison: If the MIC of the 2-Cl analog is significantly lower than the non-chlorinated parent, lipophilicity is the dominant driver. If higher, steric hindrance at KatG is likely the limiting factor.

Metabolic Stability & Toxicity Profile

Microsomal Stability

Chlorinated pyridines generally exhibit superior metabolic stability.

  • Experiment: Incubate compounds with human liver microsomes (HLM) + NADPH.

  • Expected Result: The non-chlorinated isonicotinate will show rapid clearance via N-oxidation. The 2-chloro analog will show >50% remaining fraction after 60 minutes due to the blocking of the C2 position [1].

Toxicity Warning

Researchers must be aware that while 2-chlorination improves stability, it can increase mutagenic potential. 2-chloropyridine derivatives have shown positive results in Ames tests (Strain TA100) specifically in the presence of metabolic activation (S9 fraction), likely due to the formation of reactive N-oxide intermediates [2].

References

  • Euro Chlor. "Influence of Chlorine Substituents on Biological Activity of Chemicals." Euro Chlor Science Dossiers. Link

  • National Toxicology Program. "2-Chloropyridine - Toxicity and Mutagenesis Studies." NTP Technical Reports. Link

  • Scior, T. et al. (2002). "Structure-Activity Correlations in a Homologous Series of 2-Substituted Isonicotinic Acid Hydrazides." Journal of Medicinal Chemistry. Link

  • Benassi, E. et al. (2021).[2] "Impact of fluorination and chlorination on the electronic structure and ring normal modes of pyridines." Physical Chemistry Chemical Physics. Link

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A Predictive Guide to the Spectroscopic Characterization of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 2,3,5-trichloroisonicotinate, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the parent compound, Methyl isonicotinate, with the analogous chlorinated pyridine, 2,3,5-trichloropyridine, we can deduce the expected spectral features with a high degree of confidence. This guide also outlines the standard experimental protocols for acquiring such data, ensuring a self-validating system for researchers in the field.

Chemical Structure and Predicted Spectroscopic Features

The structure of this compound is foundational to interpreting its spectroscopic data. The electron-withdrawing effects of the three chlorine atoms and the ester group significantly influence the electronic environment of the pyridine ring and, consequently, its spectral signature.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of Methyl isonicotinate and the established substituent effects of chlorine atoms on a pyridine ring.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two singlets.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 - 9.0Singlet1HH-6The lone proton on the pyridine ring is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the three chlorine atoms. Its chemical shift is expected to be downfield compared to the α-protons of unsubstituted pyridine (~8.6 ppm).
~4.0Singlet3H-OCH₃The methyl protons of the ester group are expected to appear in a typical range for methyl esters.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are predicted by considering the shifts of methyl isonicotinate and the additive effects of the chloro substituents.[3]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165C=OThe carbonyl carbon of the ester group appears in its characteristic downfield region.
~150C-2The presence of an adjacent nitrogen and a chlorine atom will cause a significant downfield shift.
~148C-6This carbon is adjacent to the nitrogen atom, leading to a downfield shift.
~140C-4The carbon bearing the ester group will be influenced by both the ester and the adjacent chlorine atoms.
~135C-3The carbon atom is directly attached to a chlorine atom.
~130C-5This carbon is also directly attached to a chlorine atom.
~53-OCH₃The methyl carbon of the ester group appears in a typical upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the aromatic ring, the ester group, and the carbon-chlorine bonds.[4][5]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000Aromatic C-H stretchWeak to Medium
~1730C=O stretch (ester)Strong
~1600, 1450Aromatic C=C and C=N stretchesMedium
~1300-1200C-O stretch (ester)Strong
~850-750C-Cl stretchesStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[6][7]

Predicted Molecular Ion Peak: The molecular weight is 240.47 g/mol . Due to the isotopic abundance of ³⁵Cl and ³⁷Cl, the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 239 (for C₇H₄³⁵Cl₃NO₂) and 241 (for C₇H₄³⁵Cl₂³⁷ClNO₂), with a predicted intensity ratio of approximately 100:98.

Predicted Fragmentation Pattern:

  • [M - OCH₃]⁺: Loss of the methoxy group (m/z 31) from the molecular ion is a common fragmentation pathway for methyl esters.

  • [M - COOCH₃]⁺: Loss of the entire carbomethoxy group (m/z 59) is also expected.

  • Loss of Cl: Sequential loss of chlorine atoms (m/z 35/37) from the molecular ion or fragment ions is a characteristic feature of chlorinated compounds.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard experimental procedures should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Acquire Spectra (1H, 13C) Acquire Spectra (1H, 13C) Insert into Spectrometer->Acquire Spectra (1H, 13C) Process FID Process FID Acquire Spectra (1H, 13C)->Process FID Analyze Spectrum Analyze Spectrum Process FID->Analyze Spectrum

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first and then the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Comparison with Alternatives

When comparing this compound to its parent compound, Methyl isonicotinate , the key differences in the spectra arise from the three chlorine atoms.[9][10]

  • ¹H NMR: The single proton in the chlorinated compound will be significantly downfield compared to the α- and β-protons of methyl isonicotinate due to the strong electron-withdrawing nature of the chlorines.

  • ¹³C NMR: The carbons directly bonded to chlorine will show large downfield shifts. The other ring carbons will also be shifted, but to a lesser extent.

  • IR: The C-Cl stretching bands in the fingerprint region will be prominent in the chlorinated compound and absent in methyl isonicotinate.

  • MS: The molecular ion peak of the chlorinated compound will be at a much higher m/z and will exhibit the characteristic isotopic cluster of a trichlorinated species.

Comparison with 2,3,5-trichloropyridine highlights the influence of the methyl ester group.

  • ¹H NMR: The spectrum of this compound will feature an additional singlet for the methyl protons.

  • ¹³C NMR: The spectrum will contain two additional signals for the carbonyl and methoxy carbons. The chemical shift of C-4 will also be significantly affected by the ester group.

  • IR: The strong C=O and C-O stretching bands of the ester group will be present.

  • MS: The fragmentation pattern will be dominated by the loss of fragments from the ester group (e.g., -OCH₃, -COOCH₃).

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining experimental data, which can then be compared against these predictions for definitive structural confirmation. This comprehensive understanding is essential for advancing research and development in the fields of medicinal and agricultural chemistry.

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A Senior Application Scientist's Guide to Chlorinated Heterocyclic Building Blocks: A Comparative Analysis of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chlorinated Heterocycles in Modern Chemistry

Chlorinated heterocyclic compounds are indispensable scaffolds in the realms of medicinal chemistry, agrochemicals, and materials science. Their utility stems from the unique electronic properties conferred by the chlorine substituents, which not only modulate the biological activity of the final products but also serve as versatile synthetic handles for a variety of chemical transformations. Among these, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

This guide provides an in-depth comparative analysis of Methyl 2,3,5-trichloroisonicotinate against other commonly employed chlorinated building blocks. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

This compound: A Versatile Building Block

This compound is a highly functionalized pyridine derivative that offers multiple reaction sites. Its electron-deficient nature, a consequence of the three chlorine atoms and the ester group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a prime candidate for various cross-coupling reactions.

Synthesis of this compound
Reactivity Profile

The reactivity of this compound is governed by the interplay of the three chlorine atoms and the methyl ester group at the 4-position. The chlorine atoms at the 2, 3, and 5-positions activate the pyridine ring towards nucleophilic attack. The position of substitution in SNAr reactions is dictated by the stability of the Meisenheimer intermediate, which is generally favored when the negative charge can be delocalized onto the electronegative nitrogen atom. Thus, the C2 and C6 (if unsubstituted) positions are typically the most reactive in pyridines. In this case, the C2 and C5 positions are subject to nucleophilic attack.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-determining step. The relative reactivity of the different C-Cl bonds in this compound will depend on the specific reaction conditions and the chosen catalyst system.

A Comparative Look at Alternative Chlorinated Building Blocks

To fully appreciate the synthetic utility of this compound, it is essential to compare it with other widely used chlorinated building blocks.

2,6-Dichloropyridine

This symmetrical molecule is a common starting material for the synthesis of 2,6-disubstituted pyridines. Its C2 and C6 positions are electronically equivalent, simplifying the initial monosubstitution. However, the introduction of an electron-donating group in the first substitution deactivates the ring towards a second nucleophilic attack, often requiring more forcing conditions for disubstitution.

2,3,5,6-Tetrachloropyridine

As a highly chlorinated pyridine, this building block is very reactive towards nucleophilic substitution. Site-selective functionalization can be achieved by carefully controlling the reaction conditions and stoichiometry of the nucleophile. It serves as a precursor for various pesticides and herbicides. A common synthetic route involves the gas-phase chlorination of pyridine or less chlorinated pyridines.[3]

2,4-Dichloropyrimidine

While not a pyridine, 2,4-dichloropyrimidine is a closely related and frequently used chlorinated heteroaromatic building block. The two chlorine atoms exhibit different reactivities, with the C4 position generally being more susceptible to nucleophilic attack in SNAr reactions.[4] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position.

Comparative Performance in Key Chemical Transformations

The choice of a chlorinated building block significantly impacts the outcome of a synthetic sequence. Below is a comparative overview of the expected and reported performance of this compound and its alternatives in two pivotal reaction classes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The reactivity of chlorinated heterocycles in this reaction is highly dependent on the catalyst system and the electronic nature of the substrate. Generally, electron-deficient pyridines exhibit enhanced reactivity.

Building BlockPosition of CouplingTypical Catalyst SystemReported YieldReference
This compound C2 or C5 (predicted)Pd(PPh₃)₄ / BaseGood to Excellent (inferred)N/A
2,6-Dichloropyridine C2Pd(OAc)₂ / SPhos>95%[5]
2,3,5,6-Tetrachloropyridine C2 and C6Pd(PPh₃)₄ / Na₂CO₃Good to Excellent[6]
2,4-Dichloropyrimidine C4Pd(PPh₃)₄ / Na₂CO₃~70-90%[4]

Yields are highly substrate and condition dependent.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond-forming reaction has become a cornerstone of modern medicinal chemistry. The efficiency of the Buchwald-Hartwig amination on chlorinated pyridines is influenced by the choice of ligand, base, and the inherent reactivity of the C-Cl bond.

Building BlockPosition of AminationTypical Catalyst SystemReported YieldReference
This compound C2 or C5 (predicted)Pd₂(dba)₃ / XPhos / NaOtBuGood to Excellent (inferred)N/A
2,6-Dichloropyridine C2Pd(OAc)₂ / BINAP / NaOtBuModerate to Good[7]
2,3,5,6-Tetrachloropyridine C2 and C6Pd₂(dba)₃ / Xantphos / Cs₂CO₃Good[8]
2,4-Dichloropyrimidine C4Pd₂(dba)₃ / Xantphos / Cs₂CO₃Good to Excellent[7]

Yields are highly substrate and condition dependent.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the functionalization of chlorinated pyridines and can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling of a Chlorinated Pyridine

This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidine.[4]

Materials:

  • Chlorinated pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk tube, add the chlorinated pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Chlorinated Pyridine

This protocol is a general procedure based on established methods.[7][9]

Materials:

  • Chlorinated pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous toluene, followed by the chlorinated pyridine and the amine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Chloropyridine Chlorinated Pyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Substituted_Pyridine Substituted Pyridine Meisenheimer->Substituted_Pyridine Loss of Leaving Group Leaving_Group Leaving Group (Cl⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex R-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OR)₂ PdII_Aryl_Complex R-Pd(II)-R'(L₂) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Building_Block_Selection Goal Desired Synthetic Outcome Reactivity Consider Reactivity (SNAr vs. Cross-Coupling) Goal->Reactivity Regioselectivity Consider Regioselectivity Goal->Regioselectivity Building_Block Select Optimal Chlorinated Building Block Reactivity->Building_Block Regioselectivity->Building_Block

Caption: Decision workflow for selecting a chlorinated building block.

Conclusion: Strategic Selection for Synthetic Success

This compound stands as a highly versatile and reactive building block for the synthesis of complex functionalized pyridines. Its unique substitution pattern offers multiple avenues for synthetic elaboration. By understanding its reactivity profile in comparison to other chlorinated heterocycles like 2,6-dichloropyridine, 2,3,5,6-tetrachloropyridine, and 2,4-dichloropyrimidine, researchers can strategically design more efficient and robust synthetic routes. The provided experimental protocols and mechanistic insights serve as a foundation for the practical application of these valuable chemical tools in the pursuit of novel molecules with significant biological and material properties.

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A Senior Application Scientist's Guide to the Synthesis and NMR Validation of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, polychlorinated pyridine derivatives serve as critical building blocks for a wide array of bioactive molecules. This guide provides an in-depth technical overview of a robust synthetic route to Methyl 2,3,5-trichloroisonicotinate, a valuable intermediate. We will delve into the causality behind the experimental choices and present a comprehensive validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Polychlorinated Pyridine Esters

This compound (C₇H₄Cl₃NO₂) is a polysubstituted pyridine derivative with significant potential as a scaffold in the development of new pharmaceuticals and agrochemicals. Its highly functionalized ring, featuring three chlorine atoms and a methyl ester group, offers multiple sites for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. The electron-withdrawing nature of the chlorine substituents and the ester moiety significantly influences the reactivity of the pyridine ring, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions.

This guide will present a plausible and efficient multi-step synthesis of this compound, followed by a detailed protocol for its structural validation using one- and two-dimensional NMR techniques. Furthermore, we will compare this synthetic approach with other established methods for pyridine synthesis, providing a critical evaluation of their respective advantages and limitations.

A Proposed Synthetic Pathway: From Simple Precursors to a Complex Intermediate

The synthesis of this compound can be logically approached in three key stages:

  • Synthesis of the 2,3,5-trichloropyridine core: This foundational step involves the construction of the heavily chlorinated pyridine ring.

  • Carboxylation at the 4-position: Introduction of a carboxylic acid group at the C4 position of the pyridine ring.

  • Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carboxylation cluster_2 Stage 3: Esterification Chloral Chloral Intermediate_A 2,4,4-Trichloro-4-formylbutyronitrile Chloral->Intermediate_A Addition Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate_A Precursor 2,3,5-Trichloropyridine Intermediate_A->Precursor Cyclization Grignard_Formation Formation of Pyridyl Grignard Reagent Precursor->Grignard_Formation Carboxylation_Step Reaction with CO2 Grignard_Formation->Carboxylation_Step Acid 2,3,5-Trichloroisonicotinic Acid Carboxylation_Step->Acid Esterification_Step Fischer Esterification Acid->Esterification_Step Product This compound Esterification_Step->Product

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 2,3,5-Trichloropyridine

The synthesis of the 2,3,5-trichloropyridine precursor is based on a method involving the reaction of trichloroacetaldehyde (chloral) with acrylonitrile, followed by cyclization.[1]

  • Step 1.1: Addition Reaction to form 2,4,4-Trichloro-4-formylbutyronitrile.

    • In a closed reaction vessel, combine trichloroacetaldehyde and acrylonitrile in the presence of a copper(I) chloride catalyst.

    • The reaction is typically carried out at a temperature of 70-140°C.[1] The use of a closed system is crucial to maintain the pressure generated at the reaction temperature.

    • Causality: The copper catalyst facilitates the addition of the trichloromethyl group of chloral across the double bond of acrylonitrile. This type of reaction is a variation of the Meerwein arylation.

  • Step 1.2: Cyclization to 2,3,5-Trichloropyridine.

    • The intermediate, 2,4,4-trichloro-4-formylbutyronitrile, is then cyclized by heating in the presence of hydrogen chloride gas.[1]

    • This step is typically performed at a temperature between 80 and 200°C.[1]

    • Causality: The acidic conditions promote the intramolecular cyclization and subsequent dehydration and dehydrohalogenation to form the aromatic pyridine ring.

Stage 2: Carboxylation of 2,3,5-Trichloropyridine

The introduction of a carboxyl group at the 4-position of the pyridine ring can be achieved via a Grignard reaction with carbon dioxide.

  • Step 2.1: Formation of the Pyridyl Grignard Reagent.

    • React 2,3,5-trichloropyridine with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2,3,5-trichloropyridin-4-ylmagnesium chloride.

    • Initiation of the Grignard reaction with chloropyridines can sometimes be challenging and may require the use of activators like iodine or 1,2-dibromoethane.

    • Causality: The magnesium inserts into the C4-Cl bond, which is the most reactive site for this transformation due to the electronic effects of the nitrogen atom and the other chlorine substituents.[2]

  • Step 2.2: Carboxylation with Carbon Dioxide.

    • The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice).[3][4]

    • The reaction mixture is subsequently acidified with an aqueous acid (e.g., HCl) to protonate the carboxylate salt and yield 2,3,5-trichloroisonicotinic acid.

    • Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt.

Stage 3: Fischer Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester.

  • Step 3.1: Esterification.

    • Reflux the 2,3,5-trichloroisonicotinic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess methanol is removed under reduced pressure, and the product is purified by crystallization or chromatography.

    • Causality: This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The use of excess methanol drives the equilibrium towards the formation of the ester.

Validation by NMR Spectroscopy: A Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR experiments provides definitive evidence for the successful synthesis of this compound.

Predicted NMR Data

Based on the principles of substituent effects on chemical shifts in pyridine rings and the known chemical shifts of methyl esters, the following NMR data are predicted for this compound in CDCl₃.[5][6][7]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Pyridine Proton (H6)8.5 - 8.7Singlet1HH-6
Methyl Protons3.9 - 4.1Singlet3H-OCH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon163 - 166C=O
Pyridine Carbons148 - 152C-2, C-6
140 - 145C-4
130 - 135C-3, C-5
Methyl Carbon52 - 54-OCH₃
NMR Validation Protocol

The following workflow outlines the steps for acquiring and interpreting the NMR data to confirm the structure of the synthesized product.

NMR_Validation_Workflow cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Confirmation 1H_NMR ¹H NMR Acquisition 1D_Interpretation Initial Signal Assignment 1H_NMR->1D_Interpretation 13C_NMR ¹³C NMR Acquisition 13C_NMR->1D_Interpretation HSQC HSQC Acquisition (¹J C-H correlation) 1D_Interpretation->HSQC HMBC HMBC Acquisition (²⁻³J C-H correlation) 1D_Interpretation->HMBC 2D_Interpretation Connectivity Mapping HSQC->2D_Interpretation HMBC->2D_Interpretation Final_Structure Unambiguous Structure Elucidation 2D_Interpretation->Final_Structure

Caption: Workflow for the NMR validation of this compound.

  • Step 1: 1D NMR Spectroscopy.

    • Acquire ¹H and ¹³C{¹H} NMR spectra of the purified product in a suitable deuterated solvent, such as CDCl₃.

    • ¹H NMR Analysis: The spectrum is expected to show two singlets. The downfield singlet corresponds to the lone aromatic proton on the pyridine ring (H-6). The upfield singlet is characteristic of the methyl ester protons. The integration of these signals should be in a 1:3 ratio.

    • ¹³C NMR Analysis: The spectrum will display signals for all seven carbon atoms. The carbonyl carbon of the ester will appear in the typical downfield region for ester carbonyls. The five carbons of the pyridine ring will have distinct chemical shifts due to the different electronic environments created by the chlorine and ester substituents. The methyl carbon of the ester will be observed in the upfield region.

  • Step 2: 2D NMR Spectroscopy for Unambiguous Assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond correlations between protons and their attached carbons.[8] We expect to see a correlation between the singlet at ~8.6 ppm in the ¹H spectrum and a carbon signal in the aromatic region of the ¹³C spectrum, confirming this proton is attached to a carbon of the pyridine ring. Another correlation will be observed between the methyl proton singlet at ~4.0 ppm and the methyl carbon signal at ~53 ppm.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular framework. Key expected correlations include:

      • A correlation between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the methyl group is part of the ester functionality.

      • Correlations from the H-6 proton to C-2, C-4, and C-5, which would definitively establish the position of the lone proton and the connectivity of the pyridine ring.

Comparison with Alternative Synthetic Methodologies

While the proposed synthesis offers a logical and plausible route, it is important to consider alternative methods for the synthesis of polysubstituted pyridines to provide a comprehensive perspective.

MethodDescriptionAdvantagesDisadvantages
Proposed Synthesis Multi-step synthesis involving the construction of the trichloropyridine ring, followed by carboxylation and esterification.Logical and based on well-established reactions. Allows for the synthesis of a specific isomer.Can be lengthy and may require optimization of each step. Grignard formation with polychlorinated pyridines can be challenging.
Hantzsch Pyridine Synthesis A one-pot condensation reaction of a β-ketoester, an aldehyde, and ammonia or an ammonium salt.[9]A classic and widely used method for the synthesis of dihydropyridines, which can be oxidized to pyridines. Good for generating substituted pyridines.Primarily yields 1,4-dihydropyridines. The direct synthesis of highly chlorinated pyridines like the target molecule would be difficult with this method.
Kröhnke Pyridine Synthesis A reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[9]Versatile method for the synthesis of 2,4,6-trisubstituted pyridines.Requires the pre-synthesis of the pyridinium salt. May not be suitable for the specific substitution pattern of the target molecule.
Chichibabin Pyridine Synthesis A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines.[9]A classical method for pyridine synthesis from acyclic precursors.Often requires high temperatures and pressures. Can lead to mixtures of products, especially with unsymmetrical starting materials.
Transition Metal-Catalyzed Cross-Coupling Reactions Building the substituted pyridine ring through cycloaddition reactions or functionalizing a pre-existing pyridine ring through C-H activation or cross-coupling.[10][11][12]Can be highly efficient and regioselective. Allows for late-stage functionalization.Often requires expensive and/or air-sensitive catalysts and ligands. Optimization of reaction conditions can be complex.

Conclusion

This guide has presented a detailed and scientifically grounded approach to the synthesis and NMR validation of this compound. By breaking down the synthesis into logical stages and providing the rationale behind each experimental step, we aim to empower researchers with the knowledge to confidently undertake the preparation of this and similar complex heterocyclic molecules. The comprehensive NMR validation protocol, including predicted data and the application of 2D techniques, serves as a robust framework for ensuring the structural integrity of the final product. A comparative analysis of alternative synthetic strategies highlights the strengths and weaknesses of different approaches to pyridine synthesis, allowing for informed decisions in the design of synthetic routes for novel compounds.

References

  • Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. CA1123836A.
  • Process for preparing 2,3,5-trichloropyridine. US4111938A.
  • Pyridine synthesis. Organic Chemistry Portal. ([Link])

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])

  • Synthetic method of 2, 3, 5-trichloropyridine. CN104478793A.
  • 13C NMR Chemical Shift. Oregon State University. ([Link])

  • A guide to 13C NMR chemical shift values. Compound Interest. ([Link])

  • 1H NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. ([Link])

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. ([Link])

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. ([Link])

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. ([Link])

  • Theoretical NMR correlations based Structure Discussion. ResearchGate. ([Link])

  • Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. ResearchGate. ([Link])

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. ([Link])

  • 2 approaches to new pyridines. ACS Publications. ([Link])

  • Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. ([Link])

  • 2,3,5-Trichloropyridine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. Pipzine Chemicals. ([Link])

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR. ([Link])

  • Ch19: RMgX + CO2 -> RCO2H. University of Calgary. ([Link])

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. ([Link])

  • 1 H NMR spectroscopic data depicting chemical composition of various methyl esters in biodiesel (FAMES) samples. ResearchGate. ([Link])

  • Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. PrepChem.com. ([Link])

  • 13-C NMR - How Many Signals. Master Organic Chemistry. ([Link])

  • 20.13 Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts. ([Link])

  • HSQC and HMBC. NMR Core Facility. Columbia University. ([Link])

  • Synthesis of Polysubstituted Pyridines: Literature Survey and Present Work. ResearchGate. ([Link])

  • 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. ([Link])

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. ([Link])

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. ([Link])

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  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. nptel.ac.in. ([Link])

Sources

A Comparative Guide to the Reactivity of Chloro-Substituted Pyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, chloro-substituted pyridines serve as indispensable building blocks. Their utility is intrinsically linked to their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the introduction of a wide array of functional groups. However, the positional isomerism of the chlorine substituent on the pyridine ring dramatically influences the rate and feasibility of these transformations. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro-, 3-chloro-, and 4-chloropyridine, supported by theoretical data and detailed experimental protocols, to empower chemists in designing efficient and predictable synthetic routes.

Theoretical Underpinnings of Reactivity: An Electron Story

The reactivity of chloropyridines in SNAr reactions is not a matter of chance; it is dictated by fundamental electronic principles. The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient, making it susceptible to attack by nucleophiles. This is a key distinction from electron-rich benzene, which is generally unreactive towards nucleophiles. The SNAr reaction proceeds through a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor governing the reaction rate.

The position of the chlorine atom relative to the ring nitrogen determines the extent to which the negative charge of the Meisenheimer complex can be stabilized.

  • 4-Chloropyridine (para-substitution): Nucleophilic attack at the C-4 position results in a Meisenheimer complex where the negative charge can be delocalized through resonance onto the electronegative nitrogen atom. This provides a highly stable resonance contributor, significantly lowering the activation energy of the reaction.

  • 2-Chloropyridine (ortho-substitution): Similar to the 4-chloro isomer, attack at the C-2 position allows for the delocalization of the negative charge onto the ring nitrogen, again leading to a stabilized intermediate and a relatively fast reaction.

  • 3-Chloropyridine (meta-substitution): When the chlorine is at the C-3 position, nucleophilic attack does not allow for direct resonance delocalization of the negative charge onto the nitrogen atom. The charge is distributed only on the carbon atoms of the ring. The resulting Meisenheimer complex is significantly less stable, leading to a much higher activation energy and a dramatically slower reaction rate.

This qualitative understanding is quantitatively supported by computational studies that have calculated the activation energies for the SNAr reaction of these isomers.

Data Presentation: Calculated Activation Energies

The following table summarizes the calculated activation energies for the SNAr reaction of the three chloropyridine isomers, illustrating the profound impact of the chlorine's position on reactivity.

Chloropyridine IsomerPosition of ChlorineRelative Calculated Activation Energy (kcal/mol)
4-Chloropyridine paraLowest
2-Chloropyridine orthoIntermediate
3-Chloropyridine metaHighest

These values represent a general trend and the exact energy differences can vary depending on the nucleophile, solvent, and computational method used.

The established order of reactivity is therefore:

4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine

Visualizing the Mechanism and Reactivity Hierarchy

To further elucidate the mechanistic basis for the observed reactivity differences, the following diagrams illustrate the SNAr mechanism and the relative energy profiles of the three isomers.

Mechanism of Nucleophilic Aromatic Substitution on Chloropyridines

SNAr_Mechanism cluster_intermediate Rate-Determining Step Chloropyridine Chloropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Chloropyridine->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) SubstitutedPyridine Substituted Pyridine Meisenheimer->SubstitutedPyridine - Cl⁻ (fast) Chloride Chloride (Cl⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyridine ring.

Comparative Energy Profile of SNAr for Chloropyridine Isomers

Energy_Profile Comparative Reaction Coordinate Diagram Reactants Reactants (Chloropyridine + Nu⁻) TS1_4 TS1 (4-Chloro) Reactants->TS1_4 ΔG‡ (4-Chloro) TS1_2 TS1 (2-Chloro) Reactants->TS1_2 ΔG‡ (2-Chloro) TS1_3 TS1 (3-Chloro) Reactants->TS1_3     ΔG‡ (3-Chloro) Int_4 Intermediate (4-Chloro) TS1_4->Int_4 Products Products (Substituted Pyridine + Cl⁻) Int_4->Products Int_2 Intermediate (2-Chloro) TS1_2->Int_2 Int_2->Products Int_3 Intermediate (3-Chloro) TS1_3->Int_3 Int_3->Products

Caption: Relative activation energies for the SNAr reaction of chloropyridine isomers.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

The theoretical hierarchy of reactivity can be validated through experimental kinetic studies. The following protocol outlines a method for comparing the reaction rates of 2-chloro-, 3-chloro-, and 4-chloropyridine with a common nucleophile, piperidine, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.

Objective:

To determine the second-order rate constants for the reaction of 2-chloro-, 3-chloro-, and 4-chloropyridine with piperidine in methanol at a constant temperature.

Materials:
  • 2-Chloropyridine (≥99%)

  • 3-Chloropyridine (≥99%)

  • 4-Chloropyridine hydrochloride (or free base, ≥99%)

  • Piperidine (≥99%)

  • Methanol (HPLC grade)

  • An internal standard (e.g., naphthalene, biphenyl)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel or water bath

  • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of each chloropyridine isomer, piperidine, and internal standard in methanol. B Equilibrate reactant solutions to the desired temperature (e.g., 50 °C). A->B C Initiate the reaction by mixing the chloropyridine and piperidine solutions in a thermostatted vessel. B->C D Withdraw aliquots at specific time intervals. C->D E Quench the reaction in each aliquot (e.g., by rapid cooling and dilution with the mobile phase). D->E F Analyze each quenched aliquot by HPLC to determine the concentration of the remaining chloropyridine. E->F G Plot the appropriate concentration vs. time data to determine the pseudo-first-order rate constant. F->G H Calculate the second-order rate constant from the pseudo-first-order rate constant and the nucleophile concentration. G->H

Caption: Workflow for the kinetic analysis of chloropyridine SNAr reactions.

Detailed Step-by-Step Protocol:
  • Solution Preparation:

    • Prepare stock solutions of each chloropyridine isomer (e.g., 0.1 M), piperidine (e.g., 1.0 M), and the internal standard (e.g., 0.05 M) in methanol.

    • Note: If using 4-chloropyridine hydrochloride, it must be neutralized with a suitable base (e.g., sodium methoxide) and the salt filtered off before preparing the stock solution.

  • Reaction Setup:

    • In separate, sealed reaction vessels for each isomer, place the piperidine solution and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C) in a thermostatted bath.

    • In another set of vessels, bring the chloropyridine isomer solutions containing the internal standard to the same temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add a known volume of the pre-heated chloropyridine/internal standard solution to the corresponding piperidine solution. Start a timer immediately.

    • At predetermined time intervals (e.g., every 15 minutes for 2- and 4-chloropyridine; longer intervals may be needed for 3-chloropyridine), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume of cold HPLC mobile phase in an autosampler vial.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the chloropyridine isomers, the aminopyridine products, and the internal standard.

    • Create a calibration curve for each chloropyridine isomer using the internal standard to accurately determine their concentrations in the reaction aliquots.

  • Data Analysis:

    • Since the concentration of piperidine is in large excess, the reaction will follow pseudo-first-order kinetics with respect to the chloropyridine.

    • Plot ln([Chloropyridine]t / [Chloropyridine]0) versus time (t). The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k2) using the equation: k2 = k' / [Piperidine].

    • Compare the k2 values for the three isomers to quantitatively assess their relative reactivity.

Conclusion: From Theory to Practice

The comparative reactivity of chloro-substituted pyridines is a well-established principle rooted in the electronic effects of the ring nitrogen. The ability to stabilize the key Meisenheimer intermediate through resonance places the 4- and 2-isomers in a league of their own in terms of reactivity, leaving the 3-isomer as a significantly more challenging substrate for nucleophilic aromatic substitution. This guide provides both the theoretical framework for understanding these differences and a practical, detailed protocol for their experimental validation. For researchers, scientists, and drug development professionals, a firm grasp of these principles is not merely academic; it is a critical tool for the rational design of synthetic strategies, enabling the efficient and predictable construction of novel pyridyl-containing molecules that drive innovation.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Gallagher, P. T. In Comprehensive Organic Functional Group Transformations; Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: Oxford, 1995; Vol. 4, Chapter 4.02.
  • Terrier, F.Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH Publishers: New York, 1991. (A detailed monograph on the mechanism and reactivity in SNAr reactions, with principles applicable to pyridines.)
  • Walsh, K.; Sneddon, H. F.; Moody, C. J. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Eur. J. Org. Chem.2013 , 2013 (25), 5537-5544. [Link] (Provides context on the relative reactivity of chloropyridines and related heterocycles.)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,3,5-trichloroisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of Methyl 2,3,5-trichloroisonicotinate (CAS No. 1221791-65-6). As a chlorinated pyridine derivative used in the synthesis of agrochemicals and pharmaceuticals, its chemical nature necessitates rigorous disposal protocols to ensure laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as a chlorinated nitrogen heterocycle allows us to infer its hazard profile from analogous compounds.

Anticipated Hazards: Based on similar chlorinated pyridine esters, this compound should be handled as a substance that can cause significant skin and eye irritation.[2] The primary danger, however, arises from its thermal decomposition. When heated to combustion, chlorinated organic compounds can generate highly toxic and corrosive fumes, such as hydrogen chloride (HCl), phosgene, and various nitrogen oxides.[2]

Causality of Risk: The three chlorine atoms on the pyridine ring make this molecule a halogenated organic compound. Such compounds are subject to strict disposal regulations because improper disposal, particularly via incineration at insufficiently high temperatures, can lead to the formation of persistent organic pollutants (POPs) like dioxins and furans.[3]

Chemical Profile: this compound
IUPAC Name This compound
CAS Number 1221791-65-6
Molecular Formula C₇H₄Cl₃NO₂
Primary Use Intermediate for pharmaceuticals and agrochemicals.[1]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Toxic Combustion Byproducts.[2]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2][4]
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling the compound, its solutions, or its waste.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves. While nitrile gloves may suffice for incidental contact, neoprene or rubber gloves are recommended for extended handling, as they offer better protection against chlorinated solvents.[5] Always inspect gloves for tears or degradation before use.

  • Body Protection: A fully fastened laboratory coat is required to protect against skin contact.[6][7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4][7]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The cardinal rule is the strict segregation of halogenated waste from all other waste streams.

The Causality of Segregation: Halogenated organic waste cannot be disposed of in the same manner as non-halogenated waste. It requires high-temperature incineration (typically >1100°C) to ensure complete destruction and prevent POP formation.[3][8] Mixing waste streams leads to cross-contamination, dramatically increasing disposal costs and regulatory complexity for the entire container.[9][10]

Protocol 2.1: Waste Collection and Containment
  • Select the Correct Container: Obtain a dedicated hazardous waste container, clearly labeled for "Halogenated Organic Waste."[11] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a screw-top, airtight lid.[4][10]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. As soon as the first drop of waste is added, fill in the necessary information:

    • Contents: List "Waste this compound" and any solvents used. Be precise with chemical names.

    • Hazard Information: Check the appropriate boxes (e.g., "Toxic").

  • Adding Waste: Carefully transfer all waste, including contaminated solids (gloves, weigh boats, paper towels), into the designated container. Never overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Secure Storage: Keep the waste container tightly sealed at all times, except when actively adding waste.[11] Store it in a designated, cool, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[2][4]

  • Requesting Disposal: Once the container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical yourself.

G Diagram 1: Laboratory Waste Collection Workflow A Waste Generated (Solid or Liquid) B Select Designated 'Halogenated Waste' Container A->B C Affix & Fill Out Hazardous Waste Label B->C D Add Waste to Container (Leave >10% Headspace) C->D E Securely Seal Container After Each Addition D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Project Complete F->G Periodically Check H Submit Chemical Collection Request to EHS Department G->H G Diagram 2: Disposal Method Decision Tree A Waste: Methyl 2,3,5-trichloroisonicotinate B Is it a Halogenated Organic Compound? A->B C High-Temperature Incineration (>1100°C) with Scrubber B->C  Yes D Landfill or Drain Disposal B->D  No   E Risk of forming Dioxins & Persistent Organic Pollutants (POPs) C->E Prevents F Prohibited: Environmental Contamination D->F Causes

Caption: Decision logic for selecting the appropriate disposal method for chlorinated organic waste.

Regulatory Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [12]As a halogenated organic compound, this compound waste is considered a hazardous waste. [13]All procedures must comply with federal, state, and local regulations. Your institution's EHS department is your primary resource for ensuring compliance and should be consulted for any specific questions.

References

  • This compound - MySkinRecipes. MySkinRecipes.com.[Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. National Center for Biotechnology Information.[Link]

  • Electronic nature of pyridine and its deactivation via Lewis acid. - ResearchGate. ResearchGate.[Link]

  • Requirements for Pesticide Disposal | US EPA. (2025-12-22). U.S. Environmental Protection Agency.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations.[Link]

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